Product packaging for 3-(Chloromethyl)isoxazole(Cat. No.:CAS No. 57684-71-6)

3-(Chloromethyl)isoxazole

Cat. No.: B1366078
CAS No.: 57684-71-6
M. Wt: 117.53 g/mol
InChI Key: MKFCBJOVMMLPRT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)isoxazole (CAS 57684-71-6) is a versatile chemical synthon of significant interest in organic and medicinal chemistry. This compound features a reactive chloromethyl group (-CH₂Cl) attached to the 3-position of the isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms . The electron-withdrawing effect of the chlorine atom renders the methylene group electrophilic, making it highly susceptible to nucleophilic substitution reactions . This reactivity allows researchers to readily functionalize the molecule, creating a diverse array of isoxazole derivatives by displacing the chlorine with various nucleophiles such as amines, thiols, and alkoxides . The isoxazole scaffold is a privileged structure in drug discovery, found in several clinically approved drugs, and is known to confer a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The primary research value of this compound lies in its role as a key building block for the synthesis of more complex molecules. It is extensively used to construct potential pharmacologically active compounds and novel heterocyclic systems . Furthermore, the isoxazole ring itself can serve as a synthetic equivalent for 1,3-dicarbonyl compounds or be transformed into other functional groups like β-hydroxycarbonyls and γ-amino alcohols through reductive cleavage of the N-O bond, further enhancing its utility in multi-step synthesis . Product Use Statement: This product is labeled with the "For Research Use Only" (RUO) designation. It is intended solely for use in laboratory research and cannot be used for any diagnostic or therapeutic procedures, nor for administration to humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClNO B1366078 3-(Chloromethyl)isoxazole CAS No. 57684-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-3-4-1-2-7-6-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFCBJOVMMLPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406737
Record name 3-(Chloromethyl)isoxazole
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Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57684-71-6
Record name 3-(Chloromethyl)isoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1,2-oxazole
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Foundational & Exploratory

3-(Chloromethyl)isoxazole chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Chloromethyl)isoxazole: Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Characterized by a five-membered isoxazole ring bearing a reactive chloromethyl substituent at the 3-position, this molecule provides a valuable scaffold for introducing the isoxazol-3-ylmethyl moiety into a diverse range of molecular architectures.[1] The isoxazole core itself is a prominent feature in numerous biologically active compounds, contributing to their pharmacological profiles through its unique electronic properties and ability to engage in various intermolecular interactions.[2][3][4][5][6]

This guide offers a comprehensive exploration of the chemical properties, core reactivity, and synthetic utility of this compound. As a senior application scientist, the focus extends beyond a mere recitation of facts to an in-depth analysis of the mechanistic principles governing its reactivity and the rationale behind its application in complex syntheses, providing researchers and drug development professionals with actionable insights.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to light yellow liquid.[7][8] Its moderate polarity stems from the electronegative chlorine, nitrogen, and oxygen atoms.[1] Due to its reactivity and to ensure long-term stability, it is recommended to be stored under an inert atmosphere in a freezer at temperatures below -20°C.[7][8]

Key Physicochemical Data

A summary of the essential physical and chemical properties of this compound is provided below for quick reference.

PropertyValueSource(s)
CAS Number 57684-71-6[7][9]
Molecular Formula C₄H₄ClNO[7][9]
Molecular Weight 117.53 g/mol [7][9]
Appearance Colorless to light yellow liquid[7][8]
Boiling Point 65-66 °C at 20 Torr[7][8]
Density ~1.27 g/cm³[7][8]
Storage Store in freezer, under -20°C, sealed in dry conditions[7][8]
Spectroscopic Characteristics

The structural identity of this compound is unequivocally confirmed by standard spectroscopic methods. While raw spectra are best consulted directly from suppliers, the expected signatures are as follows:

  • ¹H NMR: The proton NMR spectrum is characterized by two distinct regions. A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) would typically appear in the range of 4.5-4.8 ppm. Two doublets, representing the two protons on the isoxazole ring (at C4 and C5), would be observed further downfield, characteristic of aromatic heterocyclic protons.

  • ¹³C NMR: The carbon spectrum will display four signals: one for the electrophilic chloromethyl carbon, and three for the carbons of the isoxazole ring.

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is an excellent leaving group, rendering the benzylic-like carbon susceptible to attack by a wide array of nucleophiles. The adjacent isoxazole ring, being electron-withdrawing, further activates the methylene carbon for substitution.

Nucleophilic Substitution: The Workhorse Reaction

The primary utility of this compound in synthesis is as an alkylating agent in nucleophilic substitution reactions. These transformations typically proceed via a standard S_N2 mechanism, allowing for the direct and efficient formation of new carbon-heteroatom or carbon-carbon bonds.

Caption: Generalized S_N2 mechanism for this compound.

This reactivity has been exploited with a diverse range of nucleophiles:

  • O-Nucleophiles: Reactions with phenols or alkoxides, often under Williamson ether synthesis conditions (a base like K₂CO₃ in a polar aprotic solvent), yield valuable ether derivatives.[10][11]

  • N-Nucleophiles: Primary and secondary amines, such as dimethylamine or morpholine, readily displace the chloride to form the corresponding substituted amines.[10][11]

  • S-Nucleophiles: Thiolates, generated from thiols or salts like ammonium thiocyanate, are effective nucleophiles for producing thioethers or isothiocyanates.[10][11]

The choice of solvent and base is critical for optimizing these reactions. Polar aprotic solvents like DMF or acetonitrile are common as they effectively solvate the cation of the nucleophilic salt without hindering the nucleophile itself.

The Isoxazole Ring: A Stable Core and Synthetic Precursor

While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself is a robust aromatic system. Its synthesis is a cornerstone of heterocyclic chemistry, most commonly achieved via a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition).[4][12][13] In this process, a nitrile oxide (the 1,3-dipole), often generated in situ from an aldoxime, reacts with an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[12][14][15] Understanding this synthetic route provides essential context for the molecule's origin and its potential for analogue synthesis.

G Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation (e.g., NCS, Chloramine-T) Isoxazole Substituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (R'-C≡C-R'') Alkyne->Isoxazole

Caption: General synthesis of the isoxazole ring via nitrile oxide cycloaddition.

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)isoxazole

This protocol provides a representative, self-validating methodology for the nucleophilic substitution of this compound with a phenol, illustrating the practical application of its core reactivity. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 3-(phenoxymethyl)isoxazole via a Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G start Start reactants 1. Combine phenol, K₂CO₃, and DMF. Stir at RT. start->reactants addition 2. Add this compound dropwise. reactants->addition reaction 3. Heat reaction to 60-70°C. Monitor by TLC. addition->reaction workup 4. Quench with water. Extract with Ethyl Acetate. reaction->workup wash 5. Wash organic layer with NaHCO₃ and Brine. workup->wash dry 6. Dry with MgSO₄, filter, and concentrate. wash->dry purify 7. Purify via column chromatography. dry->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for the synthesis of 3-(phenoxymethyl)isoxazole.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

    • Rationale: A dry flask and inert atmosphere prevent the introduction of water, which could hydrolyze the starting material or interfere with the base. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. An excess ensures complete deprotonation.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents. Stir the resulting suspension at room temperature for 15-20 minutes.

    • Rationale: DMF is a polar aprotic solvent that facilitates S_N2 reactions. Allowing the base to stir with the phenol ensures the formation of the phenoxide before the electrophile is introduced.

  • Addition of Electrophile: Add this compound (1.0 eq) dropwise to the stirring suspension.

    • Rationale: Dropwise addition helps to control any potential exotherm and ensures the electrophile is added to a solution where the nucleophile is already present, minimizing potential side reactions.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

    • Rationale: Gentle heating increases the reaction rate. TLC is a crucial technique for real-time monitoring, preventing unnecessary heating that could lead to product degradation. A new, more polar spot corresponding to the product should appear.

  • Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: This step quenches the reaction and removes the water-soluble DMF and inorganic salts (KCl, excess K₂CO₃). Ethyl acetate is a common organic solvent for extracting moderately polar products.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Rationale: The NaHCO₃ wash removes any residual unreacted phenol. The brine wash removes residual water from the organic layer, beginning the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • Rationale: MgSO₄ is a drying agent that removes trace water. Filtration removes the drying agent, and rotary evaporation efficiently removes the volatile solvent to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(phenoxymethyl)isoxazole.

    • Rationale: Chromatography separates the desired product from any non-polar impurities or baseline material, yielding the final product in high purity.

Safety and Handling

This compound and its derivatives must be handled with appropriate caution in a laboratory setting. It is classified as a hazardous substance, and adherence to safety protocols is mandatory.

  • Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[16][17] It is also an irritant to the skin, eyes, and respiratory system.[18][19] Ingestion is harmful and can cause severe damage to internal tissues.[17]

  • Handling Precautions: Always handle this chemical within a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[16][18][19] Avoid breathing dust, fumes, or vapors.[16][17]

  • Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated area, preferably refrigerated or frozen as recommended.[7][8][17] Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong acids.[16][17]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air.[16] If swallowed, rinse mouth with water but do NOT induce vomiting; seek immediate medical assistance.[16][17]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its chemical behavior is governed by the activated chloromethyl group, which serves as a reliable electrophilic handle for introducing the isoxazole motif via nucleophilic substitution reactions. This reactivity, combined with the inherent stability and desirable physicochemical properties of the isoxazole ring, has cemented its role in the synthesis of complex molecules for agrochemical and pharmaceutical research. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist aiming to leverage this powerful building block in their synthetic endeavors.

References

Introduction: The Isoxazole Scaffold and the Significance of 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[1] The isoxazole moiety is prized for its metabolic stability and its ability to act as a bioisostere for other functional groups, participating in crucial non-covalent interactions like hydrogen bonding and π–π stacking.[2][3]

This compound (CAS 57684-71-6) is a particularly valuable derivative.[4] It serves not as an end-product, but as a highly versatile synthetic intermediate. The presence of a reactive chloromethyl group at the 3-position provides a chemical handle for introducing a wide array of functionalities through nucleophilic substitution reactions.[5] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making it an essential building block in the discovery and development of novel therapeutic agents and agrochemicals.[4] This guide provides a detailed overview of its synthesis via a field-proven cycloaddition strategy and outlines the key analytical techniques for its unambiguous characterization.

PART 1: Synthesis of this compound

The most direct and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][6] This pericyclic reaction is highly efficient and offers excellent control over regioselectivity. To synthesize this compound, the strategy involves generating chloroacetonitrile oxide in situ and trapping it with an acetylene equivalent.

Causality-Driven Synthetic Strategy

The core of the synthesis is the in situ generation of the unstable chloroacetonitrile oxide (ClCH₂-C≡N⁺-O⁻) from a stable precursor. Chloroacetaldoxime is the logical starting material. The oxime is first converted to the corresponding hydroximoyl chloride via electrophilic chlorination. Subsequent treatment with a non-nucleophilic base eliminates hydrogen chloride, unmasking the highly reactive nitrile oxide dipole. This dipole is immediately consumed in the cycloaddition reaction with a dipolarophile (acetylene) present in the reaction mixture to prevent its dimerization into a furoxan byproduct.[2]

Synthesis_Pathway chloroacetaldoxime Chloroacetaldoxime hydroximoyl_chloride Chloroacetohydroximoyl Chloride chloroacetaldoxime->hydroximoyl_chloride Chlorination (Solvent: DMF) NCS N-Chlorosuccinimide (NCS) NCS->hydroximoyl_chloride acetylene Acetylene product This compound acetylene->product base Triethylamine (Base) base->hydroximoyl_chloride nitrile_oxide [ Chloroacetonitrile Oxide ] (Reactive Intermediate) hydroximoyl_chloride->nitrile_oxide Elimination (-HCl) nitrile_oxide->product [3+2] Cycloaddition

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol describes a robust, two-step, one-pot synthesis of this compound from chloroacetaldoxime.

Step 1: Formation of Chloroacetohydroximoyl Chloride

  • To a stirred solution of chloroacetaldoxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of oxime), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.

    • Causality: NCS serves as an efficient source of electrophilic chlorine to convert the oxime into the hydroximoyl chloride intermediate. DMF is an excellent polar aprotic solvent for this reaction. The low temperature helps to control the exothermicity of the reaction.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition 3. Cool the reaction mixture containing the newly formed chloroacetohydroximoyl chloride back to 0 °C. 4. Begin bubbling acetylene gas through the solution at a steady, moderate rate.

  • Causality: Using a simple, unhindered alkyne like acetylene ensures the formation of a 3-substituted isoxazole without a substituent at the 5-position.
  • Slowly add triethylamine (TEA) (1.1 eq) dropwise to the reaction mixture via a syringe pump over 1 hour.
  • Causality: TEA is a non-nucleophilic base that facilitates the elimination of HCl from the hydroximoyl chloride to generate the reactive nitrile oxide dipole in situ. The slow addition ensures that the concentration of the nitrile oxide remains low, minimizing dimerization and maximizing the desired cycloaddition.[7]
  • After the addition is complete, allow the mixture to stir at room temperature overnight.

Step 3: Work-up and Purification 7. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL). 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as the final product.

  • Causality: Aqueous work-up removes the DMF solvent and triethylamine hydrochloride salt. Chromatographic purification is essential to separate the target compound from any unreacted starting materials or furoxan byproducts.

PART 2: Characterization of this compound

Unambiguous structural confirmation and purity assessment are critical. The following techniques and expected data provide a self-validating system for the synthesized product.

Data Presentation: Spectroscopic and Analytical Profile
Technique Parameter Expected Observation
Formula Molecular FormulaC₄H₄ClNO[4]
Molecular Weight Monoisotopic Mass117.00 g/mol (for ³⁵Cl isotope)[4]
¹H NMR Chemical Shift (δ)~8.5 ppm (d, 1H, H-5); ~6.5 ppm (d, 1H, H-4); ~4.8 ppm (s, 2H, -CH₂Cl)
Coupling Constant (J)J(H4-H5) ≈ 1.7-2.0 Hz
¹³C NMR Chemical Shift (δ)~160 ppm (C3); ~155 ppm (C5); ~105 ppm (C4); ~35 ppm (-CH₂Cl)
Mass Spec (EI) Molecular Ion (M⁺)m/z 117 and 119 in an ~3:1 ratio, corresponding to ³⁵Cl and ³⁷Cl isotopes.
Key Fragmentsm/z 82 [M-Cl]⁺; m/z 68 [M-CH₂Cl]⁺
IR Spectroscopy Wavenumber (cm⁻¹)~3140 (C-H stretch, ring), ~1600 (C=N stretch), ~1430 (C=C stretch), ~1150 (N-O stretch), ~750 (C-Cl stretch)[8][9]
Expert Analysis of Characterization Data
  • NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the isoxazole ring (H-4 and H-5) appear as doublets with a small coupling constant, characteristic of their relationship in the five-membered ring. The H-5 proton is significantly downfield due to the deshielding effect of the adjacent oxygen atom. The chloromethyl protons (-CH₂Cl) appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift of this singlet is a key diagnostic signal.[10]

  • Mass Spectrometry: The most definitive feature in the mass spectrum is the isotopic pattern of the molecular ion. The presence of a chlorine atom results in two peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1, which is the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides conclusive evidence for the presence of one chlorine atom in the molecule.[10][11]

  • Infrared Spectroscopy: The IR spectrum is useful for confirming the presence of the isoxazole ring and the chloroalkane function. The characteristic stretching vibrations for the C=N, C=C, and N-O bonds confirm the integrity of the heterocyclic core.[9]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance lies in the dual reactivity of its structure: a stable, aromatic-like isoxazole core and a reactive chloromethyl side chain. The 1,3-dipolar cycloaddition pathway detailed herein represents an efficient and reliable method for its synthesis. Proper application of modern analytical techniques, particularly NMR and mass spectrometry, provides a robust framework for its characterization, ensuring the high purity required for subsequent applications in drug discovery and materials science. This guide offers researchers the foundational knowledge to confidently synthesize and validate this versatile chemical building block.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(Chloromethyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a key pharmacophore in a variety of clinically approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The chloromethyl group at the 3-position provides a reactive handle for further synthetic transformations, making this molecule a versatile building block for the synthesis of more complex drug candidates.

Accurate and comprehensive characterization of this compound is paramount to ensure its purity, stability, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and confirming the identity of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, drawing upon data from closely related analogues and fundamental principles of spectroscopy. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic intermediate.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the protons on the isoxazole ring and the chloromethyl group.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H5~8.6 - 8.8Doublet~1.5 - 2.0The proton at the C5 position is adjacent to the electronegative oxygen atom and the C4 proton, leading to a downfield shift and splitting into a doublet.
H4~6.5 - 6.7Doublet~1.5 - 2.0The proton at the C4 position is coupled to the H5 proton, resulting in a doublet. Its chemical shift is influenced by the adjacent C3 and C5 atoms.
H6~4.7 - 4.9SingletN/AThe two protons of the chloromethyl group are chemically equivalent and are not coupled to any other protons, resulting in a singlet. The electronegative chlorine atom causes a significant downfield shift. This prediction is supported by the observed chemical shift of the chloromethyl protons in N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which appear at 5.22 ppm[1].
Expert Insights

The exact chemical shifts can be influenced by the solvent used for the NMR experiment. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. The small coupling constant between H4 and H5 is characteristic of protons on an isoxazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show four signals, corresponding to the three carbon atoms of the isoxazole ring and the carbon of the chloromethyl group.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~160 - 162The C3 carbon is attached to the electronegative nitrogen atom and the chloromethyl group, resulting in a significant downfield shift.
C5~150 - 152The C5 carbon is adjacent to the oxygen atom and is also shifted downfield.
C4~105 - 107The C4 carbon is generally the most upfield of the isoxazole ring carbons.
C6~35 - 40The carbon of the chloromethyl group is shifted downfield due to the attached chlorine atom. For comparison, the chloromethyl carbon in N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide appears at 34.9 ppm[1].
Expert Insights

Broadband proton decoupling is typically used when acquiring ¹³C NMR spectra to simplify the spectrum to a series of singlets. The chemical shifts of the isoxazole ring carbons are characteristic and can be used to confirm the presence of this heterocyclic system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹)Vibrational ModeRationale
~3150 - 3100C-H stretching (isoxazole ring)Aromatic C-H stretches typically appear in this region.
~1600 - 1550C=N stretchingThe carbon-nitrogen double bond of the isoxazole ring will have a characteristic absorption in this range.
~1450 - 1400C=C stretchingThe carbon-carbon double bond within the isoxazole ring will also show a characteristic absorption.
~1300 - 1200C-O-N stretchingThe stretching vibration of the C-O-N linkage in the isoxazole ring is expected in this region.
~800 - 700C-Cl stretchingThe carbon-chlorine bond of the chloromethyl group will have a characteristic absorption in the fingerprint region.
Expert Insights

The IR spectrum provides a unique "fingerprint" for the molecule. The presence of the characteristic isoxazole ring vibrations and the C-Cl stretch would be strong evidence for the formation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₄H₄ClNO) is approximately 117.53 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. There will be a peak at m/z 117 (corresponding to the ³⁵Cl isotope) and a peak at m/z 119 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.

  • Major Fragmentation Pathways:

    • Loss of Cl: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 82.

    • Loss of CH₂Cl: Cleavage of the chloromethyl group would lead to an isoxazolyl cation at m/z 82.

    • Ring Cleavage: The isoxazole ring can undergo characteristic fragmentation, leading to smaller fragment ions.

G M [C4H4ClNO]+• m/z 117/119 M_minus_Cl [C4H4NO]+ m/z 82 M->M_minus_Cl - •Cl M_minus_CH2Cl [C3H2NO]+ m/z 82 M->M_minus_CH2Cl - •CH2Cl

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small drop of liquid this compound or a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Perform a background scan with a clean ATR crystal before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-200).

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements for elemental composition confirmation.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted values based on analogous structures with established spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The detailed protocols and expert insights provided herein will aid in obtaining high-quality data and ensuring the scientific integrity of research and development endeavors involving this compound.

References

An In-Depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its reactive chloromethyl group that facilitates the synthesis of a diverse range of derivatives.[1] However, this inherent reactivity also presents significant challenges regarding the compound's stability and requisite storage conditions. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage and handling procedures for this compound. We will delve into the primary degradation pathways, including hydrolysis of the chloromethyl group and potential isoxazole ring cleavage, supported by insights from analogous chemical systems. Furthermore, this guide outlines detailed protocols for stability assessment and offers actionable recommendations to ensure the long-term integrity of this critical reagent in a research and development setting.

Chemical and Physical Properties of this compound

A thorough understanding of the fundamental chemical and physical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueSource(s)
CAS Number 57684-71-6[2][3]
Molecular Formula C₄H₄ClNO[2][3]
Molecular Weight 117.53 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 65-66 °C at 20 Torr[2]
Density 1.2745 g/cm³[2]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack at the chloromethyl group and the inherent reactivity of the isoxazole ring under certain conditions.

Hydrolysis of the Chloromethyl Group

The most significant degradation pathway for this compound is the hydrolysis of the chloromethyl group to form 3-(hydroxymethyl)isoxazole and hydrochloric acid. This reaction is analogous to the hydrolysis of benzyl chlorides, which are known to be reactive towards water and other nucleophiles.[4][5] The presence of the electronegative isoxazole ring likely enhances the electrophilicity of the benzylic-like carbon, making it susceptible to nucleophilic attack by water.

The rate of hydrolysis is expected to be influenced by several factors:

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • pH: The reaction may be catalyzed by both acid and base, although the specific kinetics for this compound are not extensively documented.

  • Solvent: Protic solvents, especially water, will facilitate hydrolysis.

The generation of hydrochloric acid as a byproduct can further catalyze the degradation of the starting material and potentially other acid-sensitive compounds in a mixture.

Isoxazole Ring Instability

The isoxazole ring itself, while generally stable, can undergo cleavage under specific conditions. The N-O bond is known to be relatively weak and can be a point of vulnerability.[2]

  • Photodegradation: Exposure to UV light can induce the cleavage of the N-O bond in isoxazoles, leading to rearrangement or decomposition products.[6][7] Therefore, protection from light is crucial for long-term storage.

  • Strong Bases: While not extensively studied for this compound specifically, some isoxazole derivatives can undergo ring-opening reactions in the presence of strong bases.[4]

  • Thermal Decomposition: At elevated temperatures, thermal decomposition of the isoxazole ring can occur, although specific temperature thresholds for this compound are not well-documented. Studies on related chlorinated hydrocarbons suggest that significant decomposition requires high temperatures.[8]

The following diagram illustrates the primary degradation pathways for this compound.

G main This compound hydrolysis_product 3-(Hydroxymethyl)isoxazole + HCl main->hydrolysis_product  H₂O (Moisture) ring_cleavage_product Ring Cleavage Products main->ring_cleavage_product  UV Light / Strong Base / High Temp

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Procedures

To mitigate the degradation of this compound and ensure its chemical integrity, the following storage and handling procedures are strongly recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.To minimize the rate of hydrolysis and other potential degradation reactions.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to atmospheric moisture, which is the primary driver of hydrolysis.[2]
Light Protect from light by storing in an amber vial or in a dark location.To prevent photodegradation of the isoxazole ring.[6][7]
Container Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).To prevent moisture ingress and potential corrosion from any generated HCl.
Handling
  • Inert Atmosphere: When handling the compound, it is advisable to work under an inert atmosphere, especially when dispensing small quantities for reactions. This minimizes exposure to moisture.

  • Avoid Incompatibilities: this compound should be stored separately from strong oxidizing agents, strong reducing agents, strong acids, and acid chlorides to prevent vigorous and potentially hazardous reactions.

  • Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Experimental Protocol: Stability Assessment of this compound

To quantitatively assess the stability of this compound under specific laboratory conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Objective

To determine the rate of degradation of this compound under accelerated conditions (e.g., elevated temperature and humidity) and to identify its major degradation products.

Materials and Methods
  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Environmental chamber or oven

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_sample Prepare stock solution of This compound in acetonitrile aliquot Aliquot into vials prep_sample->aliquot stress_conditions Expose vials to stress conditions (e.g., 40°C/75% RH, UV light) aliquot->stress_conditions sampling Withdraw samples at defined time points stress_conditions->sampling hplc_analysis Analyze by HPLC-UV sampling->hplc_analysis data_analysis Quantify parent compound and degradation products hplc_analysis->data_analysis

Caption: Workflow for stability assessment of this compound.

HPLC Method Parameters (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Note: This is a starting point, and method optimization may be required.

Conclusion

This compound is a valuable but sensitive reagent that requires careful storage and handling to maintain its purity and reactivity. The primary degradation pathways involve hydrolysis of the chloromethyl group and potential cleavage of the isoxazole ring. By adhering to the recommended storage conditions of low temperature (-20°C), inert atmosphere, and protection from light, researchers can significantly extend the shelf-life and ensure the reliability of this compound in their synthetic endeavors. Regular stability testing, particularly for long-term stored materials, is a prudent measure to verify its integrity before use in critical applications.

References

An In-depth Technical Guide to the Mechanism of Action of 3-(Chloromethyl)isoxazole in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Among the vast library of isoxazole derivatives, 3-(Chloromethyl)isoxazole stands out due to its inherent reactivity, which suggests a distinct and potent mechanism of action. The presence of a chloromethyl group, a known electrophile, strongly implies that this compound engages with biological systems primarily through covalent modification of macromolecular targets.[4][5]

This technical guide provides a comprehensive overview of the theoretical and practical understanding of the mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals who seek to understand and exploit the unique properties of this reactive isoxazole derivative. We will delve into the chemical basis of its reactivity, the likely molecular mechanisms of its biological effects, and the cutting-edge methodologies required to elucidate its specific cellular targets and pathways.

The Chemical Basis of Reactivity: An Electrophilic Warhead

The key to understanding the biological activity of this compound lies in its chemical structure. The chloromethyl group attached to the isoxazole ring acts as a potent electrophilic "warhead." The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack by electron-rich functional groups present in biological macromolecules.[6]

This inherent reactivity has been demonstrated in synthetic chemistry, where the chlorine atom is readily displaced by a variety of nucleophiles.[2][5][7] In a biological context, this translates to the potential for this compound to act as an alkylating agent, forming stable covalent bonds with nucleophilic amino acid residues within proteins, such as cysteine, histidine, and lysine.[8] This covalent and often irreversible interaction is central to its mechanism of action.

Core Mechanism of Action: Covalent Modification of Biological Targets

The primary mechanism through which this compound is proposed to exert its biological effects is through the covalent modification of protein targets. This mode of action, known as covalent inhibition when targeting enzymes, can lead to potent and sustained modulation of protein function.[9][10]

Alkylation of Nucleophilic Amino Acid Residues

The electrophilic chloromethyl group of this compound is a prime candidate for reacting with nucleophilic side chains of amino acids. The most likely targets include:

  • Cysteine: The thiol group of cysteine is a strong nucleophile at physiological pH and is a common target for electrophilic compounds.[4][11] Alkylation of a cysteine residue, particularly one located in the active site of an enzyme or a critical functional domain of a protein, can lead to irreversible inhibition or altered function.

  • Histidine: The imidazole ring of histidine can also act as a nucleophile, leading to covalent modification.

  • Lysine: The primary amine of the lysine side chain is another potential site for alkylation.

The specificity of which proteins are targeted will depend on several factors, including the accessibility of these nucleophilic residues and the local microenvironment of the protein, which can influence their reactivity.

Consequences of Covalent Modification

The formation of a covalent bond between this compound and a target protein can have several profound consequences for cellular function:

  • Enzyme Inhibition: If the modified residue is within the active site of an enzyme, the covalent adduct can block substrate binding or catalysis, leading to irreversible inhibition.

  • Disruption of Protein-Protein Interactions: Covalent modification of a residue at a protein-protein interaction interface can sterically hinder the formation of essential protein complexes.

  • Alteration of Protein Conformation: The addition of the isoxazole moiety can induce conformational changes in the target protein, leading to its activation, inhibition, or even degradation.

Biological Activities of Related Isoxazole Derivatives: A Window into Potential Effects

While specific studies on the biological effects of this compound are limited, the broader class of isoxazole derivatives has been extensively studied, revealing a diverse range of pharmacological activities. These findings provide valuable clues as to the potential cellular pathways that could be modulated by this compound upon covalent modification of its targets.

Biological ActivityObserved Effects of Isoxazole DerivativesPotential Implication for this compound's Mechanism
Anticancer Induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[3][12]Covalent modification of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) or apoptosis (e.g., caspases, Bcl-2 family proteins).
Anti-inflammatory Inhibition of pro-inflammatory cytokine production and modulation of inflammatory signaling pathways.[1]Targeting of key enzymes or transcription factors in inflammatory pathways, such as kinases or NF-κB.
Enzyme Inhibition Inhibition of a variety of enzymes, including kinases, histone deacetylases (HDACs), and metalloproteinases.[13][14]The electrophilic nature of this compound makes it a candidate for irreversibly inhibiting enzymes with susceptible nucleophiles in their active sites.

Experimental Protocols for Elucidating the Mechanism of Action

To move from the theoretical potential to a concrete understanding of this compound's mechanism of action, a systematic experimental approach is required. The following protocols outline key methodologies for identifying its protein targets and characterizing its effects on cellular pathways.

Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Identification

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to identify the protein targets of reactive small molecules in a complex biological sample.[15][16]

Methodology:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound. This "clickable" handle will allow for the subsequent enrichment of covalently modified proteins.

  • Cellular Labeling: Treat cultured cells or cell lysates with the synthesized probe. The probe will covalently label its protein targets.

  • Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin for enrichment, or a fluorophore for visualization) to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged proteins.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein targets.[17][18]

Causality behind Experimental Choices:

  • The use of a clickable probe allows for the specific and efficient enrichment of low-abundance protein targets from the entire proteome.

  • Competitive ABPP, where cells are pre-treated with the parent this compound before adding the probe, can be used to confirm that the probe is labeling the same targets as the original compound.

Workflow Diagram:

ABPP_Workflow cluster_cell Cellular Environment cluster_lab Laboratory Workflow Probe Clickable this compound Probe Cells Live Cells or Lysate Probe->Cells Incubation Labeled_Proteins Covalently Labeled Proteins Cells->Labeled_Proteins Covalent Modification Lysis Cell Lysis Labeled_Proteins->Lysis Click Click Chemistry (attach Biotin) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Targets Identified Protein Targets LCMS->Targets

Caption: Activity-Based Protein Profiling (ABPP) workflow for target identification.

Protocol 2: Validation of Target Engagement and Cellular Effects

Once potential protein targets are identified, it is crucial to validate their engagement with this compound and to link this engagement to the observed cellular effects.

Methodology:

  • Recombinant Protein Expression and Modification: Express and purify a candidate target protein. Incubate the purified protein with this compound and confirm covalent modification using mass spectrometry to identify the specific site of alkylation.[19][20][21]

  • Enzyme Activity Assays: If the target is an enzyme, perform in vitro activity assays in the presence and absence of this compound to determine if the covalent modification leads to inhibition or activation.

  • Cellular Thermal Shift Assay (CETSA): Perform CETSA in intact cells to confirm target engagement in a physiological context. Covalent binding of this compound should stabilize its target protein against thermal denaturation.

  • Genetic Validation: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the identified target gene. If the cellular phenotype induced by this compound is attenuated in the absence of the target protein, this provides strong evidence for its involvement in the mechanism of action.

  • Pathway Analysis: Following treatment of cells with this compound, perform transcriptomic (RNA-seq) and proteomic analyses to identify broader changes in cellular signaling pathways. This can help to connect the direct protein targets to the overall cellular response.

Logical Relationship Diagram:

Validation_Logic cluster_validation Target Validation and Functional Characterization Identified_Targets Identified Targets (from ABPP) Recombinant_Protein Recombinant Protein Modification (MS) Identified_Targets->Recombinant_Protein Enzyme_Assay Enzyme Activity Assay Identified_Targets->Enzyme_Assay CETSA Cellular Thermal Shift Assay (CETSA) Identified_Targets->CETSA Genetic_Validation Genetic Validation (siRNA/CRISPR) Identified_Targets->Genetic_Validation Mechanism Elucidated Mechanism of Action Recombinant_Protein->Mechanism Enzyme_Assay->Mechanism CETSA->Mechanism Pathway_Analysis Pathway Analysis (Omics) Genetic_Validation->Pathway_Analysis Pathway_Analysis->Mechanism

Caption: Logical flow for validating protein targets and elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a compelling chemical entity with a high potential for potent and selective biological activity driven by its electrophilic nature. The core of its mechanism of action is undoubtedly the covalent modification of nucleophilic residues in target proteins. While the broader isoxazole class points to promising therapeutic areas such as oncology and inflammation, the specific molecular targets of this compound remain to be definitively identified.

The path forward for researchers and drug developers lies in the systematic application of advanced chemical proteomics techniques, such as Activity-Based Protein Profiling, to uncover the direct binding partners of this compound. Subsequent validation and functional characterization of these targets will be paramount to fully understanding and harnessing the therapeutic potential of this compound. The insights gained from such studies will not only illuminate the specific mechanism of this intriguing molecule but will also pave the way for the rational design of novel covalent therapeutics with improved efficacy and safety profiles.

References

The Versatile Synthon: A Technical Guide to 3-(Chloromethyl)isoxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for other functional groups.[1] Within the diverse family of isoxazole-based building blocks, 3-(chloromethyl)isoxazole emerges as a particularly versatile and reactive synthon. Its strategic placement of a reactive chloromethyl group on the isoxazole core provides a powerful handle for the introduction of a wide array of molecular fragments, making it an invaluable tool in the synthesis of complex organic molecules, including potent pharmaceutical agents.

This in-depth technical guide, designed for the practicing chemist, will provide a comprehensive overview of the synthesis, reactivity, and application of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore its role in the construction of medicinally relevant scaffolds.

Synthesis of the this compound Core

The construction of the this compound framework can be approached through several synthetic strategies, with the most common being the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile. This method offers a high degree of control over the regiochemistry of the resulting isoxazole.

One effective, though less direct, route involves the chlorination of the corresponding 3-(hydroxymethyl)isoxazole. This precursor alcohol can be synthesized and then converted to the desired chloromethyl derivative.

A prevalent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] For the synthesis of 3-substituted isoxazoles, this typically involves the reaction of a nitrile oxide with a terminal alkyne.

While a direct and high-yielding one-pot synthesis of the parent this compound from simple starting materials is not extensively documented in readily available literature, a common strategy involves the initial synthesis of a more substituted or related isoxazole, followed by functional group manipulation. For instance, the synthesis of 3-aryl-5-(chloromethyl)isoxazoles has been reported, starting from the corresponding aldoximes and 2,3-dichloro-1-propene.[4]

A general and reliable method for the preparation of 3-(chloromethyl)-5-arylisoxazoles involves the reaction of the corresponding (5-arylisoxazol-3-yl)methanol with thionyl chloride.[5] This highlights a feasible two-step approach for the synthesis of 3-(chloromethyl)isoxazoles: initial construction of the 3-(hydroxymethyl)isoxazole core, followed by chlorination.

G cluster_synthesis Synthesis of 3-(Hydroxymethyl)isoxazole cluster_chlorination Chlorination Propargyl_alcohol Propargyl Alcohol Nitrile_oxide Nitrile Oxide (from Aldoxime) 3_hydroxymethylisoxazole 3-(Hydroxymethyl)isoxazole Thionyl_chloride Thionyl Chloride (SOCl₂) 3_chloromethylisoxazole This compound

The Reactivity Profile of this compound

The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group, which behaves as a classic electrophile in nucleophilic substitution reactions. The isoxazole ring, being an electron-withdrawing heterocycle, activates the adjacent methylene group towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

Nucleophilic Substitution with O-Nucleophiles: The Williamson Ether Synthesis

A fundamental application of this compound is in the Williamson ether synthesis, allowing for the facile construction of isoxazolyl ethers.[6][7][8][9][10] This reaction is typically performed by treating the chloromethylisoxazole with an alcohol or a phenol in the presence of a base.

The choice of base is critical for the success of this transformation. Stronger bases like sodium hydride are effective for deprotonating alcohols, while weaker bases such as potassium carbonate are often sufficient for phenols. The reaction is generally conducted in a polar aprotic solvent like DMF or acetonitrile to ensure the solubility of the reactants and to promote the SN2 mechanism.

G 3_chloromethylisoxazole This compound Ether_product 3-(Aryloxymethyl)isoxazole or 3-(Alkoxymethyl)isoxazole 3_chloromethylisoxazole->Ether_product Williamson Ether Synthesis Phenol Phenol/Alcohol (R-OH) Phenol->Ether_product Base Base (e.g., K₂CO₃, NaH) Base->Ether_product

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)-5-phenylisoxazole

This protocol is adapted from a similar transformation involving a 3-(chloromethyl)-5-arylisoxazole.[2]

  • To a stirred solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) and phenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-(phenoxymethyl)-5-phenylisoxazole.

Nucleophilic Substitution with S-Nucleophiles

The reaction of this compound with sulfur-based nucleophiles provides a straightforward route to a variety of thioethers. Thiols, in the presence of a suitable base, readily displace the chloride to form the corresponding sulfide. This transformation is valuable for introducing sulfur-containing moieties, which are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of 3-((Phenylthio)methyl)-5-phenylisoxazole

This protocol is based on the general reactivity of chloromethylisoxazoles with thiols.[2]

  • To a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) in methanol (0.3 M), add sodium thiophenoxide (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography on silica gel to yield the 3-((phenylthio)methyl)-5-phenylisoxazole.

Nucleophilic Substitution with N-Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, as well as azides, react with this compound to furnish the corresponding amino- and azidomethyl derivatives. These reactions significantly expand the chemical space accessible from this building block, providing entry into a wide range of functionalized isoxazoles.

The reaction with amines is typically carried out in a polar solvent, and an excess of the amine or an auxiliary base is often used to neutralize the hydrochloric acid generated during the reaction. The synthesis of azidomethylisoxazoles, using sodium azide, provides a precursor for the construction of triazoles via click chemistry or for reduction to the corresponding primary amine.[11]

G cluster_nucleophiles Nucleophilic Substitution Pathways 3_chloromethylisoxazole This compound O_nucleophile O-Nucleophile (R-OH, Ar-OH) 3_chloromethylisoxazole->O_nucleophile S_nucleophile S-Nucleophile (R-SH, Ar-SH) 3_chloromethylisoxazole->S_nucleophile N_nucleophile N-Nucleophile (R₂NH, NaN₃) 3_chloromethylisoxazole->N_nucleophile Ether_product Ether (C-O bond) O_nucleophile->Ether_product Williamson Ether Synthesis Thioether_product Thioether (C-S bond) S_nucleophile->Thioether_product Amine_Azide_product Amine/Azide (C-N bond) N_nucleophile->Amine_Azide_product

Cross-Coupling Reactions: Expanding the Synthetic Toolbox

While the primary reactivity of this compound is centered around nucleophilic substitution, the potential for its participation in transition metal-catalyzed cross-coupling reactions is an area of growing interest. Although direct cross-coupling of the chloromethyl group is less common, its conversion to a more suitable coupling partner opens up a plethora of synthetic possibilities.

For instance, conversion of the chloromethyl group to an organometallic reagent, such as an organozinc or organomagnesium species, would allow for its use in Negishi and Kumada couplings, respectively.[3][12][13][14][15][16][17][18] This would enable the formation of a C(sp³)–C(sp²) bond, linking the isoxazole methylene to an aryl or vinyl group. However, the preparation and stability of such organometallic reagents would need careful consideration.

Alternatively, the isoxazole ring itself can be functionalized with a halide, which can then participate in standard cross-coupling reactions like the Sonogashira coupling to introduce alkynyl moieties.[19][20][21][22][23]

Application in the Synthesis of Biologically Active Molecules

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs.[1] For example, the immunosuppressive drug Leflunomide is an isoxazole derivative, although its synthesis does not directly involve this compound.[1][5][24][25][26] The synthetic utility of this compound lies in its ability to serve as a key intermediate in the synthesis of novel isoxazole-containing drug candidates.

The ability to readily introduce diverse functionalities at the 3-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ether, thioether, and amino linkages that can be formed are common motifs in pharmacologically active molecules.

Characterization and Safety

Characterization Data for a Representative Derivative: 4-(Chloromethyl)-3,5-dimethylisoxazole

Property Value
Molecular Formula C₆H₈ClNO
Molecular Weight 145.59 g/mol
¹H NMR (CDCl₃) δ 4.5 (s, 2H, CH₂Cl), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)

Safety and Handling

Halomethylated heterocyclic compounds should be handled with care as they are potential alkylating agents and may be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.[12][19]

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its facile participation in nucleophilic substitution reactions with a wide range of oxygen, sulfur, and nitrogen nucleophiles provides a robust platform for the synthesis of diverse and complex isoxazole derivatives. While its direct application in cross-coupling reactions is an area that warrants further exploration, its utility as a precursor to more elaborate structures is undeniable. For medicinal chemists and drug development professionals, this compound represents a valuable tool for the construction of novel molecular entities with the potential for significant biological activity.

References

A Senior Application Scientist's Guide to 3-(Chloromethyl)isoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Versatile Heterocycle

In the vast arsenal of synthetic building blocks available to the medicinal chemist, certain reagents distinguish themselves through a combination of versatile reactivity, inherent biological relevance, and the ability to impart favorable physicochemical properties onto a molecule. 3-(Chloromethyl)isoxazole is a prime example of such a scaffold. This guide provides an in-depth review of this powerful reagent, moving beyond simple reaction schemes to explore the causal logic behind its application, its role in shaping structure-activity relationships (SAR), and its successful implementation in drug discovery programs.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2][3][4][5][6] Its unique electronic properties, including its ability to act as a bioisosteric replacement for amide and ester groups, contribute to improved metabolic stability and pharmacokinetic profiles.[3][5][7][8] The introduction of a reactive chloromethyl group at the 3-position transforms the stable isoxazole core into a highly versatile electrophilic handle, enabling chemists to readily conjugate this valuable pharmacophore to a wide array of molecular frameworks.

Core Attributes: Reactivity and Synthetic Utility

The utility of this compound stems directly from its chemical structure. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the chloromethyl carbon, making it an excellent substrate for nucleophilic substitution reactions. This predictable reactivity is the cornerstone of its application in medicinal chemistry.

Key Physicochemical and Reactivity Insights:

  • Electrophilic Handle: The primary role of the CH₂Cl group is to serve as an anchor point. It readily undergoes SN2 reactions with a variety of nucleophiles.

  • Nucleophilic Partners: Common nucleophiles include primary and secondary amines, phenols, thiols, and carbanions. This allows for the formation of stable C-N, C-O, and C-S bonds, linking the isoxazole moiety to the parent molecule.[9][10]

  • Reaction Conditions: Alkylation reactions are typically performed under mild basic conditions to deprotonate the nucleophile, facilitating the substitution. The choice of base is critical; non-nucleophilic bases such as potassium carbonate or diisopropylethylamine are often preferred to avoid competing reactions.

The diagram below illustrates the fundamental role of this compound as a versatile synthetic intermediate.

G cluster_reagents Nucleophiles cluster_products Conjugated Products Amine Amine (R-NH₂) CMI This compound Amine->CMI Alkylation Thiol Thiol (R-SH) Thiol->CMI Alkylation Phenol Phenol (Ar-OH) Phenol->CMI Alkylation Amine_Product N-Linked Isoxazole CMI->Amine_Product Forms C-N bond Thiol_Product S-Linked Isoxazole CMI->Thiol_Product Forms C-S bond Phenol_Product O-Linked Isoxazole CMI->Phenol_Product Forms C-O bond

Caption: General reactivity of this compound with common nucleophiles.

Synthesis of the Building Block

The accessibility of this compound is a key factor in its widespread use. One common and efficient method involves a one-pot synthesis from readily available starting materials: aldoximes and 2,3-dichloro-1-propene.[9] Another established route involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride.[9] More specialized variants, such as 4-(Chloromethyl)-3,5-dimethylisoxazole, can be prepared via chloromethylation of the corresponding dimethylisoxazole precursor using paraformaldehyde and hydrogen chloride.[11]

The Isoxazole Core: More Than a Linker

The isoxazole ring itself is a critical pharmacophore, conferring a range of advantageous properties upon a drug candidate.[1][3][5][12]

  • Metabolic Stability: The aromatic isoxazole ring is generally resistant to metabolic degradation, which can improve the half-life of a drug.

  • Bioisosterism: Isoxazoles are frequently employed as bioisosteres for esters and amides.[7] This replacement can enhance oral bioavailability by removing hydrolyzable linkages while maintaining key hydrogen bonding interactions with the target protein.

  • Modulation of Physicochemical Properties: The inclusion of the isoxazole moiety can fine-tune properties like polarity, lipophilicity (logP), and hydrogen bonding capacity, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3][5]

  • Diverse Biological Activities: The isoxazole scaffold is found in a wide array of approved drugs and biologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][12][13]

The following diagram illustrates the concept of isoxazole as a bioisosteric replacement for a labile ester group.

Caption: Bioisosteric replacement of an ester with a stable isoxazole ring.

Case Studies & Structure-Activity Relationships (SAR)

The true value of this compound is demonstrated through its application in the synthesis of bioactive molecules. By reacting it with various nucleophilic scaffolds, medicinal chemists can rapidly generate libraries of compounds for screening and SAR studies.

Bioactive Molecule ClassTherapeutic AreaRole of (Isoxazol-3-yl)methyl MoietySAR Insights
Trisubstituted Isoxazoles Autoimmune DiseasesForms a key interaction within the allosteric binding site of the RORγt nuclear receptor.The nature of the group attached via the methylene linker is critical. SAR studies show that small modifications to the linked aromatic or heterocyclic ring can lead to a >10-fold change in potency.[14]
Isoxazole-Chalcone Hybrids OncologyProvides a stable scaffold to correctly orient pharmacophores for tubulin polymerization inhibition.Electron-donating groups (e.g., methoxy) on the aryl ring attached to the isoxazole enhance cytotoxic activity.[15]
Antirhinovirus Agents AntiviralThe isoxazole ring and its substituents occupy a hydrophobic pocket in the viral capsid.Increasing the length of the alkyl side chain attached to the isoxazole ring generally increases antiviral activity.[7]
Comenic Acid Conjugates OncologyUsed to alkylate a comenic acid derivative, leading to conjugates that show synergistic effects with the chemotherapy drug Temozolomide.[10]The isoxazole-containing conjugate demonstrated different alkylation efficiency and biological synergy compared to an analogous isothiazole derivative.[10]

Experimental Protocol: N-Alkylation of an Aniline Derivative

This protocol provides a self-validating, step-by-step methodology for a typical nucleophilic substitution reaction using 3-(chloromethyl)-5-phenylisoxazole. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-((5-phenylisoxazol-3-yl)methyl)aniline.

Materials:

  • 3-(Chloromethyl)-5-phenylisoxazole (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Workflow Diagram:

G start Start dissolve 1. Dissolve aniline and K₂CO₃ in anhydrous DMF start->dissolve add_cmi 2. Add 3-(chloromethyl)-5-phenylisoxazole solution dropwise at 0°C dissolve->add_cmi react 3. Warm to room temperature and stir for 12-18 hours add_cmi->react monitor 4. Monitor reaction by TLC react->monitor workup 5. Quench with water and extract with Ethyl Acetate monitor->workup Reaction Complete wash 6. Wash organic layer with water and brine workup->wash dry 7. Dry over MgSO₄, filter, and concentrate wash->dry purify 8. Purify by silica gel column chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of an N-linked isoxazole derivative.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF. Add aniline (1.1 eq) and stir the suspension for 10 minutes.

    • Causality: Anhydrous conditions are essential to prevent hydrolysis of the chloromethyl starting material. K₂CO₃ is a mild, non-nucleophilic base that deprotonates the aniline, activating it for the subsequent alkylation. Using a slight excess of the nucleophile (aniline) ensures the complete consumption of the limiting electrophile.

  • Addition of Electrophile: In a separate flask, dissolve 3-(chloromethyl)-5-phenylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF. Cool the aniline suspension to 0°C using an ice bath and add the isoxazole solution dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperature helps to control any potential exotherm and minimizes the formation of side products.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

    • Causality: The reaction is typically slow and requires an extended period to proceed to completion at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 3-(chloromethyl)-5-phenylisoxazole spot indicates the reaction is complete.

    • Causality: TLC is a crucial self-validation step. It confirms the consumption of starting material and the formation of a new, typically more polar, product spot.

  • Work-up: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Causality: This step partitions the organic product into the ethyl acetate layer, while the inorganic salts (like KBr) and DMF remain in the aqueous layer.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Causality: Washing with water removes residual DMF. The brine wash helps to break any emulsions and begins the drying process by removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Complete removal of water is necessary before solvent evaporation to prevent hydrolysis or degradation of the product.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Causality: This final step removes any unreacted starting materials and side products, yielding the pure desired compound. Characterization by ¹H NMR, ¹³C NMR, and MS would be required to confirm the structure and purity.

Safety and Handling

This compound and its derivatives are reactive electrophiles and should be handled with appropriate care in a well-ventilated chemical fume hood.[16][17]

  • Hazard Classification: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[16][17][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16][18][19]

  • Handling: Avoid breathing dust, fumes, or vapors. Do not ingest. Wash hands thoroughly after handling.[16][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[16][17]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[16][17][19]

Conclusion and Future Perspectives

This compound is a deceptively simple molecule that provides immense strategic value in medicinal chemistry. Its predictable reactivity, coupled with the inherent pharmacological benefits of the isoxazole core, makes it an indispensable tool for lead discovery and optimization. It allows for the rapid and efficient introduction of a metabolically robust, bioisosteric, and biologically relevant moiety into a wide range of molecular architectures. As drug discovery continues to demand novel chemical matter with improved ADME properties, the strategic application of versatile building blocks like this compound will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(Chloromethyl)isoxazole is a pivotal, yet hazardous, heterocyclic building block in modern medicinal chemistry and drug discovery. The isoxazole scaffold is integral to numerous clinically approved drugs, valued for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The chloromethyl group imparts high reactivity, making it an excellent electrophile for introducing the isoxazole moiety into larger molecules through nucleophilic substitution reactions.[3][4] However, this same reactivity classifies it as a potent alkylating agent, demanding a comprehensive understanding and rigorous application of safety protocols to mitigate significant risks. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and experimental integrity.

Hazard Identification and Classification

The primary step in safely handling any chemical is a thorough understanding of its intrinsic hazards. This compound is classified as a corrosive and irritant substance, with its toxicological properties not yet fully investigated. This lack of complete data necessitates treating the compound with the assumption of high toxicity.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound and its analogues, the following classifications are typical.[5]

Hazard Class Category Hazard Statement GHS Pictogram
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.Corrosion
Serious Eye Damage/Irritation1H318: Causes serious eye damage.Corrosion
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.Exclamation Mark
Acute Toxicity (Oral)4H302: Harmful if swallowed.Exclamation Mark

This table summarizes common classifications for chloromethyl-substituted isoxazoles. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.

The core danger stems from its function as an alkylating agent. Such compounds can react with biological nucleophiles, including DNA and proteins, which is the mechanistic basis for their corrosive and potentially toxic effects. The causality is direct: the reactive chloromethyl group readily undergoes S(_N)2 reactions, leading to cellular damage upon contact.

Logical Framework for Risk Mitigation

A self-validating safety protocol begins with acknowledging these hazards and establishing a multi-layered control system. The following diagram illustrates the logical relationship between the hazards of this compound and the necessary control measures.

G cluster_hazard Core Hazards cluster_controls Hierarchy of Controls cluster_outcome Desired Outcome Hazard This compound (Corrosive, Irritant, Reactive Alkylating Agent) Eng Engineering Controls (Fume Hood, Ventilation) Hazard->Eng Mitigated by Admin Administrative Controls (SOPs, Training, Labeling) Eng->Admin Reinforced by Safety Safe Handling & Experimental Integrity Eng->Safety PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE Supplemented by Admin->Safety PPE->Safety

Caption: Risk mitigation strategy for handling this compound.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The handling of this compound must always occur within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[5][6] General laboratory ventilation is insufficient.

Engineering Controls:

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and setting up reactions, must be performed in a certified chemical fume hood.[7][8] The sash should be kept as low as possible.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][10]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.[7][11]

Protection Type Specification Rationale & Causality
Eye/Face Chemical splash goggles AND a face shield.Goggles provide a seal against splashes. A face shield is required to protect the entire face from the severe corrosive effects of a significant splash.[7]
Hand Nitrile or Neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Inspect gloves for any defects before use.[12] Contaminated gloves must be removed immediately and disposed of as hazardous waste.
Body Chemical-resistant lab coat or apron.Protects against skin contact from spills. Clothing should be non-flammable.[9]
Footwear Closed-toe shoes (non-perforated).Protects feet from spills.[12]

Hygiene Practices:

  • Do not eat, drink, or apply cosmetics in the laboratory.[11][12]

  • Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[9]

  • Remove and decontaminate any clothing that becomes soiled before reuse.

Chemical Properties, Storage, and Incompatibility

Understanding the chemical's physical state and reactivity is crucial for safe storage and handling.

Property Value
Appearance Colorless to light yellow liquid
Boiling Point 65-66 °C @ 20 Torr
Storage Temperature Inert atmosphere, Store in freezer, under -20°C

Data sourced from ChemicalBook.[13]

Storage:

  • Store in a locked, designated corrosives area that is cool, dry, and well-ventilated.[5]

  • Keep containers tightly closed to prevent exposure to moisture and air.

  • The recommendation to store under an inert atmosphere and at low temperatures (-20°C) suggests that the compound may be unstable or reactive over time under normal conditions.[13]

Incompatible Materials: Avoid contact with the following, as they can trigger vigorous or explosive reactions:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Reducing Agents: Can cause decomposition or undesired reactions.

  • Strong Acids & Bases: Can catalyze decomposition.[5]

  • Nucleophiles (e.g., amines, alcohols, thiols): This is the intended reactivity, but unplanned contact can lead to uncontrolled reactions and heat generation.

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a pre-planned, systematic response is critical to minimizing harm. All personnel must be trained on these procedures.[6][14]

First-Aid Measures: Immediate medical attention is required for any exposure.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] Ingestion causes severe swelling and damage to delicate tissues with a danger of perforation.

Spill Response:

  • Small Spill (<100 mL): Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or dry sand.[9] Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill (>100 mL): Evacuate the entire area immediately. Alert laboratory personnel and contact the institution's emergency response team (e.g., EH&S).[6] Do not attempt to clean it up without specialized training and equipment.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: Thermal decomposition can produce highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Workflow: Protocol for Nucleophilic Substitution

This section provides a practical, field-proven protocol for a common reaction involving this compound. The safety and handling principles described above are integrated directly into the workflow, creating a self-validating experimental system.

Objective: To perform a Williamson ether synthesis by reacting this compound with a phenol derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Disposal Prep 1. Reagent Prep & Setup - Don full PPE - Work in fume hood - Dry glassware - Purge with N2/Ar Base 2. Deprotonation - Add phenol & base (e.g., K2CO3) - Stir in dry solvent (e.g., DMF) Prep->Base Addition 3. Electrophile Addition - Add this compound  dropwise via syringe at 0°C - Monitor for exotherm Base->Addition React 4. Reaction Progress - Warm to RT or heat - Monitor by TLC/LC-MS Addition->React Quench 5. Quenching - Cool reaction - Slowly add water/aq. NH4Cl React->Quench Extract 6. Extraction - Extract with organic solvent - Wash with brine Quench->Extract Waste 8. Waste Management - Segregate aqueous & organic  waste into labeled containers Quench->Waste Purify 7. Purification - Dry, filter, concentrate - Purify by chromatography Extract->Purify Extract->Waste Purify->Waste

Caption: Workflow for a safe nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Preparation and Inert Atmosphere Setup (Causality: Prevents moisture contamination and exposure)

    • Action: Assemble oven-dried glassware (round-bottom flask, condenser, addition funnel) inside a chemical fume hood. Equip the flask with a magnetic stir bar.

    • Safety: Wear all required PPE (goggles, face shield, double gloves, lab coat).

    • Action: Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation of Nucleophile (Causality: Activates the nucleophile for reaction)

    • Action: To the flask, add the phenol derivative (1.0 eq.), a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq.), and a dry aprotic solvent (e.g., DMF or Acetonitrile).

    • Safety: Handle solid reagents carefully to avoid generating dust.

  • Addition of Electrophile (Causality: The key bond-forming step; requires careful control)

    • Action: In a separate, dry flask, dissolve this compound (1.1 eq.) in the reaction solvent. Draw this solution into a syringe.

    • Safety: Perform this transfer entirely within the fume hood. Ensure the syringe needle is properly handled.

    • Action: Cool the primary reaction flask to 0°C using an ice bath. Add the this compound solution dropwise over 15-20 minutes.

    • Safety: A slow, controlled addition is critical to manage any potential exotherm. Monitor the internal temperature.

  • Reaction Monitoring (Causality: Ensures reaction completion and identifies potential issues)

    • Action: After the addition is complete, allow the reaction to warm to room temperature or heat as required. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Quenching (Causality: Neutralizes reactive species and prepares for extraction)

    • Action: Once the reaction is complete, cool the mixture back to 0°C.

    • Safety: Quench the reaction by slowly adding cold water or a saturated aqueous solution of NH₄Cl. This should be done carefully as it can be exothermic.

    • Action: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and then brine.

  • Purification and Waste Disposal (Causality: Isolates the final product and ensures safe disposal)

    • Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product via flash column chromatography.

    • Safety: All waste, including aqueous layers, organic solvents, and contaminated silica gel, must be collected in appropriately labeled hazardous waste containers.[15] Do not pour any waste down the drain.

References

Introduction: The Crucial Role of Solubility for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)isoxazole in Common Organic Solvents

This compound is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with a chloromethyl group.[1] This molecule serves as a versatile intermediate and building block in medicinal chemistry and organic synthesis, primarily due to the reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions.[1] The isoxazole scaffold itself is a key component in numerous pharmaceuticals, valued for its diverse biological activities.[2]

For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a foundational requirement for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in purification processes like crystallization and chromatography. In the context of drug development, the solubility profile of a molecule and its derivatives is a key determinant of bioavailability and formulation strategies.[3]

This guide provides a comprehensive analysis of the solubility of this compound. Moving beyond a simple data table, we will explore the underlying physicochemical principles that govern its solubility, provide detailed protocols for its experimental determination, and offer a predictive framework for its behavior in a range of common organic solvents.

Physicochemical Properties of this compound

A molecule's physical properties are intrinsically linked to its solubility characteristics. The key properties of this compound (CAS: 57684-71-6) are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₄ClNO[4][5][6]
Molecular Weight 117.53 g/mol [5][6]
Appearance Colorless to light yellow liquid[5]
Boiling Point 200.1°C @ 760 mmHg; 65-66°C @ 20 Torr[4][5][6]
Density ~1.275 g/cm³[5]
Flash Point 74.8°C[4]
Refractive Index 1.478[4]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

While specific quantitative solubility data for this compound is not extensively published, a robust predictive analysis can be performed by examining its molecular structure in the context of the fundamental principle: "Like dissolves like."[7][8] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.

The structure of this compound possesses distinct features that influence its polarity:

  • The Isoxazole Ring: The five-membered ring contains both nitrogen and oxygen atoms, which are electronegative. This creates a dipole moment, making the heterocyclic portion of the molecule polar.[3] The lone pairs on these heteroatoms can also act as hydrogen bond acceptors.

  • The Chloromethyl Group (-CH₂Cl): The highly electronegative chlorine atom induces a significant dipole in the carbon-chlorine bond, adding to the molecule's overall polarity.[1]

  • Overall Character: The combination of the polar isoxazole ring and the polar chloromethyl group results in a molecule of moderate polarity .[1] It lacks a hydrogen bond donor (like an -OH or -NH group) but can act as a hydrogen bond acceptor.

Based on this analysis, we can predict its solubility behavior in different classes of solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While this compound is polar, its relatively small size and ability to accept hydrogen bonds suggest it may have some solubility in alcohols like methanol and ethanol.[3] However, its lack of a hydrogen bond donor and the presence of the less polar C-H bonds may limit its solubility in water.[9]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. Solvents in this category, such as acetone and ethyl acetate, are expected to be effective at dissolving this compound due to compatible dipole-dipole interactions. High-polarity solvents like DMF and DMSO are very likely to be excellent solvents for this compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and rely on weaker van der Waals forces for interaction. Due to the significant polarity of this compound, its solubility in highly non-polar solvents like hexane is predicted to be low.[3] It may show partial solubility in toluene, which has some polarizability due to its aromatic ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of a C-Cl bond in the solute, chlorinated solvents like dichloromethane (DCM) and chloroform are expected to be excellent solvents due to favorable dipole-dipole interactions.[10]

Predicted Solubility Summary

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions should be confirmed experimentally using the protocols outlined in the next section.

SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticLow to LimitedPolar but lacks H-bond donor capability.[9]
MethanolPolar ProticHigh / MisciblePolar nature and potential for H-bond acceptance.[3]
EthanolPolar ProticHigh / MiscibleSimilar polarity to methanol.[3]
IsopropanolPolar ProticModerate to HighIncreased hydrocarbon character may slightly reduce solubility vs. methanol.
AcetonePolar AproticHigh / MiscibleStrong dipole-dipole interactions are favorable.
Ethyl AcetatePolar AproticHigh / MiscibleGood solvent for moderately polar compounds.
Dichloromethane (DCM)Polar AproticVery High / Miscible"Like dissolves like" principle with chlorinated nature.[10]
ChloroformPolar AproticVery High / MiscibleSimilar to DCM.
Diethyl EtherSlightly PolarModerateLower polarity may limit solubility compared to ketones or esters.
Dimethylformamide (DMF)Polar AproticVery High / MiscibleHighly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticVery High / MiscibleHighly polar solvent, excellent for a wide range of organic compounds.
TolueneNon-Polar (Aromatic)ModerateAromatic ring allows for some interaction with the polar solute.
HexaneNon-Polar (Aliphatic)Very Low / ImmiscibleMismatch in polarity and intermolecular forces.[3]

Experimental Determination of Solubility

Verifying the predicted solubility through experimentation is a critical step. Below are detailed protocols for both a rapid qualitative assessment and a more rigorous quantitative determination.

Protocol 1: Qualitative Solubility Assessment

This method provides a quick and efficient way to classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Methodology:

  • Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

  • Solvent Addition: Add 1.0 mL of a single solvent to its corresponding labeled test tube.

  • Solute Addition: Carefully add approximately 25 mg of this compound to the test tube. For this liquid compound, this corresponds to roughly 20 µL. A calibrated micropipette is recommended for accuracy.

  • Mixing: Cap the test tube and shake it vigorously for 30-60 seconds at room temperature.

  • Observation: Visually inspect the mixture.

    • Soluble/Miscible: The mixture forms a single, clear, homogeneous liquid phase.

    • Partially Soluble: The mixture is cloudy, or distinct liquid phases/droplets are visible, but there is a noticeable reduction in the volume of the added solute.

    • Insoluble/Immiscible: Two distinct liquid layers are clearly visible, or the added droplets remain unchanged.[7]

  • Record: Record your observations for each solvent in a laboratory notebook.

G cluster_setup Setup cluster_exp Experiment cluster_obs Observation s1 1. Label Test Tubes for Each Solvent s2 2. Add 1.0 mL of Solvent to Each Tube s1->s2 e1 3. Add ~25 mg (20 µL) of this compound s2->e1 e2 4. Cap and Shake Vigorously (30-60s) e1->e2 o1 5. Visually Inspect the Mixture e2->o1 o2 Homogeneous? o1->o2 o3 Soluble / Miscible o2->o3  Yes o4 Insoluble / Immiscible o2->o4  No

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium concentration of the solute in a solvent at a specific temperature, providing a precise solubility value (e.g., in mg/mL or mol/L).[11]

Methodology:

  • Preparation: To a series of glass vials with screw caps, add a measured volume of a specific solvent (e.g., 5.0 mL).

  • Excess Solute Addition: Add an excess amount of this compound to each vial. The goal is to create a saturated solution with a visible excess of the solute phase remaining after equilibration.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solute phase has fully separated (e.g., by settling or forming a distinct layer).

  • Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets. This step is critical to avoid overestimating the solubility.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Quantitative NMR (qNMR).[11]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. This value represents the quantitative solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis p1 1. Add Solvent to Vial p2 2. Add Excess Solute (this compound) p1->p2 e1 3. Seal and Agitate in Shaker Bath (24-48h) at Constant Temp p2->e1 e2 4. Let Phases Separate at Constant Temp e1->e2 a1 5. Withdraw & Filter Supernatant e2->a1 a2 6. Dilute Sample a1->a2 a3 7. Analyze Concentration (HPLC, GC, or qNMR) a2->a3 a4 8. Calculate Solubility a3->a4

Caption: Workflow for Quantitative Shake-Flask Solubility Measurement.

Safety and Handling Precautions

When conducting solubility experiments with this compound and its derivatives, adherence to strict safety protocols is mandatory.

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (inspect gloves for integrity before use).[14] Avoid all skin contact.

  • Handling: Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling. Keep containers tightly closed when not in use and store in a cool, well-ventilated area, often under refrigeration as recommended.[5][12]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[12][13]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a moderately polar compound whose solubility is governed by its ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor. It is predicted to be highly soluble in polar aprotic and chlorinated organic solvents such as DMSO, DMF, dichloromethane, and acetone. Its solubility is expected to be moderate to high in polar protic solvents like methanol and ethanol, but limited in water and very low in non-polar aliphatic solvents like hexane. This predictive framework, grounded in the principles of molecular polarity, provides a strong starting point for solvent selection. For applications requiring precise concentration data, the quantitative shake-flask method detailed herein provides a reliable pathway to accurate solubility determination.

References

theoretical studies on 3-(Chloromethyl)isoxazole reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Reactivity of 3-(Chloromethyl)isoxazole

This guide provides a detailed theoretical exploration of the reactivity of this compound, a crucial heterocyclic building block in medicinal chemistry and materials science. By leveraging computational chemistry, we can move beyond empirical observations to develop a predictive understanding of this molecule's behavior. This document is intended for researchers, scientists, and drug development professionals seeking to rationalize experimental outcomes and design novel synthetic pathways with greater efficiency and insight.

Introduction: The Versatile Isoxazole Core

The isoxazole ring is a prominent scaffold in numerous biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and its participation in key intermolecular interactions.[1] The introduction of a chloromethyl group at the 3-position transforms the stable aromatic isoxazole core into a versatile electrophilic intermediate. The reactivity of this compound is dictated by the interplay between the electron-withdrawing nature of the isoxazole ring and the lability of the chlorine atom, making it a prime candidate for theoretical investigation. Understanding its electronic structure and reaction energetics is paramount for controlling its synthetic transformations.

Part 1: Probing the Electronic Landscape

A molecule's reactivity is fundamentally governed by its electronic structure. Through quantum chemical calculations, we can visualize and quantify the electronic properties that determine where and how this compound will react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule interacts with electrophiles and nucleophiles, respectively.

  • LUMO (Lowest Unoccupied Molecular Orbital): For this compound, the LUMO is expected to be localized significantly on the σ* anti-bonding orbital of the C-Cl bond in the chloromethyl group. This indicates that this site is the primary target for nucleophilic attack, initiating substitution reactions. A secondary localization on the isoxazole ring suggests its potential to act as an electron acceptor in other reaction types.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is typically distributed across the π-system of the isoxazole ring. This region is susceptible to attack by strong electrophiles, although such reactions are less common for this specific substrate compared to nucleophilic substitution.

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

  • Electron-Deficient Regions (Blue): The area around the methylene carbon of the chloromethyl group and the hydrogen atoms will show a strong positive potential, confirming its electrophilic character and susceptibility to nucleophilic attack.

  • Electron-Rich Regions (Red/Yellow): The nitrogen and oxygen atoms of the isoxazole ring are the most electron-rich sites, indicating their potential to act as hydrogen bond acceptors or coordinate to Lewis acids.

Global Reactivity Descriptors

To quantify reactivity, we can calculate global reactivity indices using Density Functional Theory (DFT). These descriptors, derived from conceptual DFT, provide a numerical basis for comparing the reactivity of different molecules.

DescriptorDefinitionPredicted Significance for this compound
Chemical Potential (μ) μ ≈ -(IP + EA)/2Measures the "escaping tendency" of electrons. A higher value suggests greater nucleophilicity.
Chemical Hardness (η) η ≈ (IP - EA)/2Measures resistance to change in electron distribution. A lower value indicates higher reactivity.
Global Electrophilicity (ω) ω = μ²/2ηQuantifies the ability of a molecule to accept electrons. This value is expected to be significant.[2]
Global Nucleophilicity (N) N = EHOMO(Nu) - EHOMO(TCE)Measures electron-donating ability relative to a standard (tetracyanoethylene).[2]

IP = Ionization Potential, EA = Electron Affinity

These indices confirm that this compound is a moderately reactive electrophile, primarily at the chloromethyl side chain.

Part 2: Key Reaction Mechanisms – A Theoretical Dissection

Computational modeling allows us to map the entire energy landscape of a reaction, identifying transition states and intermediates to elucidate the precise mechanism.

Nucleophilic Substitution at the Chloromethyl Group

The most common reaction of this compound is nucleophilic substitution, where the chlorine atom is displaced by a wide range of nucleophiles (e.g., phenols, thiols, amines).[3][4] Theoretical studies strongly support a concerted SN2 mechanism .

A computational analysis reveals a single transition state where the nucleophile forms a bond to the methylene carbon as the C-Cl bond is broken. The reaction is characterized by a relatively low activation energy, consistent with experimental observations of reactions proceeding under mild conditions.[3] The alternative two-step SN1 mechanism, which would involve the formation of a high-energy carbocation intermediate, is computationally found to be significantly less favorable due to the electronic nature of the adjacent isoxazole ring.

Below is a generalized reaction coordinate diagram for this process.

G cluster_axis y_axis Potential Energy x_axis Reaction Coordinate R Reactants (Nu⁻ + R-CH₂Cl) P Products (R-CH₂-Nu + Cl⁻) TS Transition State [Nu---CH₂(R)---Cl]⁻ R->TS ΔG‡ TS->P

Caption: Generalized energy profile for an SN2 reaction at the chloromethyl group.

[3+2] Cycloaddition Reactions

The isoxazole core itself can participate in cycloaddition reactions, although this often requires transformation into a more reactive species like a nitrile oxide. The [3+2] cycloaddition is a powerful method for constructing five-membered heterocycles.[5][6] Theoretical studies, particularly Molecular Electron Density Theory (MEDT), are crucial for understanding the regioselectivity and mechanism of these reactions.[5]

These reactions can be either concerted or stepwise. DFT calculations of the activation barriers for different pathways can predict the favored mechanism and the resulting regiochemistry.[7] For instance, the reaction between a nitrile N-oxide (derived from an aldoxime) and an alkene to form an isoxazoline proceeds with high regioselectivity, which can be rationalized by analyzing both FMO interactions and steric effects in the calculated transition states.[5]

The diagram below illustrates the FMO interaction that typically governs the regioselectivity of a [3+2] cycloaddition.

FMO_Interaction cluster_dipole 1,3-Dipole (Nitrile Oxide) cluster_dipolarophile Dipolarophile (Alkene) HOMO_D HOMO LUMO_A LUMO HOMO_D->LUMO_A Primary Interaction (Normal Demand) LUMO_D LUMO HOMO_A HOMO HOMO_A->LUMO_D Secondary Interaction (Inverse Demand)

Caption: FMO interactions governing a [3+2] cycloaddition reaction.

Part 3: A Validated Computational Protocol

To ensure trustworthy and reproducible results, a robust computational methodology is essential. The following protocol outlines a field-proven workflow for investigating the reactivity of this compound and its derivatives.

Step-by-Step Computational Workflow
  • Structure Optimization and Frequency Calculation:

    • Method: Perform geometry optimization of all reactants, transition states, and products.

    • Level of Theory: Use a suitable DFT functional, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311+G(d,p).[8] The choice of functional is critical; M06-2X is often preferred for its accuracy with kinetics and main-group chemistry.

    • Solvent Modeling: Incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM), to simulate bulk solvent effects, which are crucial for reactions involving charged species.

    • Validation: Perform a frequency calculation on all optimized structures. Reactants and products should have zero imaginary frequencies. A transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Transition State (TS) Searching:

    • Method: Use a method like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method to locate the transition state structure.

    • Verification: Confirm the TS connects the desired reactants and products by performing an Intrinsic Reaction Coordinate (IRC) calculation.

  • Energy Calculation:

    • Method: Calculate single-point energies using a larger, more accurate basis set (e.g., def2-TZVP) on the previously optimized geometries to refine the electronic energy.

    • Analysis: From the frequency calculations, obtain the Gibbs free energies (G) to calculate the activation free energy (ΔG‡) and the reaction free energy (ΔGrxn).

  • Molecular Orbital and Property Analysis:

    • Method: Generate molecular orbitals (HOMO, LUMO), MEP maps, and calculate global reactivity descriptors from the optimized ground-state wavefunction.

    • Tools: Use visualization software like GaussView, Avogadro, or Chemcraft to analyze the results.

Workflow Visualization

Computational_Workflow start Define Reactants & Products geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d), PCM) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (0 Imaginary Frequencies) freq_calc->verify_min verify_ts Verify TS (1 Imaginary Frequency) freq_calc->verify_ts ts_search Transition State Search (e.g., OPT=TS) verify_min->ts_search If Reactant/Product ts_search->freq_calc irc_calc IRC Calculation verify_ts->irc_calc If TS verify_conn Verify Connectivity (TS connects R and P) irc_calc->verify_conn single_point Single-Point Energy (Higher Level of Theory) verify_conn->single_point thermo Thermodynamic Analysis (ΔG‡, ΔG_rxn) single_point->thermo analysis Orbital & Property Analysis (HOMO/LUMO, MEP) thermo->analysis end Draw Conclusions analysis->end

Caption: A self-validating computational workflow for reactivity studies.

Conclusion

Theoretical studies provide an indispensable framework for understanding the reactivity of this compound. By combining FMO theory, MEP analysis, and detailed mechanistic explorations using DFT, we can rationalize its pronounced electrophilicity at the chloromethyl group, which primarily proceeds via an SN2 mechanism. Furthermore, these computational tools allow us to predict the outcomes of more complex reactions involving the isoxazole ring itself. The validated protocol presented herein serves as a robust guide for researchers to conduct their own theoretical investigations, ultimately accelerating the discovery and development of novel molecules for a range of scientific applications.

References

Methodological & Application

Application Note: Synthesis of 3-(Aminomethyl)isoxazole from 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminomethyl Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5]

Specifically, the 3-(aminomethyl)isoxazole moiety serves as a critical building block. The primary amine provides a key reactive handle for introducing molecular diversity, enabling the construction of complex molecules and the modulation of physicochemical properties essential for drug development. The direct synthesis of this amine from its corresponding chloromethyl precursor, however, presents a classic chemical challenge: the propensity for over-alkylation. Direct amination with ammonia often leads to a difficult-to-separate mixture of primary, secondary, and tertiary amines.

This application note provides a comprehensive guide to the selective synthesis of 3-(aminomethyl)isoxazole from 3-(chloromethyl)isoxazole. We present two robust and field-proven protocols, the Delépine reaction and the Gabriel synthesis, which effectively circumvent the issue of over-alkylation. The causality behind experimental choices, detailed step-by-step protocols, and methods for product characterization are discussed to ensure scientific integrity and reproducibility.

Strategic Analysis of Synthetic Pathways

The conversion of an alkyl chloride to a primary amine requires a strategy that prevents the product amine, which is often more nucleophilic than the starting aminating reagent, from reacting further with the alkyl chloride.

  • Direct Amination (Not Recommended): While seemingly straightforward, reacting this compound with ammonia is synthetically inefficient. The newly formed 3-(aminomethyl)isoxazole can react with the starting material, leading to a cascade of reactions that produce secondary and tertiary amines, as well as the quaternary ammonium salt. This lack of selectivity complicates purification and significantly lowers the yield of the desired primary amine.

  • The Gabriel Synthesis: This venerable method utilizes potassium phthalimide as a surrogate for ammonia.[6][7][8] The nitrogen in phthalimide is rendered nucleophilic upon deprotonation but, once alkylated, the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This elegantly prevents over-alkylation. The primary amine is then liberated in a subsequent step, typically via hydrazinolysis.[6][9]

  • The Delépine Reaction: An equally effective, and often preferred, alternative is the Delépine reaction.[10][11][12] This method employs hexamethylenetetramine (urotropine) as the aminating agent. The alkyl halide reacts via an SN2 mechanism to form a stable, often crystalline, quaternary ammonium salt.[10][12] Subsequent hydrolysis of this salt in acidic ethanol cleanly yields the primary amine hydrochloride.[11][13] The key advantages are the selective formation of the primary amine and the ease of handling the crystalline intermediate.[11][12]

Given its operational simplicity and avoidance of highly toxic reagents like hydrazine, the Delépine reaction is presented here as the primary recommended protocol.

Recommended Protocol: The Delépine Reaction

This two-step procedure provides a reliable and selective route to 3-(aminomethyl)isoxazole. The reaction proceeds through a stable quaternary ammonium salt intermediate, which is then hydrolyzed.

Reaction Mechanism

The process begins with the nucleophilic attack of one of the nitrogen atoms of hexamethylenetetramine on the electrophilic carbon of this compound in a classic SN2 reaction. This forms a stable hexamethylenetetraminium salt. In the second step, refluxing this salt in acidic ethanol breaks down the hexamine cage, liberating the desired primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[10][11]

Delépine_Mechanism cluster_hydrolysis Start This compound + Hexamethylenetetramine Salt Quaternary Ammonium Salt (Intermediate) Start->Salt Step 1: S_N2 Reaction (e.g., Chloroform, Reflux) Acid Conc. HCl / Ethanol Acid->Salt Product 3-(Aminomethyl)isoxazole Hydrochloride Salt->Product Step 2: Acid Hydrolysis (Reflux) Byproducts Formaldehyde + NH4Cl

Caption: Mechanism of the Delépine Reaction.

Experimental Procedure

Materials:

  • This compound (CAS: 57684-71-6)[14][15][16]

  • Hexamethylenetetramine (Urotropine) (≥99%)

  • Chloroform (ACS grade, stabilized with ethanol)

  • Ethanol (Absolute, 200 proof)

  • Hydrochloric Acid (Concentrated, ~37%)

  • Diethyl ether (Anhydrous)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (Anhydrous)

Equipment:

  • Round-bottom flasks

  • Reflux condenser with drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol:

Part A: Formation of the Hexamethylenetetraminium Salt

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (5.00 g, 42.5 mmol, 1.0 eq) in 40 mL of chloroform.

  • Add hexamethylenetetramine (6.55 g, 46.8 mmol, 1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • During the reflux, a white precipitate of the quaternary ammonium salt will form.

  • After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and air-dry to a constant weight. The salt can often be used in the next step without further purification.[10][12]

Part B: Hydrolysis to 3-(Aminomethyl)isoxazole Hydrochloride

  • Transfer the dried quaternary ammonium salt (approx. 42.5 mmol) to a 250 mL round-bottom flask.

  • Add a mixture of 95 mL of ethanol and 25 mL of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the suspension to reflux for 8-12 hours. The mixture should become a clear solution as the reaction progresses.

  • After completion, cool the reaction mixture to room temperature. A precipitate of ammonium chloride may form.

  • Remove the ammonium chloride by filtration, washing the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil. This is the hydrochloride salt of the desired amine.

Part C: Isolation of the Free Amine (Optional)

  • Dissolve the crude hydrochloride salt in 50 mL of water and cool the solution in an ice bath.

  • Slowly add a 2 M NaOH solution with stirring until the pH is ~10-11.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)isoxazole as a free base.

Purification: The crude product (either the hydrochloride salt or the free base) can be purified by silica gel column chromatography. For the free base, a mobile phase of dichloromethane/methanol with a small percentage of triethylamine (e.g., 95:4.5:0.5) is often effective.

Data Summary
ParameterValue
Starting Material This compound
Key Reagents Hexamethylenetetramine, HCl, Ethanol
Stoichiometry 1.1 eq Hexamethylenetetramine
Step 1 Temp. ~60 °C (Refluxing Chloroform)
Step 2 Temp. ~80 °C (Refluxing Ethanol/HCl)
Typical Yield 70-85% (over two steps)

Alternative Protocol: The Gabriel Synthesis

The Gabriel synthesis is a robust alternative, particularly when scaling up, though it requires handling hydrazine.

Gabriel_Workflow cluster_cleavage Start This compound + Potassium Phthalimide Intermediate N-Alkylphthalimide Intermediate Start->Intermediate Step 1: S_N2 Alkylation (DMF, Heat) Product 3-(Aminomethyl)isoxazole Intermediate->Product Step 2: Hydrazinolysis (Ethanol, Reflux) Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate Byproduct Phthalhydrazide (Byproduct)

Caption: Workflow for the Gabriel Synthesis.

Condensed Protocol:

  • Alkylation: Dissolve this compound (1.0 eq) and potassium phthalimide (1.05 eq) in anhydrous dimethylformamide (DMF). Heat the mixture at 80-90 °C for 6-8 hours. After cooling, pour the reaction mixture into ice water to precipitate the N-(isoxazol-3-ylmethyl)phthalimide intermediate. Filter, wash with water, and dry.

  • Hydrazinolysis: Suspend the dried intermediate in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 4-6 hours. A dense precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)isoxazole. Purify as described in the Delépine protocol.

Product Characterization

Confirming the identity and purity of the synthesized 3-(aminomethyl)isoxazole is crucial. Standard spectroscopic methods should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to isoxazole ring protons (typically δ 6.0-8.5 ppm), a singlet for the methylene (-CH₂-) group (typically δ 3.8-4.2 ppm), and a broad singlet for the amine (-NH₂) protons (variable, can be exchanged with D₂O).
¹³C NMR Signals for the isoxazole ring carbons (typically δ 100-160 ppm) and a signal for the aminomethyl carbon (-CH₂-) (typically δ 35-45 ppm).
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺. For C₄H₆N₂O, the expected m/z would be 99.05.
IR Spectroscopy Characteristic N-H stretching vibrations for a primary amine (two bands in the 3300-3500 cm⁻¹ region) and C=N/C=C stretching of the isoxazole ring (~1500-1650 cm⁻¹).

Note: Exact chemical shifts (δ) in NMR spectra are dependent on the solvent used and whether the compound is in its free base or salt form.[17][18][19]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • This compound: This starting material is a reactive alkylating agent and should be handled with care. It may be an irritant and lachrymator. Avoid inhalation and contact with skin.

  • Chloroform: Is a toxic solvent and a suspected carcinogen. Use only in a fume hood and minimize exposure.

  • Hydrazine (for Gabriel Synthesis): Is highly toxic, corrosive, and a suspected carcinogen. Extreme caution is required. Use only in a fume hood and have appropriate quench/spill kits available.

  • Concentrated Acids/Bases: Are corrosive and can cause severe burns. Handle with care, adding reagents slowly and with cooling as needed.

Conclusion

The synthesis of 3-(aminomethyl)isoxazole from this compound can be achieved efficiently and with high selectivity, avoiding the problematic over-alkylation associated with direct amination. Both the Delépine reaction and the Gabriel synthesis are excellent methods for this transformation. The Delépine reaction is often preferred for its operational simplicity and avoidance of highly toxic hydrazine. By following the detailed protocols and safety guidelines outlined in this note, researchers can reliably produce this valuable building block for application in pharmaceutical research and drug discovery.

References

Application Notes and Protocols for the Alkylation of Phenols with 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the O-alkylation of phenols using 3-(chloromethyl)isoxazole, a key transformation for the synthesis of novel aryl isoxazolyl ethers. These products are of significant interest in medicinal chemistry due to the prevalence of the isoxazole moiety in various biologically active compounds.[1][2][3][4] This guide delves into the reaction mechanism, provides a detailed experimental protocol, and offers insights into reaction optimization and troubleshooting. The protocols and discussions are grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for ether formation.[5][6]

Introduction: The Significance of Aryl Isoxazolyl Ethers

The isoxazole ring is a privileged scaffold in drug discovery, found in a variety of approved pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of aryl ethers containing the isoxazole moiety provides a versatile platform for generating libraries of compounds for biological screening. The Williamson ether synthesis offers a classical and reliable method for constructing the crucial C-O-C ether linkage.[5][6] This application note will focus on the specific application of this synthesis to the reaction of phenols with this compound.

Reaction Mechanism: A Classic SN2 Pathway

The alkylation of phenols with this compound proceeds via the well-established Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[5] The reaction can be conceptually broken down into two key steps:

  • Deprotonation of the Phenol: In the presence of a suitable base, the weakly acidic phenolic proton is abstracted to form a highly nucleophilic phenoxide anion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group on the isoxazole ring. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced as the leaving group, forming the desired aryl isoxazolyl ether and a salt byproduct.

The reactivity of this compound in this SN2 reaction is expected to be high, analogous to benzylic and allylic halides, due to the ability of the isoxazole ring to stabilize the transition state.[7]

Visualizing the Mechanism

Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Base Protonated_Base Base-H⁺ Chloromethylisoxazole Isoxazole-CH₂-Cl Ether Ar-O-CH₂-Isoxazole Phenoxide->Ether SN2 Attack Chloride Cl⁻ Ether->Chloride Leaving Group Departure Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Phenol - K₂CO₃ - Anhydrous DMF Start->Reaction_Setup Stir_RT Stir at RT for 15 min Reaction_Setup->Stir_RT Add_Alkylating_Agent Add this compound Stir_RT->Add_Alkylating_Agent Heat_Reaction Heat to 60-80 °C (Monitor by TLC) Add_Alkylating_Agent->Heat_Reaction Workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Wash with H₂O & Brine Heat_Reaction->Workup Drying_Concentration Dry over Na₂SO₄ Concentrate in vacuo Workup->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization End Pure Product Characterization->End

References

Application Notes & Protocols: Nucleophilic Substitution on 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving 3-(chloromethyl)isoxazole. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, and the functionalization of the 3-position via its chloromethyl derivative is a key strategy for the synthesis of diverse compound libraries.[1][2][3] This document details the underlying reaction mechanism, provides a general, robust protocol for conducting the substitution, and presents a table of various nucleophiles with specific reaction conditions. Furthermore, it includes troubleshooting advice and characterization data to assist researchers in achieving successful and reproducible outcomes.

Introduction: The Significance of Isoxazole Scaffolds

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design.[2][3] The ability to readily functionalize the isoxazole core is crucial for structure-activity relationship (SAR) studies. This compound serves as a versatile building block, allowing for the introduction of a wide array of functional groups at the 3-position through nucleophilic substitution.

Reaction Mechanism and Theoretical Considerations

The nucleophilic substitution reaction at the 3-(chloromethyl) position of the isoxazole ring proceeds primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the isoxazole ring.

Several factors contribute to the reactivity of this compound in SN2 reactions:

  • Benzylic-like Reactivity: The chloromethyl group attached to the isoxazole ring behaves similarly to a benzylic halide. This is because the π-system of the aromatic isoxazole ring can stabilize the transition state of the SN2 reaction, thereby increasing the reaction rate.[6]

  • Steric Accessibility: As a primary halide, the electrophilic carbon is sterically unhindered, allowing for easy approach by a wide range of nucleophiles.[7]

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution process.

The general mechanism can be visualized as a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.

SN2_Mechanism Reactants Nu:⁻ + Cl-CH₂-Isoxazole TS [Nu---CH₂(Isoxazole)---Cl]⁻ Reactants->TS Sɴ2 Attack Products Nu-CH₂-Isoxazole + Cl⁻ TS->Products Leaving Group Departure

Caption: Sɴ2 mechanism for nucleophilic substitution on this compound.

General Experimental Protocol

This protocol provides a generalized procedure for the substitution reaction. Specific amounts, temperatures, and reaction times should be optimized for each unique nucleophile.

Materials and Reagents
  • This compound

  • Nucleophile (e.g., phenol, amine, thiol)

  • Base (e.g., K₂CO₃, NaH, Et₃N)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)

  • Deionized Water

  • Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine (saturated NaCl solution)

  • Drying Agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing Solvent for TLC (e.g., Hexane/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon/manifold)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

  • Column chromatography setup

Reaction Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the anhydrous solvent.

    • Scientist's Note: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases like NaH.

  • Base Addition: Add the base (1.1 - 1.5 eq) to the solution and stir. If using a solid base like K₂CO₃, stirring for 10-15 minutes is recommended to ensure a fine suspension. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.

    • Scientist's Note: The choice of base is critical. For acidic nucleophiles like phenols and thiols, a base is required to generate the more nucleophilic conjugate base (phenoxide or thiolate). For amine nucleophiles, a non-nucleophilic base is often used to quench the HCl generated during the reaction.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the progress of the reaction by TLC until the starting material is consumed.

    • Scientist's Note: TLC is an indispensable tool for monitoring the reaction. A common mobile phase is a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting materials.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding deionized water. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). d. Combine the organic layers and wash with deionized water and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure substituted isoxazole derivative.

Workflow A Setup Reaction: Nucleophile, Base, Solvent under Inert Atmosphere B Add this compound A->B C Stir at Appropriate Temperature B->C D Monitor by TLC C->D D->C Reaction Incomplete E Aqueous Work-up: Quench, Extract, Wash, Dry D->E Reaction Complete F Concentrate in vacuo E->F G Purify by Column Chromatography F->G H Characterize Pure Product G->H

References

Introduction: The Strategic Importance of the Isoxazole Moiety in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(Chloromethyl)isoxazole in the Synthesis of Kinase Inhibitors

Protein kinases have become one of the most significant drug targets in the 21st century, with their dysregulation being a hallmark of numerous diseases, particularly cancer.[1][2] Small molecule kinase inhibitors (SMKIs) represent a rapidly growing class of therapeutics, with over 70 approved by the U.S. Food and Drug Administration (FDA) as of late 2023.[2][3] The development of these agents requires a sophisticated understanding of medicinal chemistry and the strategic use of versatile molecular scaffolds.

Among the heterocyclic structures prized by medicinal chemists, the isoxazole ring is a recurring motif in a multitude of biologically active compounds.[4][5][6] Its unique electronic properties and ability to participate in crucial non-covalent interactions, such as hydrogen bonding, make it an invaluable component in the design of potent and selective kinase inhibitors.[6][7] The isoxazole moiety can act as a bioisostere for other aromatic systems, allowing chemists to fine-tune a compound's physicochemical properties and improve its selectivity profile, as demonstrated in the development of c-Jun N-terminal kinase (JNK) inhibitors where replacing a pyrazole with an isoxazole group reduced off-target p38 kinase activity.[7]

To incorporate this key pharmacophore, synthetic chemists rely on reactive and versatile building blocks. This compound is a premier reagent for this purpose. Its utility stems from the highly reactive chloromethyl group, which serves as a potent electrophile, enabling the straightforward covalent attachment of the isoxazole ring to various nucleophile-containing scaffolds via SN2 reactions.[8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for using this compound in the synthesis of novel kinase inhibitors.

Core Principles: Causality Behind Experimental Choices

The Role of the Isoxazole Scaffold

The isoxazole ring is a five-membered, electron-rich aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[4] This arrangement confers several advantageous properties for kinase inhibitor design:

  • Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the ATP-binding pocket of kinases, a common feature of Type I inhibitors.[6][10]

  • Modulation of Physicochemical Properties: The isoxazole ring influences a molecule's polarity, solubility, and metabolic stability, allowing for the optimization of its drug-like properties.

  • Structural Rigidity and Vectorial Orientation: As a rigid aromatic ring, it helps to correctly orient appended substituents into specific pockets within the kinase active site, enhancing binding affinity and selectivity.

The Reactivity of the 3-(Chloromethyl) Group

The synthetic utility of this compound is centered on the reactivity of the chloromethyl substituent. As a primary alkyl chloride, it is an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions.[11] This reaction mechanism allows for the efficient formation of new carbon-heteroatom bonds.

The core principle involves the reaction of a nucleophile (typically an amine, phenol, or thiol present on the main inhibitor scaffold) with the electrophilic methylene carbon of this compound. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a stable covalent bond that links the isoxazole moiety to the core structure. This method is a cornerstone of synthetic strategies targeting a wide array of functionalized isoxazole derivatives.[8][9]

General Synthetic Scheme

The fundamental transformation is the nucleophilic substitution reaction, which can be generalized as shown below. This reaction is typically performed in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Caption: General reaction scheme for coupling this compound with a nucleophile.

Detailed Experimental Protocol: N-Alkylation of an Amine Scaffold

This protocol details a representative procedure for the N-alkylation of a primary or secondary amine-containing core structure, a common step in the synthesis of many kinase inhibitors.

Principle: The reaction proceeds via an SN2 mechanism. A non-nucleophilic base is used to deprotonate the amine starting material, generating a more potent nucleophilic anion. This anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired N-alkylated product. The choice of base and solvent is critical for achieving high regioselectivity and yield.[12][13] Strong bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) are highly effective for N-alkylation.[12][13][14]

Materials:

  • Amine-containing starting material (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine-containing starting material (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (use approximately 10-20 mL of solvent per gram of substrate).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. Stirring for 30-60 minutes ensures complete deprotonation to form the highly reactive nucleophilic anion.

  • Electrophile Addition: While maintaining the temperature at 0 °C, add a solution of this compound (1.1 equiv) in a small amount of anhydrous THF dropwise via syringe.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(isoxazol-3-ylmethyl) product.[12][15]

Data Presentation: Typical Reaction Parameters

The following table summarizes representative conditions for the N-alkylation reaction. Actual conditions should be optimized for each specific substrate.

ParameterConditionRationale & Notes
Nucleophile Amine, Phenol, ThiolReactivity depends on pKa and steric hindrance.
Base NaH, K₂CO₃, Cs₂CO₃NaH is a strong, non-nucleophilic base ideal for complete deprotonation.[13] K₂CO₃ is a milder base suitable for more sensitive substrates.
Solvent THF, DMF, AcetonitrileAprotic polar solvents are preferred as they solvate the cation but do not interfere with the nucleophile.[12]
Temperature 0 °C to Room Temp.Initial cooling controls the reaction rate, followed by warming to ensure completion.
Equivalents 1.1 - 1.5 eq.A slight excess of the alkylating agent ensures complete consumption of the more valuable starting material.
Typical Yield 60 - 95%Yield is highly substrate-dependent and relies on effective purification.

Experimental Workflow Visualization

G start Setup: Amine in Anhydrous THF under N₂ cool Cool to 0 °C start->cool add_base Add NaH (Deprotonation) cool->add_base add_reagent Add this compound Solution add_base->add_reagent react Warm to RT Stir 12-24h (Monitor by TLC/LC-MS) add_reagent->react quench Quench with aq. NH₄Cl at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify via Column Chromatography dry->purify analyze Characterize Pure Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the synthesis of kinase inhibitors using this compound.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its derivatives are reactive chemicals that must be handled with care.

  • Hazard Profile: this compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[16] It is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[16][17] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[16][17] Use spark-proof tools and ensure equipment is properly grounded, as organic solvents are flammable.[18]

  • Storage: Store the reagent in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[16] Keep it away from incompatible materials such as strong oxidizing and reducing agents.[16]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[16]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms occur.[17]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity through SN2 displacement allows for the reliable incorporation of the functionally important isoxazole scaffold into diverse molecular architectures. By understanding the core chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently leverage this reagent to accelerate the discovery and development of novel, potent, and selective kinase inhibitors for a new generation of targeted therapies.

References

Application Notes and Protocols: Synthesis of 3-(Azidomethyl)isoxazole for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2][3] Recent advancements in isoxazole chemistry have paved the way for novel synthetic strategies, enabling the creation of a wide array of derivatives with enhanced bioactivity.[1][2] One of the most powerful applications of isoxazole derivatives is in the realm of "click chemistry," a concept introduced by K. B. Sharpless that describes reactions that are modular, high-yielding, and generate minimal byproducts.[4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole linkage.[4][5][][7] This reaction has found widespread use in bioconjugation, drug development, and materials science.[5][8]

This document provides a detailed guide for the synthesis of 3-(azidomethyl)isoxazole, a key building block for CuAAC reactions. The protocol begins with the nucleophilic substitution of 3-(chloromethyl)isoxazole with sodium azide to generate the azide functionality. This is a critical step that leverages the reactivity of the chloromethyl group for the introduction of the azide moiety.[9][10][11][12] Subsequently, a protocol for the copper-catalyzed click reaction of the synthesized 3-(azidomethyl)isoxazole with a terminal alkyne is provided.

Part 1: Synthesis of 3-(Azidomethyl)isoxazole

The synthesis of 3-(azidomethyl)isoxazole is achieved through a straightforward Sɴ2 reaction where the chloride in this compound is displaced by the azide anion from sodium azide. This reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reagents and promote the nucleophilic attack.

Reaction Mechanism

The reaction proceeds via a classic Sɴ2 mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group. This concerted step involves the simultaneous formation of a C-N bond and cleavage of the C-Cl bond, leading to the formation of 3-(azidomethyl)isoxazole and a chloride ion.

Experimental Protocol: Synthesis of 3-(Azidomethyl)isoxazole

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[13][14][15] It can also form explosive heavy metal azides.[15] Handle with extreme caution in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[16][17] Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[13][14] Metal spatulas should not be used for handling sodium azide.[13] All waste containing sodium azide must be disposed of as hazardous waste according to institutional guidelines.[15]

  • This compound is a potential lachrymator and irritant. Handle in a fume hood.

  • DMF is a skin and eye irritant. Wear appropriate PPE.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.5 M).

  • Carefully add sodium azide (1.2-1.5 eq) to the solution in portions.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the reaction rate) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(azidomethyl)isoxazole can be purified by column chromatography on silica gel if necessary, eluting with a mixture of hexane and ethyl acetate.

Data Summary
ParameterValue
ReactantsThis compound, Sodium Azide
SolventAnhydrous DMF
TemperatureRoom Temperature to 50 °C
Reaction Time2-4 hours
WorkupAqueous extraction with Ethyl Acetate
PurificationColumn Chromatography (if necessary)
Predicted Yield>90%

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound in anhydrous DMF add_azide Add Sodium Azide reagents->add_azide stir Stir at RT or 40-50 °C (2-4 hours) add_azide->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with water monitor->quench Upon Completion extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify product product purify->product Pure 3-(azidomethyl)isoxazole

Caption: Workflow for the synthesis of 3-(azidomethyl)isoxazole.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized 3-(azidomethyl)isoxazole is a versatile building block for the CuAAC reaction. This "click" reaction facilitates the covalent linkage of the isoxazole moiety to any molecule containing a terminal alkyne.[5][18] The reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[5][7]

Reaction Mechanism

The CuAAC reaction mechanism involves the in-situ formation of a copper(I) acetylide intermediate.[] This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, which then rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product.[] A reducing agent, such as sodium ascorbate, is often added to maintain copper in its active +1 oxidation state.[19]

Experimental Protocol: CuAAC Reaction

Materials:

  • 3-(Azidomethyl)isoxazole (synthesized in Part 1)

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and 3-(azidomethyl)isoxazole (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

  • In another separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting triazole product can be purified by column chromatography on silica gel or recrystallization, if necessary.

Data Summary
ParameterValue
Reactants3-(Azidomethyl)isoxazole, Terminal Alkyne
Catalyst SystemCuSO₄·5H₂O / Sodium Ascorbate
Solventt-BuOH / Water (1:1)
TemperatureRoom Temperature
Reaction Time1-24 hours
WorkupAqueous extraction
PurificationColumn Chromatography or Recrystallization
Predicted YieldHigh to quantitative

Workflow Diagram

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Alkyne & Azide in t-BuOH/Water add_reductant Add Sodium Ascorbate Solution reagents->add_reductant add_catalyst Add CuSO₄ Solution add_reductant->add_catalyst stir Stir at Room Temperature (1-24 hours) add_catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with water monitor->dilute Upon Completion extract Extract with DCM or EtOAc dilute->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product product purify->product Pure 1,2,3-Triazole Product

References

Application Notes and Protocols for the Synthesis of Isoxazole-Containing Macrocycles Using 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of isoxazole-containing macrocycles, leveraging the reactivity of 3-(chloromethyl)isoxazole as a key building block. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into macrocyclic structures can impart favorable pharmacokinetic properties and potent biological activity.[1][2] This document will delve into the strategic considerations for designing and executing the synthesis of such macrocycles, with a focus on the underlying chemical principles and practical experimental guidance.

Introduction: The Significance of Isoxazole-Containing Macrocycles

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. When incorporated into a macrocyclic framework, the isoxazole ring can act as a rigidifying element, pre-organizing the macrocycle's conformation and enhancing its binding affinity and selectivity for biological targets.

The synthesis of macrocycles presents unique challenges, primarily the entropic barrier to cyclization. However, the strategic use of reactive building blocks can facilitate efficient macrocyclization. This compound is a versatile electrophilic synthon that can readily react with various nucleophiles to forge the final covalent bond in a macrocyclization step. This application note will explore the utility of this building block in the construction of novel isoxazole-containing macrocycles.

Synthetic Strategy: Leveraging Nucleophilic Substitution for Macrocyclization

The core strategy for synthesizing isoxazole-containing macrocycles using this compound revolves around an intramolecular nucleophilic substitution reaction. This approach involves a linear precursor bearing a nucleophilic group at one terminus and the this compound moiety at the other. Under appropriate conditions, the nucleophile attacks the electrophilic benzylic-like carbon of the chloromethyl group, displacing the chloride and forming the macrocyclic ring.

Causality Behind Experimental Choices:
  • Choice of Nucleophile: The selection of the nucleophile is critical and will define the nature of the linkage in the macrocycle. Common nucleophiles include amines (to form cyclic amines), thiols (to form thioethers), and alcohols or phenols (to form ethers). The nucleophilicity of the chosen group will influence the reaction kinetics.

  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction is typically performed under high-dilution conditions. This is achieved by the slow addition of the linear precursor to a large volume of solvent, ensuring that the concentration of the precursor remains low throughout the reaction.

  • Choice of Base: When using nucleophiles like amines or thiols, a non-nucleophilic base is often required to deprotonate the nucleophile and enhance its reactivity. The choice of base is crucial to avoid side reactions with the electrophilic chloromethyl group. Sterically hindered bases such as diisopropylethylamine (DIPEA) or proton sponge are often preferred.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the linear precursor. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly used as they can solvate the ions generated during the reaction without interfering with the nucleophilic attack.

G cluster_0 Linear Precursor cluster_1 Macrocyclization cluster_2 Product Linear Precursor Linear Precursor (with Nucleophile and Electrophile) High Dilution High-Dilution Conditions Linear Precursor->High Dilution Slow Addition Macrocycle Isoxazole-Containing Macrocycle High Dilution->Macrocycle Intramolecular Nucleophilic Substitution Base Base (e.g., DIPEA) Base->High Dilution Activates Nucleophile

Figure 1: Conceptual workflow for the synthesis of isoxazole-containing macrocycles.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative isoxazole-containing macrocycle via intramolecular nucleophilic substitution.

Protocol 1: Synthesis of a Linear Precursor Containing a Terminal Amine and this compound

This protocol describes the synthesis of a linear precursor from a commercially available amino acid derivative and this compound.

Materials:

  • Boc-protected amino acid with a long-chain linker (e.g., Boc-NH-(CH₂)₅-COOH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: a. Dissolve the Boc-protected amino acid (1.0 eq) and 3-(hydroxymethyl)isoxazole (1.1 eq) in anhydrous DCM. b. Add DMAP (0.1 eq) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add DCC (1.1 eq) portion-wise and stir the reaction at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Wash the filtrate with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the Boc-protected precursor.

  • Chlorination: a. Dissolve the Boc-protected precursor (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise. c. Stir the reaction at room temperature for 2 hours. d. Carefully quench the reaction with saturated sodium bicarbonate solution. e. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the chlorinated precursor.

  • Boc Deprotection: a. Dissolve the chlorinated precursor in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1 hour. c. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. d. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. e. Dry the organic layer and concentrate to obtain the linear precursor with a free amine.

Protocol 2: Intramolecular Macrocyclization

This protocol describes the high-dilution macrocyclization of the linear precursor.

Materials:

  • Linear precursor from Protocol 1

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Syringe pump

Procedure:

  • Set up a reaction vessel with a large volume of anhydrous DMF (to achieve a final concentration of ~0.001 M) containing DIPEA (3.0 eq).

  • Heat the DMF solution to 80 °C.

  • Dissolve the linear precursor in a small amount of anhydrous DMF.

  • Using a syringe pump, add the solution of the linear precursor to the heated DMF/DIPEA mixture over a period of 12 hours.

  • After the addition is complete, continue to stir the reaction at 80 °C for an additional 12 hours.

  • Cool the reaction to room temperature and remove the DMF under high vacuum.

  • Purify the crude macrocycle by preparative HPLC or silica gel chromatography.

G cluster_0 Step 1: Linear Precursor Synthesis cluster_1 Step 2: Macrocyclization A Boc-Amino Acid + 3-(Hydroxymethyl)isoxazole B Amide Coupling (DCC, DMAP) A->B C Boc-Protected Intermediate B->C D Chlorination (SOCl₂) C->D E Chlorinated Intermediate D->E F Boc Deprotection (TFA) E->F G Linear Precursor F->G I Slow Addition of Linear Precursor G->I H High Dilution Setup (DMF, DIPEA) H->I J Intramolecular Cyclization I->J K Purification J->K L Isoxazole-Containing Macrocycle K->L

Figure 2: Detailed experimental workflow for macrocycle synthesis.

Data Presentation and Characterization

The successful synthesis of the isoxazole-containing macrocycle should be confirmed by a suite of analytical techniques.

Parameter Expected Outcome Technique
Molecular Weight Confirmation of the desired mass of the macrocycleHigh-Resolution Mass Spectrometry (HRMS)
Structure Elucidation of the cyclic structure and confirmation of the isoxazole ring integrity¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Purity Assessment of the purity of the final compoundHigh-Performance Liquid Chromatography (HPLC)

Table 1: Key Analytical Data for Product Validation

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of each step can be monitored by standard analytical techniques (TLC, LC-MS) before proceeding to the next. The final product's identity and purity must be rigorously confirmed by HRMS, NMR, and HPLC to ensure the integrity of the scientific findings. The principles of high-dilution and the use of a non-nucleophilic base are well-established in macrocyclization chemistry, providing a strong theoretical foundation for the proposed methodology.

References

Preparation of 3-(Phenoxymethyl)isoxazole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The isoxazole scaffold is a key pharmacophore in several approved drugs, highlighting its importance in drug design and development.[1][2] Among the vast array of isoxazole-containing molecules, 3-(phenoxymethyl)isoxazole derivatives have emerged as a particularly interesting subclass. The introduction of the phenoxymethyl moiety at the 3-position of the isoxazole ring can significantly influence the biological properties of the molecule, leading to compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

This application note provides a comprehensive guide for the synthesis of 3-(phenoxymethyl)isoxazole derivatives, designed for researchers and scientists in the field of organic and medicinal chemistry. We will delve into the underlying synthetic strategies, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The methodologies described herein are based on established chemical principles and supported by the scientific literature, offering a solid foundation for the preparation and exploration of this promising class of compounds.

Synthetic Strategy: A Two-Step Approach

The preparation of 3-(phenoxymethyl)isoxazole derivatives is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial construction of a key intermediate, a 3-(halomethyl)isoxazole, followed by a nucleophilic substitution reaction with a phenol to introduce the desired phenoxymethyl group.

Step 1: Synthesis of the Isoxazole Core via 1,3-Dipolar Cycloaddition. The isoxazole ring is typically constructed using a [3+2] cycloaddition reaction, a powerful and versatile method for the formation of five-membered heterocycles.[2][6][7] In this approach, a nitrile oxide, generated in situ, reacts with an alkyne to yield the desired isoxazole. For the synthesis of the 3-(chloromethyl)isoxazole intermediate, propargyl chloride can be utilized as the alkyne component.

Step 2: Introduction of the Phenoxymethyl Moiety via Williamson Ether Synthesis. With the this compound in hand, the phenoxymethyl group is introduced through a classic Williamson ether synthesis.[8][9][10] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile, displacing the chloride from the this compound to form the target ether linkage.

The overall synthetic workflow is depicted in the diagram below:

Synthetic Workflow Start Starting Materials (Aldoxime, Propargyl Chloride, Phenol) Step1 Step 1: 1,3-Dipolar Cycloaddition Start->Step1 Intermediate This compound Step1->Intermediate Formation of Isoxazole Ring Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 Product 3-(Phenoxymethyl)isoxazole Derivative Step2->Product Ether Linkage Formation

Figure 1: General workflow for the synthesis of 3-(phenoxymethyl)isoxazole derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of a representative 3-(phenoxymethyl)isoxazole derivative.

Protocol 1: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole (Intermediate)

This protocol describes the synthesis of a this compound intermediate via a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and propargyl chloride.

Materials:

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add propargyl chloride (1.2 eq) followed by the slow, dropwise addition of triethylamine (TEA) (1.2 eq) over 30 minutes at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(chloromethyl)-5-phenylisoxazole.

Characterization: The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-(Phenoxymethyl)-5-phenylisoxazole (Final Product)

This protocol details the Williamson ether synthesis to couple the 3-(chloromethyl)-5-phenylisoxazole intermediate with phenol.

Materials:

  • 3-(Chloromethyl)-5-phenylisoxazole (from Protocol 1)

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-(chloromethyl)-5-phenylisoxazole (1.0 eq), phenol (1.1 eq), and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(phenoxymethyl)-5-phenylisoxazole.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the chloromethyl signal and the appearance of signals corresponding to the phenoxy group in the NMR spectra are indicative of a successful reaction.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 3-(phenoxymethyl)isoxazole derivatives, illustrating the versatility of this synthetic approach.

EntryPhenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF70585
24-MethoxyphenolK₂CO₃DMF70488
34-ChlorophenolCs₂CO₃Acetonitrile80682
42-NitrophenolK₂CO₃DMF60875

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

1,3-Dipolar Cycloaddition Mechanism

The formation of the isoxazole ring proceeds through a concerted pericyclic reaction. The key steps are:

  • Formation of the Hydroximoyl Chloride: The aldoxime is chlorinated by NCS.

  • In situ Generation of the Nitrile Oxide: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, forming the highly reactive nitrile oxide intermediate.

  • [3+2] Cycloaddition: The nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) in a concerted fashion to form the five-membered isoxazole ring.

Cycloaddition_Mechanism cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Aldoxime Ar-CH=NOH Hydroximoyl_Chloride Ar-C(Cl)=NOH Aldoxime->Hydroximoyl_Chloride + NCS Nitrile_Oxide Ar-C≡N⁺-O⁻ Hydroximoyl_Chloride->Nitrile_Oxide + TEA - TEA·HCl Isoxazole This compound Nitrile_Oxide->Isoxazole + Alkyne Alkyne Propargyl Chloride Alkyne->Isoxazole Williamson_Mechanism cluster_0 Phenoxide Formation cluster_1 SN2 Reaction Phenol Ar'-OH Phenoxide Ar'-O⁻ Phenol->Phenoxide + Base Product 3-(Phenoxymethyl)isoxazole Phenoxide->Product + this compound Chloromethyl_Isoxazole Chloromethyl_Isoxazole->Product

References

Application Notes & Protocols: 3-(Chloromethyl)isoxazole as a Versatile Synthon in Multi-Component Reaction (MCR) Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, integral to a multitude of clinically approved drugs due to its favorable physicochemical properties and diverse bioactivities.[1][2] Multi-component reactions (MCRs) represent a powerful paradigm in modern drug discovery, enabling the rapid assembly of complex, drug-like molecules in a single, atom-economical step.[3] This guide details the strategic application of 3-(chloromethyl)isoxazole, a readily available and highly reactive building block, in MCR-based library synthesis. While not a direct component in classic MCRs like the Ugi or Passerini reactions, its reactive chloromethyl handle serves as a versatile gateway. Through simple, high-yielding transformations, this compound can be converted into a suite of MCR-ready derivatives—amines, aldehydes, carboxylic acids, and isocyanides—unlocking access to a vast chemical space of novel isoxazole-containing compounds.

The Gateway Synthon Strategy: Unlocking MCR Diversity

The primary synthetic value of this compound in the context of MCRs lies in its facile conversion into essential reactive partners. The electrophilic methylene chloride group is an ideal precursor for nucleophilic substitution and oxidation reactions. This "Gateway Synthon Strategy" allows a single, commercially available starting material to serve as the entry point for synthesizing all four key components of the versatile Ugi four-component reaction (Ugi 4-CR). This approach maximizes synthetic efficiency and allows for the strategic incorporation of the isoxazole scaffold into diverse molecular frameworks.

Below is a diagrammatic representation of this strategy, illustrating how this compound can be transformed into key intermediates for MCRs.

G start This compound sub_amine N-((Isoxazol-3-yl)methyl)phthalimide start->sub_amine  Gabriel Synthesis  (K-Phthalimide) aldehyde Isoxazole-3-carbaldehyde (Aldehyde Component) start->aldehyde  Kornblum or  Sommelet Oxidation nitrile 2-(Isoxazol-3-yl)acetonitrile start->nitrile  Cyanation (e.g., KCN) amine (Isoxazol-3-yl)methanamine (Amine Component) sub_amine->amine  Hydrazine isocyanide 3-(Isocyanomethyl)isoxazole (Isocyanide Component) amine->isocyanide  Hofmann Carbylamine  Reaction (CHCl3, Base) ugiproduct Ugi MCR Product: α-Acylamino Amide Scaffold amine->ugiproduct aldehyde->ugiproduct acid 2-(Isoxazol-3-yl)acetic acid (Acid Component) nitrile->acid  Hydrolysis acid->ugiproduct isocyanide->ugiproduct

References

Application Note & Protocols: Solid-Phase Synthesis Utilizing 3-(Chloromethyl)isoxazole for Combinatorial Library Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Solid-Phase Organic Synthesis (SPOS) offers a robust and efficient platform for the generation of large compound libraries, streamlining the purification process and enabling high-throughput workflows.[2] This document provides a detailed guide for leveraging 3-(chloromethyl)isoxazole as a versatile building block in SPOS. We will explore its chemical reactivity and present two primary strategic protocols for its incorporation into solid-phase synthetic routes: (A) direct immobilization of the isoxazole moiety onto a nucleophilic resin for subsequent diversification, and (B) its use as a solution-phase reagent to modify resin-bound substrates. These methodologies are designed for researchers in drug discovery and chemical biology seeking to construct novel isoxazole-containing small molecule libraries.

Core Principles and Strategic Overview

The synthetic utility of this compound in SPOS is centered on the reactivity of its chloromethyl group. This group behaves as a reactive electrophile, analogous to a benzyl chloride, readily undergoing nucleophilic substitution reactions (SN2) with a variety of nucleophiles. Research has demonstrated that the chlorine atom can be effectively displaced by phenols, thiols, and amines, making it an ideal handle for covalent attachment to a solid support or for reaction with resin-bound molecules.[3]

Two divergent strategies can be employed, depending on the overall synthetic plan and the desired point of diversity introduction.

  • Strategy A: The "Grafting-To" Approach. In this method, this compound is attached directly to a resin functionalized with nucleophilic groups (e.g., hydroxyl, thiol). The immobilized isoxazole then serves as the core scaffold upon which further chemical transformations and diversifications can be performed. This approach is ideal when the primary diversity will be introduced at other positions of the isoxazole ring or when the isoxazole itself is the key linker element.

  • Strategy B: The "Building-Block" Approach. Here, a diverse set of starting materials (e.g., phenols, amines, thiols) is first immobilized on the solid support. This compound is then used as a reagent from the solution phase to react with these resin-bound nucleophiles, thereby introducing the isoxazole moiety onto a wide array of scaffolds. This strategy is powerful for exploring structure-activity relationships (SAR) by varying the resin-bound component.

G cluster_A Strategy A: Grafting-To Approach cluster_B Strategy B: Building-Block Approach A_start Nucleophilic Resin (e.g., Wang Resin) A_product Resin-Bound Isoxazole Scaffold A_start->A_product Immobilization A_reagent This compound (in solution) A_reagent->A_product A_diversify On-Resin Diversification A_product->A_diversify A_cleave Cleavage A_diversify->A_cleave A_final Final Product Library A A_cleave->A_final B_start Diverse Nucleophiles (in solution) B_loaded Resin-Bound Nucleophiles B_start->B_loaded B_resin Resin with Linker (e.g., Rink Amide Resin) B_resin->B_loaded Loading B_product Resin-Bound Isoxazole Products B_loaded->B_product B_reagent This compound (in solution) B_reagent->B_product Isoxazole Addition B_cleave Cleavage B_product->B_cleave B_final Final Product Library B B_cleave->B_final G resin 1. Swell Wang Resin in DMF activate 2. Activate with NaH to form alkoxide resin->activate immobilize 3. Add this compound (Immobilization) activate->immobilize wash1 4. Wash Resin (DMF, DCM, MeOH) immobilize->wash1 cap 5. Cap unreacted sites (Acetic Anhydride/Pyridine) wash1->cap wash2 6. Final Wash & Dry cap->wash2 cleave 7. Cleavage (TFA/TIS/H2O) for analysis wash2->cleave

References

Application Notes and Protocols for Flow Chemistry: Leveraging 3-(Chloromethyl)isoxazole in Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(chloromethyl)isoxazole in continuous flow chemistry. This document outlines the strategic advantages of flow chemistry for the synthesis of isoxazole-based compound libraries and provides detailed protocols for nucleophilic substitution reactions, a key transformation for this versatile building block.

Introduction: The Isoxazole Scaffold and the Imperative for Efficient Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. This compound, with its reactive chloromethyl group, serves as an excellent starting point for the diversification of this core structure. However, traditional batch synthesis methods for creating libraries of isoxazole derivatives can be time-consuming, difficult to scale, and may present safety challenges when dealing with reactive intermediates.[2]

Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuously moving stream through a network of tubes and reactors, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time.[2][3] This enhanced control leads to improved reaction efficiency, higher yields, better selectivity, and inherently safer processes due to the small reaction volumes at any given time.[2][4] For early-stage drug discovery, where the rapid generation of diverse compound libraries is paramount, flow chemistry is an invaluable tool.[2]

The Strategic Advantage of Flow Chemistry for this compound Derivatization

The primary application of this compound in a flow chemistry setting is the rapid and efficient execution of nucleophilic substitution reactions. The electron-withdrawing nature of the isoxazole ring activates the chloromethyl group, making it susceptible to displacement by a wide range of nucleophiles.

Key benefits of a flow-based approach include:

  • Rapid Reaction Optimization: The ability to quickly vary reaction parameters in a continuous flow setup allows for the rapid optimization of reaction conditions, significantly shortening development timelines.[2]

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given moment, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents.[4]

  • Telescoped Synthesis: Multiple reaction steps can be "telescoped" together in a continuous flow sequence without the need for intermediate isolation and purification, leading to a more streamlined and efficient process.[5][6]

  • Automated Library Generation: Flow chemistry systems can be automated to systematically react this compound with a diverse array of nucleophiles, enabling the high-throughput synthesis of compound libraries for screening.[2]

General Workflow for Nucleophilic Substitution of this compound in Flow

The following diagram illustrates a typical workflow for the nucleophilic substitution of this compound in a continuous flow system.

G cluster_0 Reagent Delivery cluster_1 Reaction & Quenching cluster_2 Workup & Analysis ReagentA This compound in Solvent PumpA Pump A ReagentA->PumpA ReagentB Nucleophile & Base in Solvent PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Mixer2 T-Mixer Reactor->Mixer2 Quench Quenching Solution Quench->Mixer2 BPR Back Pressure Regulator Mixer2->BPR Collection Product Collection BPR->Collection Analysis In-line/Off-line Analysis (e.g., LC-MS) Collection->Analysis

Caption: General workflow for the flow-based nucleophilic substitution of this compound.

Detailed Application Protocols

The following protocols are designed as a starting point for the derivatization of this compound with various nucleophiles. Optimization of flow rate, temperature, and stoichiometry may be required for specific substrates.

Synthesis with N-Nucleophiles: A Protocol for Amine Substitution

Nitrogen nucleophiles are crucial for building a wide range of bioactive molecules. This protocol details the reaction with a secondary amine, morpholine, as an example.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in acetonitrile (MeCN).

    • Solution B: Prepare a 0.3 M solution of morpholine and a 0.4 M solution of potassium carbonate (K₂CO₃) in MeCN.

  • Flow System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram, using a 10 mL PFA or stainless steel coil reactor.

    • Set the reactor temperature to 80°C.

    • Set the back pressure regulator to 10 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each), resulting in a total flow rate of 1.0 mL/min and a residence time of 10 minutes.

    • Collect the reaction output after the system has reached a steady state (typically after 3-5 reactor volumes).

  • Work-up and Analysis:

    • The collected crude reaction mixture can be analyzed directly by LC-MS to determine conversion.

    • For isolation, the solvent can be removed under reduced pressure, and the residue partitioned between water and ethyl acetate. The organic layer is then dried and concentrated, followed by purification via column chromatography.

Table 1: Representative Conditions for N-Nucleophile Substitution

NucleophileBaseSolventTemperature (°C)Residence Time (min)Expected OutcomeReference for Analogy
MorpholineK₂CO₃MeCN8010High conversion to the corresponding amine[7]
PiperidineEt₃NDMF7015Formation of the piperidine derivative[7]
AnilineNaHTHF6020Synthesis of the N-arylated product[8]
Synthesis with O-Nucleophiles: A Protocol for Ether Formation

The formation of ether linkages is a common transformation in drug discovery. This protocol provides a method for the reaction with a phenolic nucleophile.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in dimethylformamide (DMF).

    • Solution B: Prepare a 0.25 M solution of phenol and a 0.3 M solution of cesium carbonate (Cs₂CO₃) in DMF.

  • Flow System Setup:

    • Utilize a similar flow setup as described in section 4.1.

    • Set the reactor temperature to 100°C.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates to achieve a residence time of 20 minutes.

  • Work-up and Analysis:

    • Follow a similar procedure as outlined in section 4.1 for analysis and purification.

Table 2: Representative Conditions for O-Nucleophile Substitution

NucleophileBaseSolventTemperature (°C)Residence Time (min)Expected OutcomeReference for Analogy
PhenolCs₂CO₃DMF10020High yield of the corresponding ether[9]
Sodium Methoxide-MeOH6015Formation of the methoxymethyl derivative[9]
CatecholK₂CO₃Acetone8030Potential for mono- or di-substitution[9]
Synthesis with S-Nucleophiles: A Protocol for Thioether Synthesis

Thioethers are important functional groups in many pharmaceutical compounds. This protocol outlines their synthesis using a thiol nucleophile.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in acetone.

    • Solution B: Prepare a 0.22 M solution of thiophenol and a 0.25 M solution of potassium carbonate (K₂CO₃) in acetone.

  • Flow System Setup:

    • A simple setup with a 5 mL coil reactor at room temperature is often sufficient for this highly efficient reaction.

  • Reaction Execution:

    • Pump Solution A and Solution B at flow rates that result in a residence time of 5 minutes.

  • Work-up and Analysis:

    • Follow a similar procedure as outlined in section 4.1.

Table 3: Representative Conditions for S-Nucleophile Substitution

NucleophileBaseSolventTemperature (°C)Residence Time (min)Expected OutcomeReference for Analogy
ThiophenolK₂CO₃Acetone255Quantitative conversion to the thioether[8]
Potassium Thioacetate-DMF4010Formation of the thioacetate intermediate[8]
Sodium Sulfide-EtOH/H₂O5015Potential for disulfide or sulfide formation[9]

Conclusion and Future Outlook

The application of continuous flow chemistry to the derivatization of this compound offers a powerful strategy for accelerating drug discovery programs. The protocols and guidelines presented herein provide a solid foundation for the rapid and efficient synthesis of diverse isoxazole-based compound libraries. The enhanced safety, scalability, and potential for automation make flow chemistry an indispensable tool for the modern medicinal chemist. Future work in this area could involve the development of telescoped reaction sequences, the integration of in-line purification and analysis, and the exploration of a broader range of nucleophiles to further expand the accessible chemical space.

References

Application Notes and Protocols for the Synthesis of Isoxazole-Based PROTACs with 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Isoxazole Scaffold in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.[1] The design of a PROTAC is a modular endeavor, comprising a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that bridges the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2]

The isoxazole ring has emerged as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility.[3] Its incorporation into PROTAC linkers offers several advantages. The isoxazole moiety can enhance metabolic stability and introduce a degree of rigidity that can be beneficial for optimizing the geometry of the ternary complex. Furthermore, the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions, potentially improving binding affinity and cell permeability. This guide provides a detailed protocol for the synthesis of isoxazole-based PROTACs, utilizing the versatile and reactive building block, 3-(chloromethyl)isoxazole.

Mechanism of Action: Isoxazole-Based PROTACs

The fundamental principle behind an isoxazole-based PROTAC is the same as any other PROTAC: inducing proximity between a target protein and an E3 ligase. The isoxazole core in the linker serves to optimally position the two ligands for the formation of a stable and productive ternary complex.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to PROTAC Isoxazole-Based PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to Ub Ubiquitin Ternary_Complex->Ub facilitates ubiquitination Proteasome Proteasome Ub->Proteasome targets POI to Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades POI

Caption: Mechanism of action of an isoxazole-based PROTAC.

Synthetic Strategy Overview

The synthesis of an isoxazole-based PROTAC using this compound as a key building block typically follows a convergent approach. This involves the separate synthesis or acquisition of the POI ligand and the E3 ligase ligand, each bearing a suitable nucleophilic handle (e.g., a phenol or an amine). The this compound then serves as an electrophilic linker precursor, reacting sequentially with the two ligands to form the final PROTAC molecule.

Synthetic_Workflow POI_Ligand POI Ligand with Nucleophile (e.g., -OH, -NH2) Intermediate Isoxazole-POI Ligand Intermediate POI_Ligand->Intermediate Nucleophilic Substitution Chloromethylisoxazole This compound Chloromethylisoxazole->Intermediate Final_PROTAC Final Isoxazole-Based PROTAC Intermediate->Final_PROTAC Nucleophilic Substitution E3_Ligase_Ligand E3 Ligase Ligand with Nucleophile (e.g., -OH, -NH2) E3_Ligase_Ligand->Final_PROTAC Purification Purification and Characterization Final_PROTAC->Purification

Caption: General synthetic workflow for an isoxazole-based PROTAC.

Detailed Experimental Protocol: Synthesis of an Exemplary Isoxazole-Based PROTAC

This protocol describes the synthesis of a hypothetical isoxazole-based PROTAC targeting a kinase of interest (KOI) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The POI ligand is assumed to have a phenolic hydroxyl group, and the VHL ligand is assumed to have a free amine for coupling.

Materials and Reagents:

  • This compound

  • KOI-phenol (Target Protein Ligand with a phenolic -OH)

  • VHL-amine (VHL E3 Ligase Ligand with an aliphatic amine)

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Rotary evaporator

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Step 1: Synthesis of the Isoxazole-KOI Ligand Intermediate

This step involves the alkylation of the phenolic hydroxyl group of the KOI ligand with this compound.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add KOI-phenol (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 60 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the isoxazole-KOI ligand intermediate.

Step 2: Synthesis of the Final Isoxazole-Based PROTAC

This step involves the coupling of the isoxazole-KOI ligand intermediate with the VHL-amine ligand. Note: The isoxazole-KOI intermediate from Step 1 would need to be functionalized with a leaving group for this reaction. An alternative and more direct approach is a two-step, one-pot synthesis where the linker is first attached to the E3 ligase ligand.

Revised Step 1 & 2 (More Direct Route):

Step 1a: Synthesis of Isoxazole-VHL Ligand Intermediate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add VHL-amine (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir at 0 °C for 30 minutes.

  • Alkylation: Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the isoxazole-VHL ligand intermediate.

Step 2a: Synthesis of the Final Isoxazole-Based PROTAC

This step requires the isoxazole-VHL intermediate to have a functional group that can react with the KOI-phenol. For this example, let's assume a variation of this compound that also contains a leaving group at the 5-position, which would be displaced by the VHL-amine, leaving the chloromethyl group to react with the KOI-phenol.

A more plausible synthetic route is a three-component reaction or a sequential addition to a bifunctional isoxazole linker.

Simplified and More General Protocol:

Step 1: Attachment of Linker to one Ligand
  • React either the POI ligand or the E3 ligase ligand with a suitable isoxazole-based linker precursor. For example, react a phenol-containing POI ligand with this compound in the presence of a base like K₂CO₃ in DMF.[4]

Step 2: Coupling of the Second Ligand
  • The product from Step 1, which now has a reactive handle on the isoxazole linker, is then reacted with the second ligand. For instance, if the isoxazole linker now has a leaving group, it can be displaced by a nucleophilic group on the E3 ligase ligand. Alternatively, click chemistry can be employed if the linker and the second ligand are appropriately functionalized with an azide and an alkyne, respectively.[1]

Purification and Characterization

The final PROTAC molecule should be purified to >95% purity for biological assays.

  • Purification: Reverse-phase preparative HPLC is the method of choice for purifying the final PROTAC. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid is commonly used.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS).

    • Nuclear Magnetic Resonance (NMR): Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.

Biological Evaluation of Isoxazole-Based PROTACs

Once the PROTAC is synthesized and purified, its biological activity must be evaluated.

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the KOI) and allow them to adhere overnight. Treat the cells with a serial dilution of the isoxazole-based PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the KOI and a loading control (e.g., GAPDH or β-actin), followed by appropriate HRP-conjugated secondary antibodies.

  • Data Analysis: Quantify the band intensities and normalize the KOI signal to the loading control.

Protocol 2: Determination of DC₅₀ and Dₘₐₓ
  • Dose-Response Experiment: Perform a Western blot experiment as described above with a wide range of PROTAC concentrations.

  • Data Analysis: Plot the percentage of remaining KOI protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation).[5][6][7]

Data Presentation: Expected Performance of Isoxazole-Based PROTACs

The following table provides hypothetical data for a successful isoxazole-based PROTAC. Actual values will vary depending on the specific target, E3 ligase, and cell line used.

PROTAC IdentifierTarget ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)
Isox-PROTAC-01KOIVHLCancer Cell Line A50>90
Isox-PROTAC-01KOIVHLCancer Cell Line B75>85

Troubleshooting

ProblemPossible CauseSolution
Low yield in synthetic steps Incomplete reactionIncrease reaction time or temperature. Ensure reagents are anhydrous.
Poor nucleophilicity/electrophilicityUse a stronger base for deprotonation. Consider a more reactive linker precursor.
No protein degradation observed Poor cell permeabilityModify the linker to improve physicochemical properties.
Unstable ternary complexSynthesize analogs with different linker lengths and attachment points.
"Hook effect" observed High PROTAC concentration leads to the formation of binary complexes instead of the ternary complexTitrate the PROTAC concentration over a wider range to identify the optimal degradation window.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Chloromethyl)isoxazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions with 3-(chloromethyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. As a key intermediate, the successful and efficient alkylation of this compound is often a critical step in the synthesis of diverse molecular scaffolds.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering field-tested insights to troubleshoot common issues and rationally optimize your experimental conditions.

Foundational Principles: The Reactivity of this compound

This compound is a potent electrophile, primed for nucleophilic substitution reactions (typically SN2). The electron-withdrawing nature of the isoxazole ring activates the chloromethyl group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. However, this inherent reactivity can also lead to challenges, such as side-product formation and sensitivity to reaction conditions. Understanding the interplay between the nucleophile, base, solvent, and temperature is paramount to achieving high yields and purity.

The isoxazole ring itself is generally stable but can be susceptible to ring-opening under strongly basic or reducing conditions, a factor to consider when selecting reagents.[1]

Visualizing the Core Reaction & Troubleshooting Logic

To better conceptualize the process, the following diagrams illustrate the fundamental reaction pathway and a logical flow for troubleshooting common experimental hurdles.

Alkylation_Mechanism reagents This compound + Nucleophile (Nu-H) base_step Base (e.g., K2CO3) reagents->base_step Deprotonation transition_state [Nu---CH2---Cl]δ- (SN2 Transition State) reagents->transition_state activated_nu Activated Nucleophile (Nu-) base_step->activated_nu activated_nu->transition_state Nucleophilic Attack product Alkylated Product (Isoxazole-CH2-Nu) transition_state->product Displacement byproduct Base-H+ + Cl- Troubleshooting_Flowchart start Reaction Issue (Low Yield / Impure) check_reagents Verify Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_base Is the Base Strong Enough? pKa(Nu-H) vs pKa(Base-H+) check_reagents->check_base Reagents OK check_solvent Is the Solvent Appropriate? (Aprotic? Polar?) check_base->check_solvent Base OK optimize_base Action: Screen Bases (K2CO3, Cs2CO3, NaH) check_base->optimize_base No / Unsure check_temp Review Temperature (Too low? Too high?) check_solvent->check_temp Solvent OK optimize_solvent Action: Screen Solvents (DMF, ACN, THF) check_solvent->optimize_solvent No / Unsure optimize_temp Action: Titrate Temperature (e.g., RT -> 50°C -> Reflux) check_temp->optimize_temp No / Unsure success Problem Solved optimize_base->success optimize_solvent->success optimize_temp->success

References

Technical Support Center: Troubleshooting Side Reactions of 3-(Chloromethyl)isoxazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for navigating the complexities of nucleophilic substitution reactions with 3-(chloromethyl)isoxazole. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the common side reactions encountered during your experiments. We will delve into the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Dual Nature of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions. However, the isoxazole ring itself, while generally stable, can exhibit a delicate balance between stability and reactivity, leading to unexpected and often undesired side reactions.[1][2] Understanding these potential pitfalls is crucial for optimizing reaction conditions and achieving high yields of the desired product.

This guide will address the most common challenges, providing a structured approach to troubleshooting and preventing side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most pressing questions that arise during nucleophilic substitution reactions with this compound.

Q1: My reaction yield is consistently low, and I observe multiple spots on my TLC plate. What are the likely side reactions?

Low yields and the formation of multiple byproducts are common indicators of competing side reactions. The primary culprits are often:

  • Isoxazole Ring Opening: The N-O bond within the isoxazole ring is susceptible to cleavage, particularly under basic conditions or in the presence of certain nucleophiles.[3][4][5] This can lead to the formation of β-amino enones or other open-chain compounds.[1]

  • Rearrangement to Oxazoles: Under certain conditions, isoxazoles can rearrange to their more stable oxazole isomers. This transformation can be thermally or photochemically induced, but can also occur under basic conditions via a ring-opened intermediate.[2]

  • Over-alkylation or Reaction at Multiple Sites: If your nucleophile has multiple reactive sites (e.g., primary and secondary amines), or if the reaction conditions are too harsh, you may observe di- or even tri-substituted products.

  • Elimination Reactions: While less common for a primary chloride, under strongly basic conditions, elimination to form an exocyclic double bond could be a minor pathway.

Q2: I'm using an amine nucleophile and getting a complex mixture of products. What's happening?

When working with amine nucleophiles, several factors can contribute to a complex reaction mixture:

  • N- vs. O-Alkylation with Ambident Nucleophiles: If your nucleophile has both nitrogen and oxygen atoms that can act as nucleophiles (e.g., amino alcohols), you can get a mixture of N-alkylated and O-alkylated products. The outcome is often dependent on the reaction conditions and the nature of the nucleophile.[6][7]

  • Quaternization of the Isoxazole Nitrogen: Strong alkylating agents can lead to the formation of isoxazolium salts, which are highly reactive and can undergo subsequent reactions, including ring opening.[1]

  • Self-Condensation of the Starting Material or Product: Under strongly basic conditions, deprotonation of the chloromethyl group could potentially lead to self-condensation reactions.

Q3: My NMR spectrum shows unexpected peaks that don't correspond to my desired product. How can I identify the byproducts?

Identifying byproducts is key to understanding the side reactions. Here's a general approach:

  • Analyze the 1H NMR: Look for the disappearance of the characteristic chloromethyl singlet (typically around 4.5-5.0 ppm) and the appearance of new signals. Ring-opened products will show distinct olefinic and amine/amide protons.

  • Utilize 2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for piecing together the structures of unknown compounds.[6]

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra to determine the molecular formulas of the byproducts. This will help you deduce their structures.

  • Consult the Literature: Search for known degradation or rearrangement products of isoxazoles under similar reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common side reactions encountered with this compound.

Troubleshooting Guide 1: Isoxazole Ring Opening

The cleavage of the N-O bond is a significant side reaction, particularly in the presence of strong bases or nucleophiles.[3][4]

Symptoms:
  • Low yield of the desired substituted product.

  • Formation of highly polar, often colored, byproducts.

  • Appearance of signals in the NMR corresponding to enones or nitriles.

Mechanism of Ring Opening:

Under basic conditions, deprotonation at the C4 or C5 position of the isoxazole ring can initiate a cascade of reactions leading to ring cleavage. The presence of electron-withdrawing groups can influence the site of deprotonation and the subsequent fragmentation pathway.[8]

DOT Diagram: Proposed Mechanism of Base-Catalyzed Isoxazole Ring Opening

G cluster_0 Isoxazole Ring cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Side Product 3_Chloromethylisoxazole This compound Anion Isoxazole Anion 3_Chloromethylisoxazole->Anion Deprotonation Base Base (e.g., OH⁻) Ring_Opened Ring-Opened Product (e.g., β-Ketonitrile) Anion->Ring_Opened Ring Cleavage

Caption: Base-catalyzed deprotonation initiates ring opening.

Recommended Protocols to Minimize Ring Opening:

Protocol 1.1: Use of Milder Bases

  • Rationale: Strong bases like NaOH or KOH can readily promote ring opening.[5] Weaker inorganic bases or organic bases are often sufficient for the nucleophilic substitution and are less likely to induce degradation.

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) and your nucleophile (1.1 eq) in a suitable aprotic solvent (e.g., DMF, Acetonitrile).

    • Add a mild base such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.5 eq).

    • Stir the reaction at room temperature and monitor by TLC.

    • If the reaction is sluggish, gently heat to 40-50 °C.

Protocol 1.2: Temperature Control

  • Rationale: Higher temperatures can accelerate the rate of ring opening.[5] Maintaining a lower reaction temperature can favor the desired substitution pathway.

  • Step-by-Step Methodology:

    • Set up the reaction as described in Protocol 1.1.

    • Cool the reaction mixture to 0 °C in an ice bath before adding the base.

    • Allow the reaction to slowly warm to room temperature while monitoring its progress.

Table 1: Influence of Reaction Conditions on Ring Opening

ParameterCondition to Favor SubstitutionCondition Leading to Ring Opening
Base K₂CO₃, Cs₂CO₃, Et₃NNaOH, KOH, NaH
Temperature 0 °C to Room Temperature> 60 °C
Solvent Aprotic (DMF, ACN)Protic (EtOH, MeOH) with strong base
Troubleshooting Guide 2: N- vs. O-Alkylation

For ambident nucleophiles, controlling the site of alkylation is critical. The outcome is governed by Hard and Soft Acid and Base (HSAB) theory and can be influenced by the choice of solvent and counter-ion.[7]

Symptoms:
  • Formation of two isomeric products with very similar polarities.

  • Complex NMR spectra showing two sets of signals for the product.

Mechanism of N- vs. O-Alkylation:

The nitrogen atom is generally a softer nucleophile than the oxygen atom. According to HSAB theory, soft nucleophiles prefer to react with soft electrophiles. The choice of reaction conditions can influence the "hardness" or "softness" of the electrophile and the nucleophilicity of the N and O atoms.

DOT Diagram: Competing N- and O-Alkylation Pathways

G Start This compound + Ambident Nucleophile (Nu-H) N_Alkylation N-Alkylated Product Start->N_Alkylation Path A (e.g., Polar Aprotic Solvent) O_Alkylation O-Alkylated Product Start->O_Alkylation Path B (e.g., Protic Solvent)

Caption: Solvent choice can influence N- vs. O-alkylation.

Recommended Protocols to Control Alkylation Site:

Protocol 2.1: Favoring N-Alkylation

  • Rationale: Polar aprotic solvents like DMF or DMSO solvate the cation of the base, leaving a "naked" and more reactive anion of the nucleophile. This often favors reaction at the more nucleophilic nitrogen atom.

  • Step-by-Step Methodology:

    • Dissolve the ambident nucleophile (1.1 eq) in anhydrous DMF.

    • Add a strong base like NaH (1.2 eq) at 0 °C and stir for 30 minutes to form the anion.

    • Add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and monitor by TLC.

Protocol 2.2: Favoring O-Alkylation

  • Rationale: Protic solvents can hydrogen-bond with the nitrogen atom, reducing its nucleophilicity and favoring reaction at the oxygen. The use of silver salts can also promote O-alkylation.[9]

  • Step-by-Step Methodology:

    • Dissolve the ambident nucleophile (1.1 eq) in a protic solvent like ethanol.

    • Add a base such as sodium ethoxide (1.2 eq).

    • Add this compound (1.0 eq) and heat the reaction to reflux.

    • Monitor the reaction by TLC.

Table 2: Conditions for Selective N- vs. O-Alkylation

FactorFavors N-AlkylationFavors O-Alkylation
Solvent DMF, DMSO, THFEthanol, Methanol, Water
Base NaH, KHMDSNaOEt, K₂CO₃ in protic solvent
Counter-ion Na⁺, K⁺Ag⁺

Conclusion

Successfully employing this compound in nucleophilic substitution reactions requires a nuanced understanding of its potential side reactions. By carefully selecting reaction conditions such as the base, solvent, and temperature, it is possible to minimize unwanted pathways like isoxazole ring opening and to control the regioselectivity of alkylation with ambident nucleophiles. The troubleshooting guides and protocols provided in this technical support center offer a systematic approach to overcoming these challenges, enabling researchers to achieve higher yields and cleaner reaction profiles in their synthetic endeavors.

References

Technical Support Center: Purification of 3-(Chloromethyl)isoxazole Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-(Chloromethyl)isoxazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the purification of isoxazole-based compounds. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chromatographic principles and field-proven experience.

Part 1: Method Development & Optimization FAQs

This section focuses on establishing a robust HPLC method for your crude reaction mixture. A well-developed analytical method is the foundation for a successful preparative purification.[1][2]

Q1: What is the best starting point for developing an HPLC purification method for my this compound reaction mixture?

A1: The most logical and widely used starting point for compounds like this compound and its analogues is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5] This is because the isoxazole core and common organic substituents are predominantly non-polar (hydrophobic), making them well-suited for retention on a non-polar stationary phase.[3]

Causality: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile).[5] Hydrophobic molecules in your sample will interact more strongly with the stationary phase, leading to longer retention. By gradually increasing the amount of organic solvent (the "modifier") in the mobile phase, you decrease its polarity, which weakens the hydrophobic interactions and elutes your compounds from the column.[3]

A generic starting gradient can quickly reveal the retention behavior of your target compound and its impurities.[6]

Recommended Starting Protocol:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmC18 is a versatile, hydrophobic phase suitable for a wide range of organic molecules.[5] 5 µm particles provide a good balance of efficiency and backpressure for initial screening.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common mobile phase additive that protonates silanol groups on the silica support, reducing peak tailing for basic compounds, and provides protons for mass spectrometry (MS) detection.[7][8]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and UV transparency.[3]
Gradient 5% to 95% B over 20 minutesA broad gradient ensures that both polar and non-polar impurities will be eluted, giving a complete picture of the crude mixture.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor multiple wavelengths. Isoxazole derivatives typically have a UV chromophore. Start by monitoring at 220 nm and 254 nm.
Injection Volume 5-10 µLA small volume prevents column overloading at the analytical scale.[9]

This initial "scouting" run is crucial. It allows you to identify the retention time of your product, assess its separation from key impurities, and provides the data needed to optimize the method for preparative scale-up.[2]

Part 2: Troubleshooting Common HPLC Issues

Even with a good starting method, chromatographic problems can arise. This section provides a systematic approach to diagnosing and solving them.

Workflow for Troubleshooting Peak Shape Problems

G start Poor Peak Shape Observed q1 Is it Tailing, Fronting, or a Split Peak? start->q1 tailing Tailing Peak q1->tailing Tailing fronting Fronting Peak q1->fronting Fronting split Split Peak q1->split Split cause_tailing1 Cause: Secondary Interactions (e.g., Silanol Activity) tailing->cause_tailing1 cause_tailing2 Cause: Column Overload tailing->cause_tailing2 cause_tailing3 Cause: Extra-Column Volume tailing->cause_tailing3 cause_fronting1 Cause: Severe Column Overload fronting->cause_fronting1 cause_fronting2 Cause: Sample Solvent Incompatibility fronting->cause_fronting2 cause_split1 Cause: Column Void or Channeling split->cause_split1 cause_split2 Cause: Plugged Inlet Frit split->cause_split2 cause_split3 Cause: Sample Solvent Effect split->cause_split3 sol_tailing1 Solution: Add/Increase Acid Modifier (e.g., 0.1% FA/TFA) or Use an End-Capped Column cause_tailing1->sol_tailing1 sol_tailing2 Solution: Reduce Injection Mass cause_tailing2->sol_tailing2 sol_tailing3 Solution: Use Shorter/Narrower ID Tubing cause_tailing3->sol_tailing3 sol_fronting1 Solution: Drastically Reduce Injection Mass cause_fronting1->sol_fronting1 sol_fronting2 Solution: Dissolve Sample in Starting Mobile Phase cause_fronting2->sol_fronting2 sol_split1 Solution: Replace Column cause_split1->sol_split1 sol_split2 Solution: Reverse and Flush Column (or Replace Frit) cause_split2->sol_split2 sol_split3 Solution: Inject in a Weaker Solvent cause_split3->sol_split3

Caption: Decision tree for diagnosing common HPLC peak shape issues.

Q2: My main product peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is one of the most common issues in RP-HPLC.[10] It occurs when a portion of the analyte is retained longer than the main peak band, resulting in an asymmetrical peak with a drawn-out trailing edge. The primary causes are:

  • Secondary Silanol Interactions: This is a very common cause, especially for molecules containing basic nitrogen atoms (like some isoxazole derivatives or basic impurities).[11][12] The silica backbone of the column has residual acidic silanol groups (-Si-OH) that can form strong ionic interactions with basic analytes. This secondary retention mechanism slows the elution of a fraction of the molecules, causing tailing.[12]

    • Solution: Reduce the mobile phase pH by adding an acid like 0.1% formic acid (FA) or trifluoroacetic acid (TFA).[11] The acid protonates the silanol groups, "masking" them and preventing unwanted interactions. Using a modern, high-purity, end-capped column also minimizes the number of accessible silanol groups.[12]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, which often manifests as tailing.[10]

    • Solution: Reduce the concentration of your sample or the injection volume and re-run the analysis. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Over time, strongly retained impurities can accumulate at the head of the column, creating active sites that cause tailing.[10] Additionally, harsh mobile phase conditions (e.g., high pH) can degrade the silica packing material, exposing more silanols.[12]

    • Solution: First, try flushing the column with a strong solvent (like isopropanol) to remove contaminants.[11] If this fails, reversing the column (if permitted by the manufacturer) and flushing may dislodge particulates from the inlet frit. If the problem persists, the column may be permanently damaged and require replacement.[11]

Q3: I'm seeing pressure fluctuations or an unexpectedly high system backpressure. What should I do?

A3: Pressure issues are a sign that something is impeding the flow of the mobile phase. A systematic check is the best approach.[11]

Troubleshooting High Backpressure:

StepActionExpected Outcome
1 Disconnect the column and replace it with a union. Run the pump.If pressure returns to normal, the blockage is in the column or guard column. If pressure remains high, the blockage is in the system (e.g., injector, tubing).
2 If the column is the issue, remove the guard column (if present) and re-test.If pressure is now normal, the guard column is plugged and must be replaced.
3 If the analytical column is the source, try back-flushing it at a low flow rate.This can dislodge particulates from the inlet frit. Warning: Only do this if the manufacturer states the column is back-flushable.
4 If back-flushing fails, the column inlet frit is likely plugged with particulates from the sample or mobile phase.The frit may need to be replaced, or the entire column may need to be replaced.[11] Prevention is key: always filter your samples and mobile phases.[11]

Part 3: Preparative Purification & Loading FAQs

Scaling up from an analytical method to a preparative purification requires careful consideration of loading capacity to maximize throughput without sacrificing purity.[13][14]

Q4: How do I determine the maximum amount of crude product I can load onto my preparative column?

A4: Determining the maximum loading capacity is an empirical process, as it depends on the column, the stationary phase, and the difficulty of the separation.[14][15] The goal is to load as much material as possible while maintaining adequate resolution between your target peak and the nearest impurity.[13]

Workflow for a Loading Study:

  • Develop an Optimized Analytical Method: Ensure your target compound is well-resolved from impurities. The better the resolution (selectivity) at the analytical scale, the more you can load at the preparative scale.[13]

  • Prepare a Highly Concentrated Sample: Dissolve your crude mixture in a solvent that is as weak as or weaker than the initial mobile phase (e.g., if starting at 10% ACN, dissolve in 10% ACN or pure water). Using a strong solvent like pure DMSO or DMF for injection can destroy the separation.[13]

  • Perform Stepwise Injections: Start with a small injection and incrementally increase the injection volume (and thus, the mass on column).[13][15]

  • Monitor Resolution and Peak Shape: Observe the chromatograms. As you increase the load, peaks will broaden and retention times may shift slightly.[15][16] The maximum load is reached just before your target peak begins to merge with an adjacent impurity peak, compromising your desired purity.[13] A common rule of thumb is that a column is overloaded when retention time changes by more than 10%.[15]

  • Rule of Thumb: For a well-optimized reversed-phase separation, a starting point for loadability is often cited as 1% of the stationary phase mass (e.g., 1 gram of crude material per 100 grams of silica packing).[15] However, this is highly variable and must be confirmed experimentally.

G start Start: Optimized Analytical Method step1 Prepare Concentrated Sample in a Weak Solvent start->step1 step2 Inject Small, Incremental Mass on Prep Column step1->step2 step3 Monitor Chromatogram: Resolution & Peak Shape step2->step3 decision Is Resolution Between Target & Impurity Acceptable? step3->decision step4 Increase Injection Mass decision->step4 Yes end Stop: Maximum Load Determined. This is the load just before resolution becomes unacceptable. decision->end No step4->step2

Caption: Workflow for conducting a preparative HPLC loading study.

Part 4: Product Stability & Degradation

This compound contains potentially labile functional groups. Understanding their stability under HPLC conditions is critical for a successful purification.

Q5: Is this compound or its derivatives likely to degrade on the column? What conditions should I avoid?

A5: Yes, there is a potential for degradation. The two primary areas of concern are the chloromethyl group and the isoxazole ring itself.

  • Chloromethyl Group: The benzylic-like chloride is a relatively good leaving group and can be susceptible to nucleophilic substitution.

    • High pH (>8): Basic mobile phases should be avoided. Hydroxide ions can act as nucleophiles, potentially leading to the corresponding hydroxymethyl derivative. High pH can also rapidly degrade the silica-based column itself.[12]

    • Nucleophilic Mobile Phase Additives: Avoid buffers containing strong nucleophiles (e.g., azide, cyanide). While uncommon in RP-HPLC, it's a chemical incompatibility to be aware of.

  • Isoxazole Ring Stability: The isoxazole ring is generally stable under typical RP-HPLC conditions (pH 2-7). However, extreme conditions can promote ring-opening or other degradation pathways.[17][18][19]

    • Strongly Acidic Conditions (pH < 2): Very low pH, especially at elevated temperatures, can potentially lead to hydrolysis or rearrangement of the isoxazole ring over extended periods.[18] Sticking to mildly acidic conditions (e.g., 0.1% formic acid, pH ~2.7) is generally safe.

    • Oxidative Degradation: While the mobile phase itself is not typically oxidative, some crude reaction mixtures may contain residual oxidants. If you suspect oxidative degradation (disappearance of product peak, emergence of new impurities), ensure your work-up procedure effectively removes any oxidizing agents before injection.[18]

Recommendation: For maximum stability, perform purifications using mildly acidic mobile phases (pH 2.5 - 5.0) and at ambient temperature. Analyze collected fractions promptly to prevent potential degradation in solution.

References

troubleshooting low yield in 3-(Chloromethyl)isoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_turn> Technical Support Center: Troubleshooting Low Yield in 3-(Chloromethyl)isoxazole Reactions

Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving the synthesis of this compound and its derivatives. As Senior Application Scientists, we provide in-depth, field-tested insights to help you overcome common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary and most versatile methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] The chloromethyl group is typically introduced by chlorination of the corresponding 3-methylisoxazole.

Q2: My overall yield for this compound is consistently low. What are the major contributing factors?

A2: Low yields can stem from issues in either the isoxazole ring formation step or the subsequent chlorination step. For the isoxazole synthesis, common problems include the dimerization of the nitrile oxide intermediate and incomplete reaction.[1] In the chlorination step, side reactions, such as over-chlorination or ring opening, can significantly reduce the yield of the desired product.

Q3: How critical are solvent and temperature for these reactions?

A3: Solvent and temperature are critical parameters that significantly influence reaction outcomes. The choice of solvent affects reactant solubility, reaction rate, and regioselectivity.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to side product formation and decomposition, while temperatures that are too low may result in sluggish or incomplete reactions.[1]

Troubleshooting Guide: Isoxazole Ring Formation

Problem: Low yield during the 1,3-dipolar cycloaddition to form the 3-methylisoxazole precursor.

Possible Causes & Solutions:

  • Nitrile Oxide Dimerization: The in situ generated nitrile oxide can rapidly dimerize to form furoxans, a common side reaction that competes with the desired cycloaddition.[1]

    • Solution:

      • Slow Addition: Add the nitrile oxide precursor (e.g., an aldoxime) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.

      • Stoichiometry Adjustment: Use a slight excess of the alkyne dipolarophile to ensure the nitrile oxide has a higher probability of reacting with it rather than another nitrile oxide molecule.[1]

  • Improper Base or Dehydrating Agent Selection: The choice of base and dehydrating agent for generating the nitrile oxide from the aldoxime is crucial.

    • Solution:

      • Screen different bases such as triethylamine (Et3N) or 1,8-diazabicycloundec-7-ene (DBU). DBU has been found to be highly effective in some cases.[2]

      • For dehydration, reagents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) can be effective.[2]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in the reaction rate and selectivity.

    • Solution:

      • Conduct the reaction at lower temperatures (e.g., -78 °C to 0 °C) to suppress side reactions.[2] While room temperature might seem convenient, it can often lead to a poor yield of the desired isoxazole.[2]

Experimental Protocol: Optimized 1,3-Dipolar Cycloaddition

  • To a stirred solution of the alkyne (1.2 eq.) in an appropriate solvent (e.g., dichloromethane), add the selected base (e.g., DBU, 1.5 eq.).[2]

  • Cool the mixture to the optimized temperature (e.g., -78 °C).

  • Slowly add a solution of the aldoxime (1.0 eq.) and the dehydrating agent (e.g., Yamaguchi reagent, 1.5 eq.) in the same solvent over a period of 1-2 hours.[2]

  • Allow the reaction to stir at the low temperature for the optimized reaction time (monitor by TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and proceed with standard workup and purification.

Data Summary: Effect of Reaction Conditions on Isoxazole Yield

ParameterCondition ACondition BCondition C (Optimized)
Base TriethylamineDMAPDBU[2]
Temperature Room Temp0 °C-78 °C[2]
Addition of Precursor All at onceSlow additionSlow addition
Yield PoorModerateExcellent

Troubleshooting Logic for Low Isoxazole Yield

Troubleshooting Low Isoxazole Yield start Low Yield of 3-Methylisoxazole check_dimer Check for Furoxan Dimerization (e.g., by LC-MS) start->check_dimer adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of alkyne - Slow addition of aldoxime check_dimer->adjust_stoichiometry Dimerization Observed check_conditions Review Reaction Conditions check_dimer->check_conditions No Dimerization success Improved Yield adjust_stoichiometry->success optimize_base Optimize Base (e.g., screen Et3N, DBU) check_conditions->optimize_base optimize_temp Optimize Temperature (e.g., try 0°C or -78°C) check_conditions->optimize_temp check_reagents Verify Reagent Purity check_conditions->check_reagents optimize_base->success optimize_temp->success check_reagents->start Reagents Pure, Still Low Yield purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Detected purify_reagents->success

Caption: Troubleshooting logic for low isoxazole yield.

Troubleshooting Guide: Chlorination of 3-Methylisoxazole

Problem: Low yield or significant byproduct formation during the chlorination of 3-methylisoxazole to this compound.

Possible Causes & Solutions:

  • Incorrect Chlorinating Agent or Conditions: The choice of chlorinating agent and reaction conditions is critical for selective chlorination of the methyl group without affecting the isoxazole ring. N-Chlorosuccinimide (NCS) is a common reagent for this transformation.[3]

    • Solution:

      • Radical Initiator: For benzylic-type chlorinations with NCS, a radical initiator (e.g., AIBN or benzoyl peroxide) and a non-polar solvent (e.g., carbon tetrachloride or benzene) are typically required.[3] The reaction is often initiated by light or heat.

      • Acid Catalysis: In some cases, acid catalysis can promote the desired chlorination.[4]

  • Over-chlorination: The reaction may not stop at the mono-chlorinated product, leading to the formation of di- and tri-chlorinated species.

    • Solution:

      • Stoichiometry Control: Use a stoichiometric amount or a slight excess of 3-methylisoxazole relative to NCS to minimize over-chlorination.

      • Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed and the desired product is maximized.

  • Side Reactions with the Isoxazole Ring: The isoxazole ring itself can be susceptible to reaction under harsh chlorination conditions.

    • Solution:

      • Mild Conditions: Employ milder reaction conditions, such as lower temperatures and controlled addition of the chlorinating agent.

      • Catalyst Screening: For electrophilic chlorinations, catalysts can enhance selectivity. Triphenylphosphine sulfide has been shown to be an effective catalyst for NCS chlorinations of some heterocyles.[5]

Experimental Protocol: Selective Chlorination with NCS

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylisoxazole (1.0 eq.) in a suitable non-polar solvent (e.g., carbon tetrachloride).

  • Add N-Chlorosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Summary: Comparison of Chlorination Methods

MethodChlorinating AgentInitiator/CatalystTypical YieldSelectivity
Radical NCSAIBN/UV lightGoodHigh for mono-chlorination
Acid-Catalyzed NCSH+VariableCan lead to side reactions
Direct Chlorination Cl2 gasNonePoorLow, over-chlorination common

Workflow for Optimizing Chlorination dot digraph "Optimizing Chlorination" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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start -> reaction_setup; reaction_setup -> initiation; initiation -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> product; product -> troubleshoot; troubleshoot -> adjust_stoichiometry [label="Yes"]; troubleshoot -> change_initiator [label="Yes"]; troubleshoot -> optimize_temp_time [label="Yes"]; adjust_stoichiometry -> reaction_setup; change_initiator -> reaction_setup; optimize_temp_time -> initiation; troubleshoot -> product [label="No, Yield is Good"]; }

References

Technical Support Center: A Guide to the Synthesis and Handling of 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for 3-(Chloromethyl)isoxazole. This versatile heterocyclic building block is invaluable in medicinal chemistry and materials science, primarily due to the reactive chloromethyl group which serves as an effective electrophilic handle for introducing the isoxazole moiety. However, its utility is matched by its reactivity, which can lead to decomposition and side reactions if not handled with precision.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust and successful experiments in the future.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yield is unexpectedly low, and TLC analysis shows a smear of unidentifiable polar byproducts at the baseline. What is the likely cause?

Answer: This is a classic symptom of substrate decomposition, likely proceeding via two main pathways: degradation of the isoxazole ring itself or unwanted side reactions at the chloromethyl group.

The isoxazole ring, particularly 3-unsubstituted or 3-alkyl-substituted variants, is susceptible to cleavage under strongly basic conditions. This degradation is exacerbated by elevated temperatures. A study on the isoxazole-containing drug Leflunomide demonstrated that the N-O bond is prone to base-catalyzed cleavage, with decomposition being significantly faster at pH 10 and 37°C compared to neutral or acidic conditions.[1] The polar baseline material you observe is likely composed of the resulting ring-opened fragments.

Simultaneously, the highly reactive chloromethyl group can react with nucleophilic bases or solvents, competing with your desired reaction.

Troubleshooting Protocol:

  • Re-evaluate Your Base: Strong bases like sodium hydroxide, potassium hydroxide, or sodium methoxide should be avoided. Instead, opt for milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are frequently cited in successful alkylations with chloromethylisoxazoles.[2][3] For substrates sensitive to inorganic bases, hindered organic amines like N,N-Diisopropylethylamine (DIPEA) can be an effective alternative.

  • Control the Temperature: Run initial trial reactions at a lower temperature (e.g., room temperature or 0 °C) and slowly warm the reaction only if no conversion is observed. Even for reactions that require heating, such as Williamson ether syntheses which have been run in boiling ethanol, minimizing the time at high temperatures is critical.[2]

  • Order of Addition: Add the this compound slowly and last to the mixture of your nucleophile and base. This ensures it reacts preferentially with your intended substrate rather than accumulating and decomposing.

Question 2: My reaction mixture turns dark brown or black upon heating. Is this normal, and how can I prevent it?

Answer: No, this is not normal and is a strong indicator of extensive decomposition and potential polymerization.[4] High temperatures in the presence of a base can initiate a cascade of reactions, leading to the formation of complex, high-molecular-weight, colored tars.

This phenomenon arises from highly reactive intermediates, formed during the initial degradation of the isoxazole ring or from side reactions, which can then polymerize. The goal is to maintain a "clean" reaction environment where the desired bimolecular nucleophilic substitution (Sₙ2) reaction is the dominant pathway.

Preventative Measures:

  • Strict Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon). Oxygen can sometimes contribute to the formation of colored byproducts through oxidative pathways.

  • Lower the Concentration: Running reactions at high concentrations can increase the rate of bimolecular decomposition pathways. Try diluting the reaction mixture.

  • Solvent Choice: Use a high-purity, anhydrous solvent. Protic solvents like ethanol can be used, but be aware they can act as competing nucleophiles.[2] Aprotic polar solvents like DMF or acetonitrile are often excellent choices for Sₙ2 reactions, but must be thoroughly dried.

Question 3: My nucleophilic substitution is stalling and fails to proceed to completion. I'm hesitant to increase the temperature or use a stronger base due to decomposition risks. What are my options?

Answer: This is a common challenge that requires balancing reactivity with stability. If your reaction is clean but slow, there are several strategies to promote the desired Sₙ2 reaction without resorting to harsh conditions that favor decomposition.

  • In Situ Halide Exchange (Finkelstein Reaction): Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) to your reaction. The iodide will displace the chloride on the this compound to form the more reactive 3-(iodomethyl)isoxazole in situ. The iodo- leaving group is much more readily displaced by your nucleophile, often accelerating the reaction significantly even at lower temperatures.

  • Solvent Optimization: The rate of Sₙ2 reactions is highly dependent on the solvent. If you are using a solvent like THF or Dichloromethane, switching to a more polar aprotic solvent such as DMF, DMSO, or Acetonitrile can dramatically increase the reaction rate by better solvating the counter-ion of your nucleophile, making the nucleophile itself "more naked" and reactive.

  • Phase-Transfer Catalysis: If your nucleophile or base has poor solubility in the reaction solvent, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This can shuttle the nucleophile into the organic phase, increasing its effective concentration and accelerating the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This compound is sensitive to both moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a freezer at -20°C.[5][6] This minimizes hydrolysis from atmospheric moisture and prevents slow thermal degradation over time. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: Which bases and solvents are generally recommended for reactions involving this compound?

The choice is highly dependent on the nucleophile's pKa and the overall sensitivity of your substrates. The following table provides a general guideline.

Base ClassRecommended BasesCompatible SolventsTemperature RangeNotes
Inorganic Carbonates K₂CO₃, Cs₂CO₃Acetonitrile, DMF, Acetone, Ethanol[2]25 °C to 80 °CMost common and reliable choice. Effective for phenols, thiols, and moderately acidic N-H nucleophiles. Cesium carbonate offers higher solubility and reactivity.
Organic Amines DIPEA, Triethylamine (TEA)Dichloromethane (DCM), Acetonitrile0 °C to 40 °CGood for acid-sensitive substrates or when a homogeneous solution is required. Less effective for deprotonating weaker nucleophiles.
Hydrides Sodium Hydride (NaH)THF, DMF (use caution)0 °C to 25 °CFor weakly acidic nucleophiles (e.g., alcohols). Pre-form the alkoxide at 0°C before adding the isoxazole.
Strong Bases NaOH, KOH, NaOMe, t-BuOKAlcohols, THFAVOID IF POSSIBLE. Use only at low temperatures (-20 °C to 0 °C) and with extreme caution due to high risk of isoxazole ring cleavage.[1]

Q3: What are the primary decomposition pathways for this compound?

There are two critical pathways to consider, which often compete with the desired nucleophilic substitution. Understanding these allows for rational optimization of reaction conditions.

  • Pathway A: Base-Catalyzed Ring Cleavage: Strong bases can deprotonate the C-H bonds on the isoxazole ring, initiating a cascade that leads to the cleavage of the weak N-O bond. This is highly destructive and leads to a complex mixture of byproducts.[1]

  • Pathway B: Sₙ2' and Elimination Side Reactions: The chloromethyl group can undergo unwanted reactions with the base itself (hydrolysis), the solvent (solvolysis if protic), or undergo elimination if the structure allows, although less common for this specific substrate.

Below is a diagram illustrating these competing processes.

G cluster_main Reaction Pathways for this compound cluster_desired Desired Pathway cluster_undesired Decomposition Pathways reagent This compound + Nucleophile (Nu⁻) + Base desired_product Desired Sₙ2 Product (3-(Nu-methyl)isoxazole) reagent->desired_product Mild Base Controlled Temp ring_cleavage Pathway A: Isoxazole Ring Cleavage reagent->ring_cleavage Strong Base High Temp side_reaction Pathway B: Side Reaction at -CH₂Cl reagent->side_reaction Excess Base Nucleophilic Solvent byproducts Polar Byproducts / Tar ring_cleavage->byproducts

Caption: Competing reaction pathways for this compound.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a robust starting point for the alkylation of a nitrogen-based nucleophile (e.g., a secondary amine or imidazole) and can be adapted for other nucleophiles.

Materials:

  • Nitrogen Nucleophile (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (or DMF)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Dry the round-bottom flask under vacuum with a heat gun and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the nitrogen nucleophile (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a slurry with a concentration of approximately 0.1-0.5 M with respect to the nucleophile.

  • Initiation: Stir the mixture vigorously at room temperature for 15 minutes.

  • Electrophile Addition: Dissolve the this compound (1.1 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Workup: Once the reaction is complete (typically when the starting nucleophile is consumed), cool the mixture to room temperature. Filter off the K₂CO₃ and wash the solid with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by silica gel column chromatography or recrystallization to yield the desired product.

G start Start: Dry Glassware under Inert Gas add_reagents Add Nucleophile (1 eq) and K₂CO₃ (2 eq) start->add_reagents add_solvent Add Anhydrous Acetonitrile add_reagents->add_solvent stir Stir at Room Temp for 15 min add_solvent->stir add_isoxazole Add this compound (1.1 eq) Dropwise stir->add_isoxazole monitor Monitor Reaction by TLC/LC-MS (Warm to 40-50 °C if needed) add_isoxazole->monitor monitor->monitor No workup Reaction Complete: Cool, Filter Solids monitor->workup Yes purify Concentrate and Purify (Column Chromatography) workup->purify end_node Pure Product purify->end_node

Caption: Experimental workflow for a general alkylation reaction.

References

Navigating Regioselectivity: A Technical Support Guide for Reactions with 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to mastering the regioselectivity of reactions involving 3-(chloromethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to delve into the mechanistic underpinnings that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Introduction: The Duality of this compound

This compound is a valuable reagent in medicinal chemistry, offering a ready handle for the introduction of the isoxazole moiety into a wide range of molecular scaffolds. However, its utility is often accompanied by the challenge of controlling regioselectivity, particularly when reacting with ambident nucleophiles. This guide will equip you with the knowledge to navigate these challenges, ensuring your syntheses are both efficient and predictable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity of this compound and the factors that influence regioselectivity.

Q1: What are the primary competing reaction sites when using this compound with ambident nucleophiles like substituted pyrazoles or phenols?

A1: When reacting this compound with an unsymmetrical ambident nucleophile, such as a 3-substituted pyrazole, the two nitrogen atoms of the pyrazole ring (N1 and N2) are the primary competing nucleophilic sites. This can lead to the formation of two regioisomeric products: the N1-alkylated and the N2-alkylated pyrazole. Similarly, with substituted phenols, competition can arise between O-alkylation (ether formation) and C-alkylation (Friedel-Crafts type reaction) on the aromatic ring, although O-alkylation is generally more common under standard Williamson ether synthesis conditions.

Q2: What are the key factors that control the regioselectivity (e.g., N1 vs. N2 alkylation) of pyrazole reactions with this compound?

A2: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several factors[1]:

  • Steric Effects: This is often the most dominant factor. The alkylation will preferentially occur at the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position of the pyrazole ring will direct the incoming 3-(isoxazolylmethyl) group to the more accessible nitrogen.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and in some cases, even reverse the regioselectivity.[1]

  • Nature of the Electrophile: While we are focused on this compound, it's worth noting that the nature of the leaving group and the overall structure of the electrophile can play a role.

Q3: How do I distinguish between the N1 and N2 alkylated regioisomers of a pyrazole?

A3: Distinguishing between N1 and N2 isomers is crucial and can be reliably achieved using advanced NMR techniques.[2][3][4] Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly powerful. For an N1-substituted indazole (a related benzopyrazole), a correlation is observed between the protons of the methylene group attached to the nitrogen and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, a correlation is seen with the C3 carbon.[3][5] Similar principles apply to pyrazoles, where correlations to the C3 and C5 carbons can elucidate the substitution pattern. Nuclear Overhauser Effect (NOE) experiments can also be informative, showing spatial proximity between the methylene protons and substituents on the pyrazole ring.[4]

Q4: What is the theoretical basis for controlling regioselectivity? Can concepts like Hard and Soft Acids and Bases (HSAB) be applied?

A4: The regioselectivity of these reactions can be rationalized through the lens of kinetic versus thermodynamic control and the HSAB principle.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed faster (i.e., has the lower activation energy). At higher temperatures, the reaction may become reversible, leading to the thermodynamically more stable product. For instance, in indazole alkylation, the N1-substituted product is often thermodynamically more stable.[3]

  • HSAB Principle: This principle states that hard acids prefer to react with hard bases, and soft acids with soft bases. The nitrogen atoms of a pyrazole anion can be considered as borderline to soft bases. The electrophilic carbon of the this compound is a soft acid. In a simplified view, factors that increase the "softness" of a particular nitrogen atom (e.g., through electronic effects of substituents) might favor its reaction with the soft electrophile. The choice of solvent can also influence the hardness/softness of the reacting species.

Part 2: Troubleshooting Guide

This section provides a structured approach to common problems encountered during reactions with this compound.

Problem 1: Poor Regioselectivity in the N-Alkylation of a 3-Substituted Pyrazole

You are attempting to synthesize a single regioisomer of a 1-(isoxazol-3-ylmethyl)-3-substituted-1H-pyrazole, but you are obtaining a mixture of N1 and N2 products that are difficult to separate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Insufficient Steric Differentiation The substituents on your pyrazole at the C3 and C5 positions may not be different enough in size to effectively direct the alkylation. Solution: If possible, modify your pyrazole starting material to introduce a bulkier group at the position you wish to block.
Reaction Conditions Favoring Mixture The choice of base and solvent significantly impacts the position of the counter-ion and the solvation of the pyrazole anion, influencing the accessibility of the two nitrogen atoms.[1]
To Favor N1-Alkylation: Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[1] This combination tends to favor alkylation at the less sterically hindered nitrogen.
To Favor N2-Alkylation: While less common for simple alkyl halides, specific catalytic systems, such as those employing magnesium-based Lewis acids, have been shown to direct alkylation to the N2 position.[1]
Thermodynamic Equilibration At higher temperatures, an initially formed kinetic product might be equilibrating to the more stable thermodynamic isomer, leading to a mixture. Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product. Monitor the reaction over time to see if the product ratio changes.

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity (Mixture of N1/N2 Isomers) check_sterics Assess Steric Hindrance on Pyrazole Ring start->check_sterics modify_substrate Modify Pyrazole Substrate (Increase Steric Bulk) check_sterics->modify_substrate Insufficient differentiation check_conditions Review Reaction Conditions (Base, Solvent, Temp.) check_sterics->check_conditions Sufficient differentiation adjust_conditions Adjust Conditions for Kinetic Control (Lower Temp) check_conditions->adjust_conditions change_base_solvent Change Base/Solvent System (e.g., NaH in THF for N1) check_conditions->change_base_solvent analyze_products Analyze Product Ratio (e.g., by NMR, LC-MS) adjust_conditions->analyze_products change_base_solvent->analyze_products separate_isomers Optimize Isomer Separation (Chromatography) analyze_products->separate_isomers Mixture still obtained

Caption: A logical workflow for troubleshooting poor regioselectivity.

Problem 2: Low Yield in Williamson Ether Synthesis with a Phenol

You are performing an O-alkylation of a phenol with this compound but observing low conversion of your starting material.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Explanation
Incomplete Deprotonation of Phenol Phenols have a wide range of pKa values. A weak base may not be sufficient to fully deprotonate the phenol, leading to a low concentration of the active nucleophile. Solution: Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For very acidic phenols, even milder bases may suffice.
Poor Solubility of Reagents If the phenoxide salt is not soluble in the reaction solvent, the reaction will be slow. Solution: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to improve solubility. Alternatively, consider using a phase-transfer catalyst.
Phase-Transfer Catalysis (PTC) For reactions in biphasic systems or with poorly soluble salts, a phase-transfer catalyst can be highly effective.[6][7] Solution: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to shuttle the phenoxide anion into the organic phase where the reaction occurs.[6]
Side Reactions At elevated temperatures, C-alkylation of the phenol can become a competing side reaction. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction for the formation of byproducts by TLC or LC-MS.

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments. Optimization for specific substrates is likely to be necessary.

Protocol 1: General Procedure for N1-Selective Alkylation of a 3-Substituted Pyrazole

This protocol is adapted from general procedures for N1-selective alkylation and is a good starting point for reactions with this compound.[8]

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.05 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol is a standard procedure for the Williamson ether synthesis.[9]

  • To a round-bottom flask, add the phenol (1.0 eq.) and a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for N-Alkylation of Pyrazole

start Start: 3-Substituted Pyrazole & this compound deprotonation Deprotonation of Pyrazole (e.g., NaH in THF) start->deprotonation nucleophilic_attack Nucleophilic Attack of Pyrazole Anion on This compound deprotonation->nucleophilic_attack workup Aqueous Workup & Extraction nucleophilic_attack->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Isolated Regioisomeric Products (N1 and/or N2) characterization->product

Caption: General workflow for the N-alkylation of a pyrazole.

References

Technical Support Center: Catalyst Selection for 3-(Chloromethyl)isoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3-(Chloromethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis. The unique structure of this compound, featuring both a reactive chloromethyl group and a potentially labile isoxazole ring, presents specific challenges that require careful consideration of the catalytic system.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound, and what is the primary consideration for catalyst selection?

The three most prevalent transformations for functionalizing scaffolds like this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While all are palladium-catalyzed, the critical factor for success is the choice of ligand. The substrate contains an aryl chloride-like C-Cl bond at the benzylic-like position, which is notoriously difficult to activate. Therefore, standard catalysts like Pd(PPh₃)₄ are often inefficient. The key is to use a catalytic system that facilitates the oxidative addition of palladium into the C-Cl bond without promoting undesirable side reactions.

Q2: Why is the this compound moiety considered a "challenging" substrate?

The difficulty arises from two main sources:

  • The C-Cl Bond: The carbon-chlorine bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step—the rate-limiting step in many cross-coupling cycles—energetically demanding.[1]

  • Competing Reaction Pathways: The molecule presents multiple reactive sites. The chloromethyl group is susceptible to direct nucleophilic attack by bases or amines (in Buchwald-Hartwig reactions).[2] Furthermore, the isoxazole ring's N-O bond can be cleaved under certain reductive or harsh reaction conditions, leading to unwanted byproducts.[3][4]

Q3: Which class of ligands is most effective for activating the C-Cl bond in this substrate?

For challenging aryl and benzylic chlorides, the most effective ligands are bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[1][5]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and BrettPhos are state-of-the-art for this purpose.[6] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their strong electron-donating ability increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[6][7][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition and highly active for C-Cl bond activation.[9]

Q4: How do solvent and base choice influence the reaction outcome?

Solvent and base are not merely reaction media; they are critical parameters that can dictate the success or failure of the coupling.

  • Base: The base's primary role is to facilitate the transmetalation step (Suzuki) or deprotonate the coupling partner (Sonogashira, Buchwald-Hartwig).[10][11] For this compound, a strong but poorly nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often ideal.[1][7] This minimizes the risk of Sₙ2 reactions at the chloromethyl position.

  • Solvent: The solvent influences catalyst solubility, stability, and reactivity.[12][13] Aprotic polar solvents such as 1,4-dioxane, toluene, or THF are commonly used.[14] The choice of solvent can even alter the nature of the active catalytic species in solution, thereby affecting reaction selectivity and rate.[15]

Troubleshooting and Optimization Guide

Problem 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling of this compound is failing or giving minimal yield. What are the most likely causes and how can I fix it?

This is a common issue, often stemming from inefficient catalyst activation or competing side reactions. Follow this diagnostic workflow:

G cluster_catalyst cluster_conditions cluster_sidereactions Start Low/No Yield Observed Catalyst 1. Evaluate Catalyst System Start->Catalyst Conditions 2. Assess Reaction Conditions Catalyst->Conditions If using advanced ligand C1 Using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂? Catalyst->C1 SideRxn 3. Investigate Side Reactions Conditions->SideRxn If conditions are optimal Co1 Inert Atmosphere? Conditions->Co1 Co3 Base Strength & Solubility? Conditions->Co3 SideRxn->Catalyst If side reactions confirmed S1 Protodeboronation of Boronic Acid? SideRxn->S1 S3 Decomposition of Starting Material? SideRxn->S3 Success Improved Yield C2 Switch to Buchwald Ligand (e.g., SPhos, XPhos) + Pd(OAc)₂ or Precatalyst C1->C2 Yes C2->Success Co2 Ensure rigorous degassing (3x vacuum/inert gas cycles) Co1->Co2 No/Unsure Co2->Success Co4 Use K₃PO₄ or Cs₂CO₃. Consider dioxane/water mixture. Co3->Co4 Suboptimal Co4->Success S2 Use anhydrous conditions. Use KF as base. S1->S2 Suspected S2->Success S4 Lower reaction temperature. Screen milder bases. S3->S4 Suspected S4->Success

Caption: Troubleshooting workflow for low or no product yield.

Detailed Explanation:

  • Catalyst & Ligand: The C-Cl bond requires a highly active catalyst. If you are using a first-generation catalyst like Pd(PPh₃)₄, it is likely insufficient. Switch to a palladium(II) source like Pd(OAc)₂ paired with a bulky, electron-rich ligand such as SPhos.[16] Alternatively, use a commercially available precatalyst like SPhos Pd G3, which activates reliably.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen.[17] Ensure your solvent is thoroughly degassed and the reaction vessel is purged with argon or nitrogen.[18][19]

    • Base: A weak base may not be sufficient. K₃PO₄ is an excellent choice as it is strong enough to promote the reaction but is not nucleophilic enough to readily react with the chloromethyl group.[7] If solubility is an issue, a mixed solvent system like dioxane/water (e.g., 4:1) can be effective.[17][20]

  • Side Reactions:

    • Protodeboronation: Your boronic acid may be decomposing. This can be mitigated by using anhydrous conditions or switching to a milder base like potassium fluoride (KF).[17]

    • Starting Material Decomposition: Analyze the crude reaction mixture for signs of starting material degradation. If observed, consider lowering the reaction temperature or screening alternative bases.

Problem 2: Catalyst Deactivation (Formation of Palladium Black)

Q: My reaction starts but then stalls, and I observe a black precipitate. What is causing this and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst deactivation, where active Pd(0) species aggregate into inactive bulk palladium metal.[21][22]

Primary Causes & Solutions:

  • Insufficient Ligand: The ligand's job is to stabilize the Pd(0) center. An inadequate ligand-to-metal ratio can leave palladium species unprotected, leading to aggregation. Ensure a slight excess of the phosphine ligand (e.g., Pd:Ligand ratio of 1:1.1 to 1:1.5).

  • High Temperature: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition pathways. Try running the reaction at the lowest effective temperature (e.g., start at 80 °C and increase only if necessary).

  • Oxygen Contamination: Traces of oxygen can lead to the formation of palladium oxides, which can then decompose into palladium black.[17][23] Re-verify your inert atmosphere technique.

  • Impure Reagents: Impurities in solvents or starting materials can poison the catalyst.[24] Always use high-purity, anhydrous, and degassed solvents.

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Deactivation Deactivation (Aggregation) Pd0->Deactivation O₂, High Temp, Low [L] OA->Pd0 Fails with Strong C-Cl Bond PdII L₂Pd(II)(Ar)(X) OA->PdII TM Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->TM TM->PdII Fails with Weak/Insoluble Base PdII_Nu L₂Pd(II)(Ar)(Nu) TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Regeneration Product Ar-Nu (Product) RE->Product

Caption: Generalized catalytic cycle showing key failure points.

Data and Protocols

Table 1: Recommended Catalyst Systems for this compound
Coupling ReactionPd SourceRecommended LigandBaseTypical SolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene, THF/H₂OEssential to use bulky, electron-rich ligands to overcome the C-Cl activation barrier.[5][7][25]
Sonogashira PdCl₂(PPh₃)₂XPhos or SPhosCs₂CO₃, K₂CO₃Dioxane, TolueneCopper(I) co-catalyst can be used but may promote alkyne homocoupling; copper-free conditions are often preferred.[11][26][27]
Buchwald-Hartwig Pd(OAc)₂ or PrecatalystXPhos or BrettPhosNaOt-Bu, LHMDSToluene, DioxaneThe amine can act as a competing nucleophile; use a strong, non-nucleophilic base and controlled temperature.[10][28]
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[17]

  • Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting starting material typically indicates completion.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Navigating the Nuances of Nucleophilic Substitution on 3-(Chloromethyl)isoxazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(chloromethyl)isoxazole. This guide is designed to provide in-depth, practical advice on the impact of solvent choice on the reactivity of this versatile building block. Moving beyond simple protocols, we will delve into the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on this compound is sluggish. What is the most likely cause?

A1: The most common reason for slow reaction rates is the choice of solvent. This compound typically undergoes nucleophilic substitution via an Sₙ2 mechanism. The rate of this reaction is highly dependent on the solvent's ability to solvate the nucleophile.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form a "solvent cage" around the nucleophile through hydrogen bonding.[1][2] This stabilization of the nucleophile's ground state increases the activation energy required for it to attack the electrophilic carbon of the this compound, thus slowing the reaction.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents possess large dipole moments that can dissolve charged nucleophiles but lack the ability to form hydrogen bonds.[4] This leaves the nucleophile "naked" and more reactive, significantly accelerating the Sₙ2 reaction.[5][6] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[6]

Recommendation: If you are experiencing slow reaction rates, consider switching from a protic to a polar aprotic solvent.

Q2: I am observing unexpected side products in my reaction. Could the isoxazole ring be reacting?

A2: Yes, while the isoxazole ring is generally stable, it can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases.[7][8] The weak N-O bond is a potential site for ring-opening reactions.[8] If your nucleophile is also a strong base (e.g., sodium hydroxide, sodium methoxide), you might be promoting the degradation of the isoxazole ring.

Troubleshooting Tip: If you suspect ring-opening is an issue, consider using a non-nucleophilic base (if a base is required to deprotonate your nucleophile) or using milder reaction conditions (e.g., lower temperature). Analyzing your crude reaction mixture by LC-MS can help identify potential degradation products.

Q3: Should I be concerned about elimination (E2) reactions competing with the desired substitution (Sₙ2)?

A3: While this compound is a primary halide, which generally favors Sₙ2 reactions, the possibility of E2 elimination should not be entirely dismissed, especially when using a sterically hindered or strongly basic nucleophile. However, for most common nucleophiles, Sₙ2 will be the predominant pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inappropriate solvent choice (polar protic). 2. Poor nucleophile. 3. Insufficient temperature.1. Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile).[2] 2. Use a stronger, less sterically hindered nucleophile. 3. Gradually increase the reaction temperature, monitoring for product formation and potential degradation.
Formation of Multiple Products 1. Isoxazole ring opening by a strong base.[7][8] 2. Competing E2 elimination. 3. Reaction with solvent (solvolysis) if using a nucleophilic protic solvent.1. Use a weaker base or a non-nucleophilic base. 2. Use a less basic, more nucleophilic reagent. 3. Use a non-nucleophilic, polar aprotic solvent.
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble. 2. Co-elution of product with starting materials or byproducts during chromatography.1. Perform an extraction with a less polar organic solvent. If the product remains in the aqueous layer, consider saturation with NaCl before extraction. 2. Optimize your chromatography conditions (e.g., change the solvent system, use a different stationary phase). A typical purification involves silica gel column chromatography with a hexane-EtOAc gradient.[9]

Quantitative Impact of Solvent on Sₙ2 Reaction Rates

Solvent Solvent Type Relative Rate
MethanolPolar Protic1
WaterPolar Protic~7
EthanolPolar Protic~0.5
AcetonePolar Aprotic~500
AcetonitrilePolar Aprotic~500
Dimethylformamide (DMF)Polar Aprotic~1,100
Dimethyl Sulfoxide (DMSO)Polar Aprotic~1,300

This table is a compilation of relative rate data from various sources to illustrate the general trend.[1][6]

As the data clearly shows, moving from a polar protic solvent like methanol to a polar aprotic solvent like DMF or DMSO can increase the reaction rate by over a thousand-fold.

Experimental Protocol: Synthesis of 3-((phenoxymethyl)isoxazole

This protocol is a representative example of a nucleophilic substitution reaction on this compound using sodium phenoxide as the nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add phenol (1.1 equivalents). Dissolve the phenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: To the freshly prepared solution of sodium phenoxide, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-((phenoxymethyl)isoxazole.[9]

Mechanistic Insights & Visualizations

The reaction of this compound with a nucleophile in a polar aprotic solvent proceeds through a classic Sₙ2 mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[6]

Caption: Sₙ2 mechanism for nucleophilic substitution on this compound.

The choice of solvent plays a critical role in the energy profile of this reaction.

Solvent_Effect cluster_0 Solvent Influence on Sₙ2 Reactivity Start Reactants (Nucleophile + Substrate) Protic_TS Transition State (High Energy) Start->Protic_TS Polar Protic Solvent (High Activation Energy) Aprotic_TS Transition State (Lower Energy) Start->Aprotic_TS Polar Aprotic Solvent (Low Activation Energy) Products Products Protic_TS->Products Aprotic_TS->Products

Caption: Energy profile comparison of Sₙ2 reaction in protic vs. aprotic solvents.

References

Technical Support Center: Navigating the Scale-Up of Reactions Involving 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the challenges encountered when scaling up chemical reactions involving the highly reactive building block, 3-(Chloromethyl)isoxazole. As a versatile electrophile, this reagent is crucial for introducing the isoxazole moiety into a wide range of molecules, particularly in the synthesis of pharmacologically active compounds.[1][2] However, its reactivity also presents unique challenges in process development and manufacturing.

This document moves beyond standard protocols to explain the underlying chemical principles, helping you anticipate and resolve issues before they impact your yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards and reactivity concerns associated with this compound during scale-up?

A1: this compound is a potent electrophile and alkylating agent due to the electron-withdrawing nature of the isoxazole ring, which activates the chloromethyl group for nucleophilic substitution. The primary concerns during scale-up are:

  • High Reactivity: The compound readily reacts with a wide range of nucleophiles (amines, phenols, thiols, etc.).[3][4] This reactivity, while desirable for synthesis, can lead to poor selectivity and the formation of byproducts if not carefully controlled.

  • Thermal Instability: Like many highly functionalized small molecules, this compound and its derivatives can be thermally sensitive. Exothermic reactions, if not properly managed, can lead to decomposition, generating gas and creating a risk of pressure buildup in a reactor. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is essential before proceeding with large-scale synthesis.

  • Toxicity: As an alkylating agent, this compound should be considered toxic and handled with appropriate engineering controls (fume hood, glove box) and personal protective equipment (PPE). Its brominated analog, 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole, is classified as acutely toxic if swallowed (H301), indicating the potential hazards of this class of compounds.[5]

Q2: How does the choice of base and solvent impact the outcome of N-alkylation reactions at scale?

A2: The base and solvent system is critical and its impact is magnified during scale-up.

  • Base Selection: The choice of base dictates the nucleophilicity of the substrate.

    • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred in scale-up due to their low cost, ease of removal (filtration), and predictable reactivity. However, they can lead to heterogeneity, requiring efficient mixing to ensure consistent reaction rates.

    • Organic bases (e.g., triethylamine, diisopropylethylamine) create a homogeneous system but can be difficult to remove during work-up and may sometimes participate in side reactions.

  • Solvent Selection: The solvent affects reactant solubility, reaction rate, and selectivity.[6]

    • Aprotic polar solvents like DMF, DMSO, and acetonitrile are common at the lab scale as they effectively solvate the reactants. However, their high boiling points and potential for decomposition (especially DMF with strong bases) can complicate work-up and purification at an industrial scale.

    • Less polar solvents like 2-MeTHF, CPME, or toluene are often more desirable for scale-up due to their lower toxicity, easier recovery, and better phase separation during aqueous work-up. The trade-off may be lower solubility or slower reaction rates, requiring optimization of temperature and reaction time.

Q3: What are the most common side reactions to anticipate when scaling up reactions with this compound?

A3: Several side reactions can diminish yield and complicate purification:

  • Over-alkylation: Primary amines can undergo double alkylation to form a tertiary amine, especially if more than one equivalent of the electrophile is used or if the primary alkylation product is sufficiently nucleophilic.

  • O- vs. N-Alkylation: Ambident nucleophiles, such as phenols with amino groups, can lead to mixtures of O- and N-alkylated products. The reaction conditions (solvent, base, temperature) can be tuned to favor one over the other.

  • Reaction with Solvent: Nucleophilic solvents or impurities (e.g., water in the solvent) can react with this compound to form undesired byproducts like the corresponding hydroxymethyl or alkoxymethyl derivatives.

  • Dimerization/Polymerization: Under certain conditions, especially with strong bases or high temperatures, the starting materials or products can undergo self-condensation or polymerization.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, common problems encountered during the scale-up process.

Issue Potential Cause (Lab & Scale-Up) Scale-Up Specific Solutions & Rationale
1. Low or Stalled Conversion Poor Solubility of Reagents: The base or nucleophile may not be fully dissolved, leading to a heterogeneous reaction that is limited by mass transfer.Solvent Screening: Evaluate alternative solvents or solvent mixtures that offer better solubility for all components. Phase-Transfer Catalysis (PTC): For heterogeneous reactions with inorganic bases, add a PTC like TBAB (tetrabutylammonium bromide) to shuttle the nucleophile into the organic phase, accelerating the reaction.
Insufficient Mixing: In large reactors, poor agitation can create "dead zones" where the reaction does not proceed, especially in heterogeneous mixtures.Reactor Engineering: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffle system for the vessel geometry and batch volume. Correlate lab-scale stirring speed to pilot-plant power per unit volume (P/V).
Deactivation of Reagents: The nucleophile or base may be degraded by air, moisture, or incompatible solvents over the extended reaction time typical of large-scale batches.Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (N₂ or Argon) to prevent oxidative degradation. Reagent Quality Control: Use anhydrous solvents and verify the purity and activity of starting materials before charging them to the reactor.
2. Formation of Significant Impurities Exothermic Reaction Leading to Hot Spots: Localized overheating due to poor heat dissipation can accelerate side reactions and decomposition.Controlled Addition: Add the limiting reagent (often the this compound) subsurface via a dosing pump over several hours. This maintains a low instantaneous concentration and allows the reactor's cooling system to manage the heat output. Cryogenic Conditions: If the reaction is highly exothermic, consider running it at lower temperatures, even if it extends the reaction time.
Incorrect Stoichiometry: Inaccurate charging of reagents on a large scale can lead to an excess of one reactant, promoting side reactions like over-alkylation.Calibrated Equipment: Use calibrated scales and flow meters for charging reagents. For liquids, charge by weight rather than volume to avoid inaccuracies from temperature-induced density changes. In-Process Controls (IPCs): Implement IPCs (e.g., HPLC, UPLC) to monitor the consumption of starting materials and formation of product and impurities, allowing for adjustments if necessary.
3. Difficult Work-up & Isolation Emulsion Formation: During aqueous quench and extraction, fine solids or amphiphilic impurities can lead to stable emulsions that are difficult to separate.Solvent Choice: Select extraction solvents that have a significant density difference from water and low mutual solubility (e.g., MTBE, Toluene). Brine Wash: Perform a final wash with saturated sodium chloride solution to "break" emulsions by increasing the ionic strength of the aqueous phase. Filtration Aid: If the emulsion is caused by fine solids, filter the entire batch through a pad of Celite® or another filter aid before attempting phase separation.
Product Crystallization Issues: The product may "oil out" or form a fine, difficult-to-filter solid instead of crystallizing cleanly.Anti-Solvent Study: Systematically screen anti-solvents to find one that induces clean crystallization. The addition rate and temperature of the anti-solvent are critical parameters to control. Seeding Strategy: Develop a robust seeding protocol. Adding a small quantity of pure crystalline product at the point of supersaturation can direct crystallization and improve particle size distribution.

Visualizing Scale-Up Logic and Workflows

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common issues during the scale-up of a nucleophilic substitution reaction.

G Start Reaction Underperforming (Low Yield / High Impurity) Check_Conversion IPC Analysis: Incomplete Conversion? Start->Check_Conversion Incomplete_Yes Yes Check_Conversion->Incomplete_Yes Yes Incomplete_No No Check_Conversion->Incomplete_No No Check_MassBalance Mass Balance Issue? (e.g., Tar Formation) MassBalance_Yes Yes Check_MassBalance->MassBalance_Yes Yes MassBalance_No No Check_MassBalance->MassBalance_No No Cause_Kinetics Cause: Slow Kinetics or Heterogeneity Incomplete_Yes->Cause_Kinetics Incomplete_No->Check_MassBalance Solution_Kinetics Action: - Increase Temperature - Screen Catalysts (PTC) - Improve Agitation Cause_Kinetics->Solution_Kinetics End Process Optimized Solution_Kinetics->End Cause_Decomp Cause: Decomposition or Side Reactions MassBalance_Yes->Cause_Decomp Purity_Issue Main Issue is Purity MassBalance_No->Purity_Issue Solution_Decomp Action: - Lower Temperature - Control Addition Rate - Check Reagent Purity Cause_Decomp->Solution_Decomp Solution_Decomp->End Cause_Selectivity Cause: Poor Selectivity Purity_Issue->Cause_Selectivity Solution_Selectivity Action: - Optimize Stoichiometry - Change Solvent/Base - Re-evaluate Temperature Cause_Selectivity->Solution_Selectivity Solution_Selectivity->End

Caption: A decision tree for troubleshooting common scale-up problems.

Diagram 2: Interplay of Key Scale-Up Parameters

This diagram illustrates how various process parameters are interconnected and influence the final outcomes of the reaction.

G cluster_params Process Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield +/- Purity Purity Temp->Purity - Temp->Purity Favors side reactions Safety Safety (Thermal Runaway) Temp->Safety - Conc Concentration Conc->Yield + Conc->Purity - Conc->Safety - Conc->Safety Increases heat load Mixing Mixing (Agitation) Mixing->Yield + Mixing->Yield Improves mass transfer Mixing->Purity + Addition Addition Rate Addition->Purity + Addition->Safety + Addition->Safety Manages exotherm

Caption: Relationship between process parameters and key reaction outcomes.

Experimental Protocol: N-Alkylation of a Phenol (Representative Example)

This protocol details a generalized procedure for the alkylation of 4-methoxyphenol with this compound, adaptable for scale-up.

Reaction: 4-Methoxyphenol + this compound → 3-((4-Methoxyphenoxy)methyl)isoxazole

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • This compound (1.05 eq)

  • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

  • Acetone or 2-Butanone (MEK) (5-10 volumes)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq, optional)

Procedure:

  • Reactor Setup: Charge the reaction vessel with 4-methoxyphenol, potassium carbonate, TBAB (if used), and the solvent. Begin agitation and ensure the system is under an inert nitrogen atmosphere.

  • Initial Heating: Heat the mixture to a moderate temperature (e.g., 50-60 °C) to ensure good mixing and initiation of the reaction. The choice of temperature is a balance between reaction rate and stability.

  • Controlled Addition: Prepare a solution of this compound in a small amount of the reaction solvent. Add this solution to the reactor via a dosing pump over 2-4 hours. Causality: A slow addition rate is crucial to control the reaction exotherm and minimize the instantaneous concentration of the reactive electrophile, thereby reducing byproduct formation.

  • Reaction Monitoring (IPC): After the addition is complete, hold the reaction at temperature. Monitor the disappearance of the 4-methoxyphenol by TLC or HPLC every 1-2 hours. The reaction is complete when <1% of the starting phenol remains.

  • Work-up - Quench and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of fresh solvent to recover any trapped product.

  • Work-up - Solvent Swap & Crystallization: Concentrate the filtrate under reduced pressure to remove the reaction solvent. If the product is a solid, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol/water).

  • Isolation: Cool the solution to induce crystallization. If necessary, seed the solution. Hold at a low temperature (e.g., 0-5 °C) for several hours to maximize recovery.

  • Drying: Collect the crystalline product by filtration, wash with cold crystallization solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

Technical Support Center: A Researcher's Guide to Post-Reaction Purification

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 3-(Chloromethyl)isoxazole from Product Mixtures

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively removing unreacted this compound from their product mixtures. Moving beyond simple procedural lists, this document delves into the chemical principles behind each purification strategy, empowering you to troubleshoot effectively and select the optimal method for your specific compound and experimental scale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of reactions involving this compound.

Q1: What are the key physicochemical properties of this compound that influence its removal?

Understanding the properties of this compound is the first step in designing a successful purification strategy. It is a relatively small, polar molecule containing a reactive chloromethyl group. Its properties dictate its behavior in various separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C₄H₄ClNOLow molecular weight (117.53 g/mol ) suggests potential volatility.[1][2]
Boiling Point 65-66 °C at 20 TorrSuggests that distillation under reduced pressure could be a viable removal method if the desired product is not volatile.[1]
Density ~1.27 g/cm³Denser than water, which is relevant for liquid-liquid extractions.[1]
Reactivity The C-Cl bond is susceptible to nucleophilic substitution.[3][4][5]This property can be exploited for "quenching" the unreacted starting material into a more easily separable byproduct.
Solubility Soluble in many common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF).Its solubility profile relative to the desired product is the basis for chromatographic, extractive, and crystallization-based separations.

Q2: What are the primary methods for removing unreacted this compound?

There are four primary strategies, each with its own advantages depending on the nature of your product and the scale of your reaction:

  • Liquid-Liquid Extraction (LLE): Exploits differences in solubility and pKa between the starting material and the product.

  • Flash Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

  • Recrystallization: A powerful technique for purifying solid products, assuming the starting material remains in the mother liquor.

  • Chemical Quenching: Involves adding a reagent that selectively reacts with the unreacted this compound to form a new compound that is easier to remove.

Q3: Are there specific safety concerns when handling this compound and the associated waste?

Yes. As a reactive alkyl chloride, this compound and its derivatives should be handled with care.

  • Corrosive and Irritant: Safety data sheets indicate that related compounds cause severe skin burns, eye damage, and respiratory irritation.[6][7] Always handle this chemical in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Waste Disposal: Dispose of all waste containing this compound and its derivatives according to your institution's hazardous waste disposal procedures. Do not pour it down the drain.[7]

Q4: Can I "quench" the unreacted starting material instead of physically separating it?

Absolutely. This is often a highly effective strategy. The chloromethyl group is an electrophilic site, susceptible to attack by nucleophiles.[4][5] By adding a simple, inexpensive nucleophile at the end of your reaction, you can convert the unreacted this compound into a different, often more polar, compound that can be easily removed by a simple aqueous wash. For example, adding an amine like morpholine or a thiol can create a highly polar salt or a new compound that will partition into an aqueous layer or have a drastically different Rf value on a TLC plate.

Part 2: Troubleshooting and Method Selection Guide

Choosing the right purification method is critical for maximizing yield and purity. The properties of your desired product are the most important consideration. This decision tree provides a logical workflow for selecting the most appropriate strategy.

G start Start: Reaction Workup product_state Is your desired product a solid or an oil/liquid? start->product_state solid_options Is the product soluble in a hot solvent and poorly soluble when cold? product_state->solid_options Solid oil_options What is the polarity difference between your product and the starting material (SM)? (Check TLC) product_state->oil_options Oil / Liquid solid_options->oil_options No recrystallize Action: Attempt Recrystallization solid_options->recrystallize Yes large_delta_rf Large ΔRf (>0.2) oil_options->large_delta_rf small_delta_rf Small ΔRf (<0.2) oil_options->small_delta_rf recrystallize->solid_to_chrom end Pure Product recrystallize->end Success solid_to_chrom->oil_options chromatography Action: Flash Column Chromatography large_delta_rf->chromatography product_properties Does your product have an acidic or basic handle? small_delta_rf->product_properties chromatography->end lle Action: Acid/Base Liquid-Liquid Extraction product_properties->lle Yes quench_q Is the product stable to a mild nucleophile? product_properties->quench_q No lle->end quench_q->chromatography No, proceed to challenging chromatography quench Action: Chemical Quench then Aqueous Wash quench_q->quench Yes quench->end

Caption: Decision tree for selecting a purification method.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Liquid-Liquid Extraction (LLE)

Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[8][9] By manipulating the pH of the aqueous phase, ionizable compounds (acids or bases) can be selectively moved from one phase to the other, leaving neutral compounds like this compound behind.

Best For: Products that contain an acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional group.

Step-by-Step Methodology:

  • Solvent Choice: Concentrate the crude reaction mixture to remove the reaction solvent. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction (for a basic product):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute acidic solution (e.g., 1M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. Your basic product will now be protonated and dissolved in the aqueous layer, while the neutral this compound remains in the organic layer.

    • Drain and save the lower aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Isolation:

    • Combine all aqueous extracts in a clean flask and cool in an ice bath.

    • Make the aqueous solution basic by slowly adding a base (e.g., 1M NaOH or saturated NaHCO₃) until the desired product precipitates or can be extracted.

    • Extract the now-neutral product back into a fresh organic solvent (e.g., ethyl acetate, 3x).

  • Final Workup: Combine the final organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their polarity.[10][11] A solvent (mobile phase) is pushed through a column containing a solid adsorbent (stationary phase), typically silica gel. Less polar compounds travel through the column faster than more polar compounds.

Best For: Products that are neutral and have a different polarity profile from this compound, as indicated by a clear separation on a TLC plate (ΔRf > 0.2).

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude reaction mixture on a silica gel TLC plate and elute with different ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot and the spot for this compound, with the product Rf being around 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.

  • Sample Loading: Concentrate the crude reaction mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel. This compound, being moderately polar, will typically elute before more highly functionalized (and thus more polar) products.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Principle: This method purifies solid compounds.[12][13] An impure solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities (like the liquid this compound) behind in the solvent (mother liquor).

Best For: Purifying solid products when the quantity of unreacted this compound is not excessively high.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your product is very soluble when hot but poorly soluble when cold. The starting material should ideally be soluble at cold temperatures. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid product in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 4: Chemical Quenching

Principle: This strategy involves converting the reactive starting material into a byproduct with drastically different properties, making it easy to remove via a simple aqueous wash. The chloromethyl group is a good electrophile for SN2 reactions.

Best For: When other physical separation methods are difficult (e.g., similar polarity) and the desired product is stable to the quenching conditions and reagent.

Step-by-Step Methodology:

  • Reagent Selection: Choose a simple, water-soluble nucleophile. A good choice is sodium thiomethoxide (NaSMe) or morpholine.

  • Quenching Reaction: After confirming the main reaction is complete (via TLC or LCMS), add a slight excess (e.g., 1.5 equivalents relative to the initial amount of this compound) of the quenching reagent to the reaction mixture. Stir for 1-2 hours at room temperature.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water (2-3 times) to remove the newly formed polar byproduct (e.g., the morpholine adduct will be a basic compound, easily extracted with dilute acid).

    • Proceed with a standard aqueous workup: wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purity Check: Confirm the absence of the starting material by TLC or ¹H NMR.

Part 4: Summary of Purification Strategies

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction Partitioning between immiscible phases based on pH-dependent solubility.[8][14]Fast, inexpensive, scalable, good for removing large amounts of impurity.Product must have an ionizable functional group. Can use large volumes of solvent.Products with acidic or basic centers.
Flash Chromatography Differential adsorption to a solid stationary phase based on polarity.[10][11][15]High resolution, applicable to a wide range of neutral compounds.Can be slow, consumes significant solvent, may result in product loss on the column.Neutral products with a different polarity than the starting material.
Recrystallization Differential solubility in a solvent at different temperatures.[12][13][16]Can yield very high purity material, relatively inexpensive.Only works for solid products, can have yield losses in the mother liquor.Crystalline solid products.
Chemical Quenching Chemical transformation of the impurity into an easily removable byproduct.Highly effective, simplifies workup, avoids chromatography.Product must be inert to the quenching reagent; requires an extra reaction step.Products that are stable to mild nucleophiles and have similar polarity to the starting material.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Chloromethyl)isoxazole and 3-(Bromomethyl)isoxazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency and success of a synthetic route. The 3-(halomethyl)isoxazole scaffold is a valuable synthon, offering a versatile handle for the introduction of various functionalities onto the isoxazole core, a privileged heterocycle in numerous biologically active compounds.[1][2][3][4][5] This guide provides an in-depth comparison of the reactivity of two common derivatives, 3-(chloromethyl)isoxazole and 3-(bromomethyl)isoxazole, in the context of nucleophilic substitution reactions. By understanding the fundamental principles governing their reactivity and examining supporting experimental data, scientists can make more informed decisions in their synthetic endeavors.

The Decisive Factor: Leaving Group Ability

The primary determinant of the differential reactivity between this compound and 3-(bromomethyl)isoxazole in nucleophilic substitution reactions, particularly S(_N)2 reactions, is the nature of the halogen atom, which functions as the leaving group. In the S(_N)2 mechanism, the nucleophile attacks the electrophilic carbon atom, and in a concerted step, the bond to the leaving group is broken. The facility of this process is directly related to the stability of the departing halide ion.

It is a well-established principle in organic chemistry that a good leaving group is a weak base. This is because weak bases are more stable with a negative charge and are less likely to re-initiate a reverse reaction. When comparing the halide ions, their basicity decreases down the group in the periodic table:

F

^- 
> Cl
^-
> Br
^-
> I
^-

Consequently, the leaving group ability increases down the group:

I

^- 
> Br
^-
> Cl
^-
> F
^-

Therefore, the bromide ion (Br

^-
) is a better leaving group than the chloride ion (Cl
^-
) because it is a weaker base and more stable in solution. This increased stability is attributed to its larger size and greater polarizability, which allows for the dispersal of the negative charge over a larger volume.

This fundamental difference in leaving group ability dictates that 3-(bromomethyl)isoxazole is inherently more reactive towards nucleophilic substitution than this compound .

Visualizing the Reaction Mechanism

The S(_N)2 reaction of a 3-(halomethyl)isoxazole with a nucleophile can be visualized as a single, concerted step.

Caption: Generalized S(_N)2 reaction mechanism.

Quantitative Reactivity Comparison: An Analogous System

Kinetic data for the S(_N)2 reaction of benzyl chloride and benzyl bromide with a given nucleophile consistently show that benzyl bromide reacts significantly faster. For instance, in the reaction with potassium iodide in acetone, benzyl bromide reacts approximately 100-200 times faster than benzyl chloride at room temperature. This substantial rate enhancement is almost entirely attributable to the superior leaving group ability of bromide.

Based on this analogous system, we can confidently predict a similar, significant rate enhancement for 3-(bromomethyl)isoxazole over this compound in S(_N)2 reactions.

CompoundRelative Rate of S(_N)2 Reaction (vs. This compound)
This compound1
3-(Bromomethyl)isoxazole~100 - 200 (estimated)

Disclaimer: The relative rate for 3-(bromomethyl)isoxazole is an estimation based on the analogous benzyl halide system and may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocol: A Comparative Study of Reactivity

To empirically validate the predicted difference in reactivity, a comparative experiment can be designed. The following protocol outlines a method for comparing the rate of reaction of this compound and 3-(bromomethyl)isoxazole with a model nucleophile, sodium azide, in a polar aprotic solvent.

Objective:

To compare the reaction conversion of this compound and 3-(bromomethyl)isoxazole with sodium azide under identical conditions over a set time course.

Materials:
  • This compound

  • 3-(Bromomethyl)isoxazole

  • Sodium azide (NaN(_3))

  • Acetonitrile (CH(_3)CN), anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Magnetic stirrer and stir bars

  • Thermostatically controlled heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_chloro Prepare this compound and internal standard in acetonitrile react_chloro Add NaN3 solution to chloro-isoxazole solution at T=x°C prep_chloro->react_chloro prep_bromo Prepare 3-(bromomethyl)isoxazole and internal standard in acetonitrile react_bromo Add NaN3 solution to bromo-isoxazole solution at T=x°C prep_bromo->react_bromo prep_nucleophile Prepare sodium azide in acetonitrile prep_nucleophile->react_chloro prep_nucleophile->react_bromo sample_chloro Take aliquots from chloro reaction at t=0, 1, 2, 4, 8 hours react_chloro->sample_chloro sample_bromo Take aliquots from bromo reaction at t=0, 1, 2, 4, 8 hours react_bromo->sample_bromo quench_chloro Quench aliquots sample_chloro->quench_chloro quench_bromo Quench aliquots sample_bromo->quench_bromo analyze_chloro Analyze by GC-MS quench_chloro->analyze_chloro analyze_bromo Analyze by GC-MS quench_bromo->analyze_bromo plot_data Plot % conversion vs. time analyze_chloro->plot_data analyze_bromo->plot_data

Caption: Workflow for the comparative reactivity study.

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous acetonitrile containing a known concentration of an internal standard (e.g., 0.05 M dodecane).

    • Prepare a 0.1 M solution of 3-(bromomethyl)isoxazole in anhydrous acetonitrile containing the same concentration of the internal standard.

    • Prepare a 0.15 M solution of sodium azide in anhydrous acetonitrile.

  • Reaction Setup:

    • In two separate, dry reaction vials equipped with stir bars, add equal volumes of the this compound and 3-(bromomethyl)isoxazole stock solutions, respectively.

    • Place the vials in a heating block or oil bath pre-heated to the desired reaction temperature (e.g., 50 °C).

    • Allow the solutions to equilibrate to the reaction temperature for 10 minutes.

  • Initiation of Reaction and Sampling:

    • At time t=0, add an equimolar amount of the sodium azide solution to each reaction vial simultaneously.

    • At specified time intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench each aliquot by diluting it in a vial containing a larger volume of a suitable solvent (e.g., ethyl acetate) and a small amount of water to dissolve the unreacted sodium azide.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS to determine the relative peak areas of the starting material, the product (3-(azidomethyl)isoxazole), and the internal standard.

    • Calculate the percent conversion of the starting material at each time point by comparing the peak area of the starting material to that of the internal standard, normalized to the t=0 sample.

Expected Results and Discussion

The experiment is expected to demonstrate a significantly faster rate of conversion for 3-(bromomethyl)isoxazole compared to this compound. A hypothetical graphical representation of the expected results is shown below.

Time (hours)% Conversion (this compound)% Conversion (3-(bromomethyl)isoxazole)
000
11595
228>99
450>99
875>99

The data would clearly indicate that for synthetic applications requiring a nucleophilic substitution on the 3-(methyl)isoxazole core, 3-(bromomethyl)isoxazole is the more reactive and, therefore, often the preferred reagent. The use of 3-(bromomethyl)isoxazole can lead to shorter reaction times, lower reaction temperatures, and potentially higher yields, which are all advantageous in a research and development setting.

Practical Considerations and Conclusion

While 3-(bromomethyl)isoxazole offers higher reactivity, the choice between it and this compound may also be influenced by other factors such as:

  • Cost and Availability: this compound is often less expensive and more readily available from commercial suppliers.

  • Stability: While both are reactive, 3-(bromomethyl)isoxazole can be more prone to degradation over long-term storage.

  • Selectivity: In molecules with multiple electrophilic sites, the milder reactivity of this compound might be advantageous for achieving selective reactions.

References

The Synthetic Chemist's Compass: Navigating Electrophilic Isoxazoles with 3-(Chloromethyl)isoxazole as a Reference

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reactivity and Application

In the landscape of modern drug discovery and synthetic chemistry, isoxazoles represent a privileged scaffold, integral to a multitude of biologically active molecules.[1][2][3] Their value lies not only in their inherent pharmacological properties but also in their versatility as synthetic intermediates. Among these, electrophilic isoxazoles serve as powerful tools for the introduction of the isoxazole moiety into a target structure. This guide provides an in-depth comparison of 3-(Chloromethyl)isoxazole with other key electrophilic isoxazoles, offering a practical framework for researchers to select the optimal reagent for their specific synthetic challenges. We will delve into the nuances of their reactivity, supported by experimental data and mechanistic insights, to empower informed decision-making in the laboratory.

The Cornerstone: Understanding Electrophilicity in Methylisoxazoles

The reactivity of electrophilic isoxazoles hinges on the nature of the leaving group attached to the methyl substituent. In nucleophilic substitution reactions, a more stable leaving group will depart more readily, leading to a faster reaction rate. The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[4] This fundamental principle governs the reactivity hierarchy among the halomethylisoxazoles and their sulfonate ester counterparts.

A general reactivity trend can be established as follows:

Iodo > Bromo > Tosyl/Mesyl > Chloro

This trend is a direct consequence of the leaving group's ability to stabilize the negative charge upon departure. Iodide and bromide are excellent leaving groups due to their large size and high polarizability.[5] Sulfonate esters, such as tosylates and mesylates, are also highly effective leaving groups due to resonance stabilization of the negative charge. Chloride, being more basic than bromide and iodide, is a less effective leaving group, resulting in slower reaction rates for chloromethyl-substituted compounds under identical conditions.[6]

In the Spotlight: this compound

This compound is a widely utilized and commercially available electrophilic isoxazole. Its appeal stems from a balance of reactivity, stability, and cost-effectiveness. While not the most reactive electrophile in its class, it offers sufficient reactivity for a broad range of nucleophiles under manageable conditions.

Synthesis of this compound

A common and efficient method for the synthesis of 3-(chloromethyl)isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with a suitable propargyl chloride derivative.

Experimental Protocol: Synthesis of 3-Aryl-5-(chloromethyl)isoxazole

This protocol is adapted from a general procedure for the synthesis of 5-(chloromethyl)isoxazoles.[7][8]

Materials:

  • Substituted aldoxime

  • N-Chlorosuccinimide (NCS)

  • 2,3-Dichloro-1-propene

  • Base (e.g., triethylamine)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the substituted aldoxime in the chosen solvent.

  • Add the base to the solution.

  • Slowly add N-Chlorosuccinimide (NCS) to the reaction mixture at room temperature. The in situ generation of the nitrile oxide will commence.

  • Add 2,3-dichloro-1-propene to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity Profile of this compound

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and phenols. However, due to the moderate leaving group ability of chloride, reactions may require elevated temperatures or the use of a stronger base to facilitate the displacement.

The Alternatives: A Comparative Analysis

While this compound is a workhorse reagent, certain synthetic scenarios may demand a more reactive electrophile to achieve desired outcomes, especially when dealing with less nucleophilic substrates or requiring milder reaction conditions.

3-(Bromomethyl)isoxazole: The More Reactive Halide

Synthesis: The synthesis of 3-(bromomethyl)isoxazoles can be achieved using similar cycloaddition strategies, employing propargyl bromide as the three-carbon component.

Reactivity Comparison: Bromide is a better leaving group than chloride. Consequently, 3-(bromomethyl)isoxazole is a more potent electrophile than its chloro-analogue. This enhanced reactivity translates to:

  • Faster reaction rates: Reactions with 3-(bromomethyl)isoxazole typically proceed more rapidly.

  • Milder reaction conditions: Often, reactions can be conducted at lower temperatures, which can be beneficial for sensitive substrates.

  • Higher yields: The increased reactivity can lead to more efficient conversions and higher product yields.

A comparative study on 2-halomethyl-4,5-diphenyl-oxazoles demonstrated that the bromo-derivative is significantly more reactive than the chloro-derivative in nucleophilic substitution reactions.[6] This principle is directly applicable to the isoxazole series.

3-(Tosyloxymethyl)- and 3-(Mesyloxymethyl)isoxazole: The Sulfonate Advantage

Synthesis: These derivatives are typically prepared from the corresponding 3-(hydroxymethyl)isoxazole by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Reactivity Comparison: Tosylate (OTs) and mesylate (OMs) are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anions.[9] Their leaving group ability is comparable to or even better than bromide, making 3-(tosyloxymethyl)- and 3-(mesyloxymethyl)isoxazoles highly reactive electrophiles.

Advantages over Halomethyl Derivatives:

  • High Reactivity: They react readily with a wide range of nucleophiles under mild conditions.

  • Crystalline Nature: Tosylates and mesylates are often crystalline solids, which can facilitate purification.

  • Avoidance of Halogenated Reagents: Their synthesis avoids the use of potentially hazardous halogenating agents.

Data-Driven Comparison: A Tabular Overview

The following table provides a semi-quantitative comparison of the reactivity of these electrophilic isoxazoles based on established chemical principles and reported synthetic applications.

FeatureThis compound3-(Bromomethyl)isoxazole3-(Tosyloxymethyl)isoxazole
Relative Reactivity ModerateHighVery High
Leaving Group Ability GoodExcellentExcellent
Typical Reaction Temp. Room Temp. to Reflux0°C to Room Temp.0°C to Room Temp.
Reaction Times LongerShorterShorter
Substrate Scope Good for strong nucleophilesBroadBroad
Cost-Effectiveness Generally highModerateLower (due to multi-step synthesis)

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic routes to these electrophilic isoxazoles.

Synthesis_Pathways cluster_chloro This compound Synthesis cluster_bromo 3-(Bromomethyl)isoxazole Synthesis cluster_tosyl 3-(Tosyloxymethyl)isoxazole Synthesis Aldoxime_Cl Aldoxime NitrileOxide_Cl Nitrile Oxide Aldoxime_Cl->NitrileOxide_Cl [O] NCS NCS PropargylChloride Propargyl Chloride Chloromethylisoxazole This compound PropargylChloride->Chloromethylisoxazole [3+2] Cycloaddition NitrileOxide_Cl->Chloromethylisoxazole [3+2] Cycloaddition Aldoxime_Br Aldoxime NitrileOxide_Br Nitrile Oxide Aldoxime_Br->NitrileOxide_Br [O] NBS NBS PropargylBromide Propargyl Bromide Bromomethylisoxazole 3-(Bromomethyl)isoxazole PropargylBromide->Bromomethylisoxazole [3+2] Cycloaddition NitrileOxide_Br->Bromomethylisoxazole [3+2] Cycloaddition Hydroxymethylisoxazole 3-(Hydroxymethyl)isoxazole Tosyloxymethylisoxazole 3-(Tosyloxymethyl)isoxazole Hydroxymethylisoxazole->Tosyloxymethylisoxazole Tosylation TsCl TsCl, Pyridine

Caption: General synthetic routes to key electrophilic isoxazoles.

Experimental Workflow: Nucleophilic Substitution

The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction using an electrophilic isoxazole.

Nucleophilic_Substitution_Workflow Start Start Reagents Combine Electrophilic Isoxazole, Nucleophile, Base, and Solvent Start->Reagents Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical workflow for nucleophilic substitution reactions.

Conclusion: Making the Right Choice

The selection of an electrophilic isoxazole is a critical decision in synthetic planning. This compound stands as a reliable and cost-effective option for many applications. However, for challenging transformations involving unreactive nucleophiles or sensitive substrates, the superior reactivity of 3-(bromomethyl)isoxazole or the sulfonate ester derivatives often justifies their use. By understanding the principles of leaving group ability and considering the specific demands of the synthetic target, researchers can confidently navigate the options and select the optimal electrophilic isoxazole to accelerate their research and development efforts.

References

A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of 3-(Chloromethyl)isoxazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel compounds is a daily challenge. The 3-(chloromethyl)isoxazole scaffold is a valuable building block in medicinal chemistry, known for its presence in a range of biologically active molecules.[1][2] However, the chloromethyl group imparts significant reactivity, making the monitoring of its substitution reactions critical for optimization, impurity profiling, and ensuring process safety. Inefficient monitoring can lead to low yields, complex purification challenges, and the generation of unknown, potentially hazardous byproducts.

This guide provides an in-depth comparison of analytical techniques for monitoring these crucial reactions, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is not just to provide protocols, but to illuminate the scientific rationale behind our choices, enabling you to develop robust, self-validating analytical systems for your specific synthetic challenges.

The Central Role of LC-MS in Modern Synthesis

In contemporary pharmaceutical development, LC-MS has become an indispensable tool, largely replacing older techniques like Thin Layer Chromatography (TLC) for reaction monitoring. Its power lies in the coupling of two orthogonal techniques: the separation prowess of liquid chromatography and the unparalleled specificity and sensitivity of mass spectrometry.[3] This combination allows chemists to not only track the disappearance of starting materials and the appearance of products but also to identify reaction intermediates and byproducts in real-time, providing a comprehensive picture of the chemical transformation.[4][5]

The advent of Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) further enhances this capability. By using columns with sub-2 micrometer particles, UPLC systems deliver faster separations and higher resolution, with analysis times often under two minutes.[6][7][8] This speed is crucial for monitoring fast-moving reactions and enables high-throughput screening of different reaction conditions.[9]

Why LC-MS is Superior for Isoxazole Reactions

For a molecule like this compound, LC-MS offers distinct advantages:

  • Specificity: Mass spectrometry provides molecular weight information for every component separated by the LC. This allows for the confident identification of the starting material, the expected product, and, crucially, any unexpected side products (e.g., hydrolysis of the chloromethyl group, formation of dimers, or regioisomers).

  • Sensitivity: LC-MS systems, particularly triple-quadrupole instruments, can detect impurities at extremely low levels (ng/mL), which is essential for identifying and controlling potentially genotoxic impurities (PGIs).[5]

  • Versatility: With ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), LC-MS can analyze a wide range of compounds, from polar to non-polar, making it suitable for virtually any reaction mixture involving isoxazole derivatives.[9]

Comparative Analysis of Key Monitoring Techniques

While LC-MS is a powerful tool, no single technique provides all the answers. A comprehensive understanding requires acknowledging the strengths and weaknesses of alternative methods.

Parameter UPLC-MS NMR Spectroscopy GC-MS HPLC-UV
Information Richness Excellent (MW, Fragmentation)Superior (Absolute Structure)Good (MW, Fragmentation)Poor (Retention Time only)
Sensitivity Excellent (pg-ng)Moderate (µg-mg)Very Good (pg-ng)Good (ng-µg)
Selectivity ExcellentVery GoodExcellentModerate to Good
Speed (per sample) Very Fast (1-5 min)Fast (5-15 min)Fast (5-20 min)Moderate (10-30 min)
Quantitative Ability Requires CalibrationInherently QuantitativeRequires CalibrationRequires Calibration
Key Advantage Speed, sensitivity, and specificity for complex mixtures.[7]Unambiguous structure elucidation without standards.[10]Excellent for volatile and thermally stable compounds.Robust, low-cost, and widely available.
Key Limitation Destructive; requires calibration for accurate quantitation.Lower sensitivity; can be complex for mixtures.[11]Limited to thermally stable and volatile analytes.Cannot identify unknown peaks.[3]
Deep Dive into the Alternatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR's primary advantage is the wealth of structural information it provides.[10] It is inherently quantitative, meaning the signal is directly proportional to the number of nuclei, which can allow for quantification without a calibration curve.[10] For reaction monitoring, flow-NMR setups can provide real-time data without disturbing the reaction.[12] However, its sensitivity is significantly lower than MS. While NMR is the gold standard for confirming the structure of an isolated final product, it may fail to detect low-level intermediates or byproducts that are easily seen by LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For analytes that are volatile and thermally stable, GC-MS is a powerful technique. However, the high temperatures of the GC injection port can cause degradation of thermally labile molecules like many halogenated heterocyles. The reactivity of the chloromethyl group could lead to on-column reactions, providing a misleading picture of the reaction's actual state. Therefore, it is generally less suitable for this class of compounds compared to LC-MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): As the predecessor to modern UPLC-MS systems, HPLC-UV is a robust and reliable technique.[3] It is excellent for tracking the consumption of a known starting material and the formation of a known product, provided both have a UV chromophore. Its critical failure point is the inability to identify unknown peaks. A new peak in the chromatogram could be a desired intermediate, a harmful byproduct, or an irrelevant impurity, and UV detection alone cannot distinguish between them.

Experimental Workflow & Protocols

Monitoring a substitution reaction of this compound requires a systematic approach, from sampling to data analysis.

Logical Workflow for Reaction Monitoring

The following diagram illustrates a typical automated workflow for high-throughput reaction monitoring, which minimizes human error and provides highly reproducible kinetic data.

G cluster_0 Reaction Environment cluster_1 Automated Sampling & Preparation cluster_2 Analytical Stage cluster_3 Data Processing Reaction Reaction Vessel (e.g., this compound + Nucleophile) Sampling Automated Sampler (e.g., EasySampler) Reaction->Sampling Aliquot taken at timed intervals Quench Quench & Dilution (e.g., Acetonitrile/Water) Sampling->Quench Immediate quenching to stop reaction UPLC_MS UPLC-MS Injection & Analysis Quench->UPLC_MS Sample injection Analysis Data Analysis Software (Peak Integration, Mass Identification) UPLC_MS->Analysis Raw Data (TIC, Mass Spectra) Profile Generate Reaction Profile (Concentration vs. Time) Analysis->Profile Processed Data

Caption: Automated workflow for UPLC-MS reaction monitoring.

Model Reaction Pathway

Let's consider a typical SN2 reaction where this compound is reacted with a nucleophile (NuH). The primary goal is to monitor the formation of the desired product while ensuring that the primary byproduct from hydrolysis is minimized.

Reaction SM This compound (Starting Material) Prod Desired Product (Isoxazole-CH2-Nu) SM->Prod + NuH (Desired Pathway) Byprod Hydrolysis Byproduct (Isoxazole-CH2-OH) SM->Byprod + H2O (Side Reaction)

Caption: Key species in a typical this compound reaction.

Step-by-Step UPLC-MS Protocol

This protocol is a robust starting point for monitoring the reaction of this compound. Optimization will be necessary based on the specific nucleophile and solvent system used.

  • Sample Preparation (The Critical First Step):

    • Objective: To halt the reaction instantly and prepare the sample for injection. The causality here is critical: failure to quench effectively will result in the reaction continuing in the vial, giving a false kinetic point.

    • Procedure:

      • Using an automated sampler or a manual syringe, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

      • Immediately dispense the aliquot into a pre-filled HPLC vial containing a large volume of a cold quenching/dilution solvent (e.g., 1.0 mL of 50:50 Acetonitrile:Water at 4°C). This provides a rapid 200-fold dilution and temperature drop, effectively stopping the reaction.

      • Vortex the vial thoroughly to ensure homogeneity.

  • UPLC-MS Instrumentation and Conditions:

    • Objective: To achieve a rapid and clean separation of the starting material, product, and key byproducts.

    • Rationale: A fast gradient is used to minimize run time, while a C18 column is a versatile choice for the moderate polarity of these compounds. ESI in positive mode is selected because the nitrogen atom in the isoxazole ring is easily protonated.

    • Instrument Parameters:

      • UPLC System: Waters ACQUITY UPLC H-Class or equivalent[6]

      • Mass Spectrometer: Waters ACQUITY QDa Mass Detector or equivalent single quadrupole MS[6]

      • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 1 µL

      • Gradient:

        • 0.00 min: 5% B

        • 0.20 min: 5% B

        • 1.00 min: 95% B

        • 1.10 min: 95% B

        • 1.11 min: 5% B

        • 1.50 min: 5% B (End of Run)

      • MS Parameters:

        • Ionization Mode: Electrospray Positive (ESI+)

        • Capillary Voltage: 1.5 kV[6]

        • Cone Voltage: 20 V[6]

        • Mass Range: 80 - 400 m/z

        • Data Acquisition: Full Scan

  • Data Analysis:

    • Objective: To extract meaningful kinetic data from the raw chromatograms.

    • Procedure:

      • For each time point, integrate the peak area of the starting material, product, and any identified byproducts from the Total Ion Chromatogram (TIC).

      • Confirm the identity of each peak by extracting its mass spectrum and verifying the molecular weight.

      • Plot the peak area of each component against time to generate a reaction profile. This profile provides a clear visualization of reaction progress, completion, and impurity formation.

Conclusion: An Integrated Approach for Robust Development

For the demanding chemistry of reactive intermediates like this compound, UPLC-MS provides an unparalleled combination of speed, sensitivity, and specificity for reaction monitoring.[6] It empowers chemists to make faster, more informed decisions, leading to accelerated process development and a deeper understanding of reaction mechanisms.

While techniques like NMR offer superior structural data for final compound verification, the high-throughput and information-rich nature of UPLC-MS makes it the definitive choice for real-time, in-process monitoring. By implementing the workflows and protocols described in this guide, research and development teams can establish a self-validating system to optimize synthetic routes, minimize impurities, and ultimately bring safer, more effective drugs to market faster.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Chloromethyl)isoxazole and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 3-(chloromethyl)isoxazole. Understanding the fragmentation patterns of this and related isoxazole derivatives is crucial for the unambiguous identification and structural elucidation of these important heterocyclic compounds in various research and development settings. This guide moves beyond a simple recitation of fragmentation pathways to offer a comparative perspective, contrasting the "hard" ionization of EI-MS with "soft" ionization techniques and providing the rationale behind experimental choices.

Introduction to Isoxazoles and the Significance of Mass Spectrometry

The isoxazole ring is a key structural motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The precise characterization of substituted isoxazoles is therefore of paramount importance. Mass spectrometry stands as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information. Electron Ionization (EI) is a widely used technique that provides reproducible mass spectra and extensive fragmentation, which, while complex, can be systematically interpreted to deduce the original molecular structure.

Electron Ionization Mass Spectrometry (EI-MS) of this compound: A Predicted Fragmentation Pathway

A key characteristic to anticipate in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.[1]

The fragmentation of this compound is expected to proceed through several competing pathways:

  • Cleavage of the Chloromethyl Group: The most facile fragmentation is often the loss of the chlorine atom or the entire chloromethyl group.

  • Ring Cleavage of the Isoxazole Nucleus: The isoxazole ring itself can undergo characteristic cleavages, leading to the formation of specific fragment ions.

Below is a diagram illustrating the predicted primary fragmentation pathways for this compound under electron ionization.

fragmentation_pathway cluster_path1 Chloromethyl Group Cleavage cluster_path2 Isoxazole Ring Cleavage M [this compound]⁺˙ m/z 117/119 F1 [C₄H₄NO]⁺ m/z 82 M->F1 - Cl˙ F2 [C₃H₂NO]⁺ m/z 68 M->F2 - CH₂Cl˙ F3 [C₃H₃ClN]⁺˙ m/z 89/91 M->F3 - CO F5 [CH₂ClNO]⁺˙ m/z 79/81 M->F5 - C₂H₂ F4 [C₂H₂Cl]⁺˙ m/z 62/64 F3->F4 - HCN analytical_workflow start Sample Containing This compound gcms GC-EI-MS Analysis start->gcms lcms LC-APCI-MS or CI-MS Analysis start->lcms data1 Detailed Fragmentation Pattern (Structural Elucidation) gcms->data1 data2 Molecular Weight Confirmation ([M+H]⁺) lcms->data2 conclusion Confirmed Structure of This compound data1->conclusion data2->conclusion

References

The Versatile Bioactivity of Isoxazole Scaffolds Derived from 3-(Chloromethyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] The strategic functionalization of this five-membered heterocycle allows for the fine-tuning of biological activity, leading to the development of potent therapeutic agents. This guide provides a comparative analysis of the biological activities—specifically antimicrobial, anticancer, anti-inflammatory, and neuroprotective—of compounds synthesized from the versatile building block, 3-(chloromethyl)isoxazole. By exploring the structure-activity relationships and providing supporting experimental data, this document serves as a valuable resource for the rational design of novel isoxazole-based therapeutics.

The Synthetic Gateway: this compound as a Precursor

This compound is a key intermediate that allows for the introduction of diverse functionalities at the 3-position of the isoxazole ring. The reactive chloromethyl group is amenable to nucleophilic substitution reactions, providing a straightforward route to a variety of derivatives, including ethers, amines, and other carbon-linked substituents. This synthetic flexibility is paramount in the exploration of the chemical space around the isoxazole core to optimize biological efficacy.

A Spectrum of Biological Activities: A Comparative Overview

The isoxazole scaffold has been extensively studied and has demonstrated a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The specific biological profile of a derivative is highly dependent on the nature and position of its substituents.

Antimicrobial Activity

Isoxazole derivatives have long been recognized for their potent antimicrobial properties.[5][6] The incorporation of different moieties onto the isoxazole ring can significantly influence the spectrum and potency of their antibacterial and antifungal effects.

Comparison of Antimicrobial Activity of Isoxazole Derivatives

Compound ClassTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference CompoundSource
3-Aryloxymethyl-5-aryl-isoxazolesAphis crassivora (insect)Mortality evaluationNot specified[7]
Ester-functionalized isoxazolesEscherichia coli, Staphylococcus aureus, Candida albicansSignificant activity observedNot specified[8]
3-Nitroisoxazole derivativesGram-negative bacteriaComparable to NitrofurantoinNitrofurantoin[9]

It is worth noting that while direct antimicrobial data for compounds synthesized from this compound is limited in the readily available literature, the general antimicrobial potential of isoxazoles is well-established. For instance, certain isoxazole derivatives have shown significant inhibitory activity against various bacterial and fungal strains.[5][6] The synthesis of ester-functionalized isoxazoles has been reported to yield compounds with significant activity against E. coli, S. aureus, and C. albicans.[8] Furthermore, 3-nitroisoxazole derivatives have demonstrated bacteriostatic activity comparable to nitrofurantoin against gram-negative bacteria.[9]

Anticancer Activity

The isoxazole moiety is a prominent feature in a number of anticancer agents, and its derivatives have shown promise in targeting various cancer cell lines.[10][11] The mechanism of action is often multifaceted, involving the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity of Isoxazole Derivatives

Compound ClassCancer Cell Line(s)Activity (IC50)Reference CompoundSource
3,4,5-Trisubstituted IsoxazolesHL-60 (Human promyelocytic leukemia)86 - 755 µMNot specified[12]
Isoxazole-amide analoguesHep3B (Liver), HeLa (Cervical), MCF-7 (Breast)~23 µg/ml (Hep3B), 15.48 µg/ml (HeLa), 39.80 µg/ml (MCF-7)Doxorubicin[13]
3-(Morpholinomethyl)benzofuransA549 and NCI-H23 (Non-small cell lung carcinoma)IC50 in the range of 1.48–47.02 µM and 0.49–68.9 µMNot specified[11]

Studies on 3,4,5-trisubstituted isoxazoles have demonstrated cytotoxic effects on human promyelocytic leukemia (HL-60) cells, with IC50 values ranging from 86 to 755 µM.[12] Furthermore, a series of isoxazole-carboxamide derivatives have exhibited potent cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the low microgram per milliliter range.[13] While not directly synthesized from this compound, the anticancer potential of 3-(morpholinomethyl) derivatives of other heterocyclic systems, such as benzofurans, has been demonstrated against non-small cell lung carcinoma, suggesting a promising avenue for isoxazole-based analogues.[11]

Anti-inflammatory Activity

Inflammation is a complex biological response, and the isoxazole scaffold has been successfully incorporated into molecules designed to modulate inflammatory pathways.[14][15] These compounds often exert their effects by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation.

Comparative Anti-inflammatory Activity of Isoxazole Derivatives

Compound ClassAssayActivity (% Inhibition/IC50)Reference CompoundSource
3-Methoxy substituted IsoxazolesCarrageenan-induced paw edemaHigh anti-inflammatory effectNot specified[3]
General Isoxazole DerivativesCarrageenan-induced paw edemaGood anti-inflammatory activityDiclofenac sodium[15]

For instance, 3-methoxy substituted isoxazole derivatives have demonstrated high anti-inflammatory effects in carrageenan-induced paw edema models.[3] The structure-activity relationship of isoxazole derivatives reveals that the nature of the substituents on the aryl rings significantly influences their anti-inflammatory potency.

Neuroprotective Activity

Emerging research has highlighted the potential of isoxazole derivatives in the realm of neuroprotection.[10] These compounds may offer therapeutic benefits for neurodegenerative diseases by mitigating oxidative stress, excitotoxicity, and inflammation within the central nervous system. While specific data for derivatives of this compound in neuroprotection is still nascent, the broader class of isoxazoles holds promise. For example, certain substituted 1,3,4-oxadiazole and aroylhydrazone derivatives have shown significant neuroprotective effects in models of oxidative stress.[16]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compound or a reference drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally to the animals.

  • Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group that received only the vehicle.[15]

Mechanistic Insights and Structure-Activity Relationships

The biological activity of isoxazole derivatives is intricately linked to their structural features. The substituents at the 3 and 5 positions of the isoxazole ring play a crucial role in determining the compound's interaction with its biological target.

G cluster_0 This compound cluster_1 Derivatives cluster_2 Biological Activities Start This compound Ethers 3-Aryloxymethyl-isoxazoles 3-Alkoxymethyl-isoxazoles Start->Ethers Nu: RO- Amines 3-(Morpholinomethyl)isoxazoles Other N-substituted derivatives Start->Amines Nu: R2N- Other Sulfur-linked derivatives Carbon-linked derivatives Start->Other Nu: RS-, R- Antimicrobial Antimicrobial Ethers->Antimicrobial Anticancer Anticancer Ethers->Anticancer Amines->Anticancer Anti-inflammatory Anti-inflammatory Amines->Anti-inflammatory Other->Anticancer Neuroprotective Neuroprotective

Caption: Synthetic pathways from this compound and associated biological activities.

For instance, in the context of anti-inflammatory activity, the presence of electron-withdrawing or electron-donating groups on the aryl rings attached to the isoxazole core can modulate the compound's ability to inhibit COX enzymes.[17] Similarly, for anticancer activity, specific substitutions can enhance the compound's binding affinity to target proteins or influence its pharmacokinetic properties.

Future Perspectives

The exploration of compounds derived from this compound presents a promising frontier in drug discovery. The synthetic tractability of this starting material allows for the generation of large and diverse chemical libraries for high-throughput screening. Future research should focus on a more systematic evaluation of the biological activities of these derivatives, with a particular emphasis on elucidating their mechanisms of action and establishing clear structure-activity relationships. The development of derivatives with improved potency, selectivity, and pharmacokinetic profiles will be crucial for translating the therapeutic potential of this versatile scaffold into clinical applications.

References

A Senior Application Scientist's Guide to the Regioselective Synthesis of Isoxazole Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazole Isomerism

The isoxazole ring is a five-membered aromatic heterocycle that stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold."[4] This means its presence in a molecule is a strong indicator of potential biological activity. From the anti-inflammatory drug Valdecoxib to the antirheumatic agent Leflunomide, the isoxazole core is integral to the function of numerous pharmaceuticals.[1][3]

However, the true synthetic and therapeutic potential of this scaffold is unlocked only when we can precisely control the placement of substituents on the ring. The three primary disubstituted positional isomers—3,5-, 3,4-, and 4,5-isoxazoles—while structurally similar, can exhibit vastly different physicochemical properties, metabolic stabilities, and pharmacological activities.[5] Therefore, the ability to selectively synthesize a specific isomer is not merely an academic exercise; it is a critical requirement for rational drug design and development.

This guide provides an in-depth comparative study of the synthetic strategies used to access these key positional isomers. We will move beyond simple recitation of protocols to explore the underlying mechanistic principles that govern regioselectivity. By understanding why a particular method yields a specific isomer, you, the researcher, are empowered to make strategic decisions in your own synthetic campaigns.

The [3+2] Cycloaddition: A Foundational, Yet Challenging, Reaction

The most prevalent and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction.[6][7] This powerful transformation typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. The beauty of this reaction lies in its ability to rapidly assemble the five-membered ring in a single step.

The central challenge, however, is controlling the regiochemistry. The reaction of an unsymmetrical alkyne with a nitrile oxide can theoretically produce two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted products. Our primary task as synthetic chemists is to steer the reaction exclusively toward the desired outcome.

Caption: General scheme of [3+2] cycloaddition leading to regioisomeric isoxazoles.

Synthesis of 3,5-Disubstituted Isoxazoles: The Path of Least Resistance

The synthesis of 3,5-disubstituted isoxazoles is the most straightforward and extensively documented of the three isomer types.[8][9] This is because the reaction between a terminal alkyne and an in-situ generated nitrile oxide often favors this regiochemistry due to electronic and steric factors governing the transition state.

Causality Behind the Selectivity

In the classic 1,3-dipolar cycloaddition, the reaction proceeds through a concerted mechanism. The regioselectivity is dictated by the alignment of the molecular orbitals of the nitrile oxide and the alkyne. Generally, the reaction favors the isomer where the largest orbital coefficient on the nitrile oxide aligns with the largest coefficient on the alkyne. For most terminal alkynes, this leads to the formation of the 3,5-isomer.

A variety of methods exist to generate the crucial nitrile oxide intermediate from a precursor aldoxime. Common approaches include oxidation with halogenating agents like N-chlorosuccinimide (NCS) or the use of hypervalent iodine reagents.[10]

Caption: Key pathway for the synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol: One-Pot Synthesis from Benzaldehyde

This protocol describes a reliable, one-pot synthesis of 3-phenyl-5-(phenoxymethyl)isoxazole, adapted from methodologies using deep eutectic solvents.[11][12]

  • Oxime Formation: To a stirred solution of benzaldehyde (2 mmol, 1 eq) in a choline chloride:urea (1:2) deep eutectic solvent (1 mL), add hydroxylammonium chloride (2 mmol, 1 eq) and sodium hydroxide (2 mmol, 1 eq). Stir the resulting mixture at 50 °C for 1 hour.

  • Nitrile Oxide Generation: To the same reaction mixture, add N-chlorosuccinimide (NCS) (3 mmol, 1.5 eq). Continue stirring at 50 °C for 3 hours. The formation of the intermediate hydroximinoyl chloride and its subsequent elimination to the nitrile oxide occurs in this step. The choice of NCS is critical for its mild and effective oxidative properties.

  • Cycloaddition: Add propargyl phenyl ether (2 mmol, 1 eq) to the mixture. Continue stirring at 50 °C for 4 hours. The cycloaddition proceeds regioselectively to yield the 3,5-isomer.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL). Dry the combined organic phases over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the target compound.

Method Comparison for 3,5-Disubstituted Isoxazole Synthesis
Reagent/System Advantages Considerations/References
Halogenating Agents (NCS/NBS) + Base Widely applicable, cost-effective, common reagents.Can sometimes lead to side reactions if substrate is sensitive.[10]
Hypervalent Iodine Reagents Mild conditions, often high-yielding.Reagents are more expensive than traditional halogens.[10]
Deep Eutectic Solvents (DES) Green, recyclable solvent system, can improve yields.Requires initial preparation of the DES.[11]
Copper(I)-Catalyzed Cycloaddition Excellent yields and regioselectivity, mild conditions.Requires removal of metal catalyst from the final product.[8][9]

Synthesis of 3,4-Disubstituted Isoxazoles: A Regiochemical Puzzle Solved

Accessing the 3,4-disubstituted isomer is significantly more challenging, as standard cycloaddition methods typically yield the 3,5-isomer as the major product.[13] Consequently, chemists have developed clever strategies that override the inherent regiochemical preference of the classic reaction.

Causality Behind the Selectivity: The Enamine-Triggered Approach

One of the most elegant solutions is the enamine-triggered [3+2] cycloaddition.[14][15][16] This method involves the reaction of a nitrile oxide with an enamine instead of an alkyne. The enamine is generated in situ from an aldehyde and a secondary amine (e.g., pyrrolidine). The nucleophilic β-carbon of the enamine preferentially attacks the carbon of the nitrile oxide, establishing a regiochemistry that, after a subsequent oxidation step, leads exclusively to the 3,4-disubstituted isoxazole. This strategy fundamentally alters the electronic nature of one of the reactants to enforce the desired regiochemical outcome.

Caption: The enamine-triggered pathway ensures regiospecific 3,4-disubstitution.

Experimental Protocol: Enamine-Triggered Synthesis

This protocol outlines a metal-free, high-yielding synthesis of a 3,4-disubstituted isoxazole.[13][14]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-hydroximidoyl chloride (1 mmol, 1 eq) and the aldehyde (1.2 mmol, 1.2 eq) in a non-polar solvent like dichloromethane (DCM, 5 mL). The choice of a non-polar solvent is crucial for maximizing yield in this reaction.[14]

  • Enamine Formation and Cycloaddition: Add pyrrolidine (0.2 mmol, 0.2 eq) followed by triethylamine (1.5 mmol, 1.5 eq). Stir the reaction at room temperature for 12-24 hours. The triethylamine serves as a base to generate the nitrile oxide from the N-hydroximidoyl chloride, while pyrrolidine catalyzes the formation of the enamine intermediate.

  • Oxidation: Upon completion of the cycloaddition (monitored by TLC), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 mmol, 1.5 eq) to the reaction mixture. Stir for an additional 2-4 hours at room temperature. This step aromatizes the dihydroisoxazole intermediate to the final isoxazole product.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the pure 3,4-disubstituted isoxazole.

Method Comparison for 3,4-Disubstituted Isoxazole Synthesis
Strategy Advantages Considerations/References
Enamine-Triggered [3+2] Cycloaddition High regioselectivity, mild conditions, metal-free.[13][14][15]Requires an oxidation step, may not be suitable for all aldehyde types.
Chalcone Rearrangement Utilizes readily available chalcone derivatives.Can sometimes produce isomeric mixtures depending on the substrate.[17]
Controlled Cyclocondensation One-pot synthesis from β-enamino diketones.Regioselectivity is highly dependent on reaction conditions (solvent, Lewis acid).[18][19]

Synthesis of 4,5-Disubstituted Isoxazoles: Building from the Base Up

The synthesis of 4,5-disubstituted isoxazoles generally requires a departure from nitrile oxide cycloaddition chemistry. Instead, the most reliable methods involve condensation reactions where the desired substitution pattern is already embedded in the starting materials.

Causality Behind the Selectivity: Condensation with Hydroxylamine

The classic and most robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enamino ketone) with hydroxylamine.[7][20] In this reaction, the regiochemistry is predetermined by the structure of the dicarbonyl starting material. The hydroxylamine first condenses with one carbonyl group to form an oxime, which then undergoes an intramolecular cyclization by attacking the second carbonyl group, followed by dehydration to form the aromatic isoxazole ring. The key to this strategy is that the C4-C5 bond and its substituents are already in place before the heterocycle is formed.

Caption: Condensation pathway for the unambiguous synthesis of 4,5-disubstituted isoxazoles.

Experimental Protocol: Cyclocondensation of a β-Diketone

This protocol describes the synthesis of 4-acetyl-3,5-dimethylisoxazole.

  • Reaction Setup: To a solution of 3-acetyl-2,4-pentanedione (10 mmol, 1 eq) in ethanol (20 mL), add hydroxylamine hydrochloride (11 mmol, 1.1 eq) and sodium acetate (12 mmol, 1.2 eq). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Condensation and Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC. The reaction proceeds via the formation of an oxime at one of the ketone functionalities, followed by cyclization onto the other ketone.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate (3 x 20 mL).

  • Final Steps: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 4,5-disubstituted isoxazole.

Comparative Analysis and Strategic Selection

The choice of synthetic strategy is dictated entirely by the desired substitution pattern. The following table and decision workflow are designed to guide your synthetic planning.

Comparative Summary of Isoxazole Isomer Synthesis
Parameter 3,5-Disubstituted 3,4-Disubstituted 4,5-Disubstituted
Primary Strategy 1,3-Dipolar CycloadditionEnamine-Triggered CycloadditionCyclocondensation
Key Reactants Nitrile Oxide + Terminal AlkyneNitrile Oxide + Enamine1,3-Dicarbonyl + Hydroxylamine
Regiocontrol Electronically favoredSubstrate-directed (enamine)Pre-defined in starting material
Key Advantage High convergence, classic routeExcellent regioselectivity for a difficult isomerUnambiguous regiochemical outcome
Key Limitation Poorly controls for other isomersRequires an extra oxidation stepLess convergent than cycloaddition

Decision Workflow for Isoxazole Synthesis

Decision_Tree Start What is the target isoxazole isomer? Isomer35 3,5-Disubstituted Start->Isomer35 Isomer34 3,4-Disubstituted Start->Isomer34 Isomer45 4,5-Disubstituted Start->Isomer45 Method35 Use 1,3-Dipolar Cycloaddition (Nitrile Oxide + Terminal Alkyne) Isomer35->Method35 Method34 Use Enamine-Triggered [3+2] Cycloaddition or Chalcone Rearrangement Isomer34->Method34 Method45 Use Cyclocondensation (1,3-Dicarbonyl + Hydroxylamine) Isomer45->Method45

Caption: A workflow to guide the selection of the appropriate synthetic strategy.

Conclusion

The positional isomerism of the isoxazole ring is a powerful tool in drug discovery, but it presents a significant synthetic challenge. A thorough understanding of the mechanisms governing regioselectivity is paramount. For the electronically favored 3,5-isomers, classic 1,3-dipolar cycloadditions are highly effective. For the more elusive 3,4-isomers, strategies like the enamine-triggered cycloaddition are required to override inherent reactivity patterns. Finally, for the 4,5-isomers, building the scaffold from a pre-functionalized carbon backbone via cyclocondensation offers the most reliable and unambiguous path. By mastering these distinct and complementary strategies, medicinal chemists can confidently access any desired isoxazole isomer, paving the way for the development of novel and more effective therapeutics.

References

A Senior Application Scientist's Guide to the Kinetic Landscape of 3-(Chloromethyl)isoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core and the Significance of a Reactive Handle

The isoxazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer and anti-inflammatory roles.[1][2][3] Its value lies in its unique electronic properties and its ability to act as a versatile building block in drug discovery. The introduction of a reactive functional group, such as a chloromethyl moiety, transforms this stable core into a powerful intermediate for further molecular elaboration. Specifically, 3-(Chloromethyl)isoxazole is a key reagent for introducing the isoxazole-3-yl)methyl) group into target molecules, typically via nucleophilic substitution reactions.

Understanding the kinetics of these reactions is paramount for researchers in process development and medicinal chemistry. Reaction rates dictate feasibility, scalability, and the ability to control impurity profiles. This guide provides an in-depth comparison of the reactivity of this compound with alternative electrophiles, offers a theoretical framework for understanding its behavior, and presents robust, validated protocols for conducting kinetic studies in your own laboratory.

Theoretical Framework: Unraveling the Reactivity of a Heterocyclic Benzylic Analogue

The reaction of this compound with a nucleophile (Nu⁻) is a classic nucleophilic substitution. The central question governing its kinetics is the nature of the mechanism: does it favor a concerted, bimolecular pathway (SN2) or a stepwise, unimolecular pathway (SN1) involving a carbocation intermediate?[4]

G cluster_sn2 SN2 Pathway (Bimolecular) cluster_sn1 SN1 Pathway (Unimolecular) Reactants_SN2 Nu⁻ + this compound TS_SN2 Transition State [Nu---CH2---Cl]⁻ Reactants_SN2->TS_SN2 Concerted Attack & Displacement Product_SN2 Product + Cl⁻ TS_SN2->Product_SN2 Reactant_SN1 This compound Intermediate_SN1 Isoxazol-3-yl)methyl Carbocation + Cl⁻ Reactant_SN1->Intermediate_SN1 Slow Ionization Product_SN1 Product Intermediate_SN1->Product_SN1 Fast Nu⁻ Attack

The structure of this compound—a primary halide analogous to benzyl chloride—suggests a strong propensity for the SN2 mechanism, which is favored by sterically unhindered substrates.[5] However, the electronic nature of the isoxazole ring is the critical determinant.

Electronic Effects of the Isoxazole Ring:

Unlike the phenyl ring in benzyl chloride, which can stabilize an adjacent carbocation through resonance, the isoxazole ring is an electron-deficient heterocycle. This is due to the inductive effect of the electronegative nitrogen and oxygen atoms. This electron-withdrawing character has two competing consequences:

  • Destabilization of the SN1 Intermediate: The electron-deficient nature of the isoxazole ring would strongly destabilize the formation of a positive charge on the adjacent methylene carbon. This makes the carbocation intermediate of an SN1 pathway energetically unfavorable, significantly inhibiting this route compared to benzyl chloride.

  • Activation of the SN2 Reaction Center: The inductive electron withdrawal by the isoxazole ring increases the partial positive charge (δ+) on the methylene carbon, enhancing its electrophilicity. This makes the carbon atom a more attractive target for nucleophilic attack, suggesting an accelerated SN2 reaction rate.

Therefore, it is predicted that reactions of this compound will proceed predominantly, if not exclusively, through an SN2 mechanism.

Comparative Reactivity Analysis

While specific kinetic data for this compound is not extensively published, we can establish a robust comparison by analyzing data from analogous systems. Benzyl chloride serves as the archetypal benzylic halide, while 1-chloromethylnaphthalene provides a system with a more complex aromatic component.[6] A qualitative report indicates that (5-phenylisoxazol-3-yl)chloromethane reacts more slowly than its (4,5-dichloroisothiazol-3-yl)chloromethane counterpart, highlighting the profound impact of the heterocycle on reactivity.[1]

The following table summarizes known kinetic data for related compounds and provides a scientifically reasoned estimate for the reactivity of this compound. The data is normalized relative to benzyl chloride for the reaction with a common nucleophile, aniline, in methanol.

ElectrophileRelative Rate Constant (krel) vs. Aniline in MeOHPredominant MechanismRationale & References
Benzyl Chloride 1.0SN2Baseline benzylic halide.[5][6]
1-Chloromethylnaphthalene ~0.5 - 0.8SN2Naphthalene ring is slightly more electron-donating and sterically hindering than a simple phenyl ring, slightly slowing the SN2 reaction.[6]
4-Nitrobenzyl Chloride ~10 - 20SN2The strongly electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, accelerating the SN2 rate.
This compound > 1 (Estimated) SN2 The electron-withdrawing isoxazole ring is expected to increase the electrophilicity of the methylene carbon, leading to a faster SN2 reaction rate compared to benzyl chloride.

Note: The relative rate for this compound is an expert estimation based on the established principles of physical organic chemistry. The actual value must be determined experimentally using the protocols outlined below.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires precise monitoring of concentration changes over time. We present two robust, self-validating methods suitable for studying the reactions of this compound.

Protocol 1: HPLC-Based Kinetic Analysis (Aliquot Quenching Method)

This method is ideal for reactions with half-lives ranging from minutes to hours and provides high-quality quantitative data.

G cluster_prep Preparation cluster_run Reaction & Sampling cluster_analysis Analysis A Equilibrate Reactant Solutions & Reactor to Temp (e.g., 30°C) B Initiate Reaction (t=0) by mixing reactants A->B C Withdraw Aliquots at defined time intervals (e.g., 0, 5, 10, 20, 40, 60 min) B->C D Immediately Quench Aliquot in a known volume of cold diluent/acid C->D E Analyze Quenched Samples by validated HPLC method D->E F Determine Concentration of Reactant and/or Product E->F G Plot ln[Reactant] vs. Time to determine rate constant (k) F->G

Step-by-Step Methodology:

  • Develop an HPLC Method:

    • Establish an HPLC method capable of baseline-resolving the starting material (this compound) from the product and the nucleophile.

    • Typical Starting Conditions: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), mobile phase of acetonitrile/water gradient, detection at a suitable UV wavelength (e.g., 220 nm).[7]

    • Validate the method for linearity and create a calibration curve for the reactant and/or product.

  • Reaction Setup:

    • In a jacketed reaction vessel maintained at a constant temperature (e.g., 30.0 ± 0.1 °C), add the solvent (e.g., acetonitrile) and the nucleophile (e.g., aniline, 0.2 M). Allow to equilibrate.

    • Prepare a stock solution of this compound in the same solvent.

  • Initiation and Sampling:

    • To initiate the reaction (t=0), add a known volume of the this compound stock solution to the reactor to achieve the desired starting concentration (e.g., 0.1 M).

    • Immediately withdraw the first aliquot (t=0) and quench it by adding it to a vial containing a predetermined volume of a cold quenching solution (e.g., 1% formic acid in the mobile phase) to stop the reaction.

    • Continue to withdraw and quench aliquots at regular, recorded intervals (e.g., 5, 10, 15, 30, 60, 90 minutes).

  • Data Analysis:

    • Analyze all quenched samples by the validated HPLC method to determine the concentration of this compound at each time point.

    • Assuming pseudo-first-order conditions (with the nucleophile in large excess), plot the natural logarithm of the concentration of this compound (ln[R-Cl]) versus time.

    • The plot should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant (k₂) can be found by dividing k' by the concentration of the nucleophile.

Protocol 2: In-Situ ¹H NMR Kinetic Monitoring

This technique is excellent for directly observing the reaction in real-time without the need for sampling and quenching, making it suitable for faster reactions.[8][9]

Step-by-Step Methodology:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve the nucleophile (e.g., morpholine, 0.5 mmol) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol) in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL).

    • Acquire a t=0 spectrum of this solution.

  • Reaction Setup in the Spectrometer:

    • The NMR spectrometer must be pre-shimmed and locked on the sample, and the experiment temperature must be equilibrated and stable.

    • Prepare a concentrated solution of this compound (e.g., 0.25 mmol in 0.1 mL of DMSO-d₆).

  • Initiation and Data Acquisition:

    • Remove the NMR tube from the spectrometer, quickly inject the this compound solution, shake vigorously for 2-3 seconds, and re-insert into the spectrometer. This is your t=0.

    • Immediately begin acquiring a series of ¹H NMR spectra at automated, regular intervals (e.g., every 60 seconds for 1 hour).[10]

  • Data Analysis:

    • Identify a clean, well-resolved proton signal for the starting material (e.g., the -CH₂Cl protons) and a signal for the product (e.g., the newly formed -CH₂Nu protons).

    • For each time point, integrate the reactant peak and the internal standard peak.

    • Calculate the concentration of the reactant at each time point by normalizing its integral to the integral of the unchanging internal standard.

    • Perform the kinetic analysis as described in Step 4 of the HPLC protocol.

Conclusion and Future Outlook

The kinetic behavior of this compound is dominated by the electronic properties of the isoxazole ring. Theoretical analysis strongly suggests that its reactions with nucleophiles proceed via an SN2 mechanism, with a predicted reactivity that exceeds that of the common benchmark, benzyl chloride. This enhanced reactivity makes it an efficient reagent for introducing the isoxazole moiety, potentially allowing for milder reaction conditions and shorter reaction times in synthetic applications.

However, these predictions must be validated by empirical data. The experimental protocols provided in this guide offer robust and reliable methods for quantifying the reaction rates and elucidating the precise reactivity of this important synthetic intermediate. By applying these techniques, researchers can optimize reaction conditions, control product formation, and accelerate the development of novel isoxazole-containing molecules for the pharmaceutical and agrochemical industries.

References

A Comparative Guide to the Structural Validation of 3-(Chloromethyl)isoxazole Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the isoxazole scaffold is a privileged structure, integral to numerous therapeutic agents.[1][2][3][4][5] The reactivity of building blocks like 3-(chloromethyl)isoxazole allows for the synthesis of diverse molecular architectures.[6][7] However, this reactivity also necessitates rigorous structural validation of the resulting adducts to ensure the integrity of structure-activity relationship (SAR) studies and the ultimate success of a drug development program. This guide provides a comparative analysis of the key analytical techniques employed to unambiguously determine the structure of this compound adducts, offering insights into the causality behind experimental choices and presenting a framework for robust, self-validating protocols.

The Indispensable Role of Orthogonal Analytical Techniques

No single analytical technique provides a complete structural picture. A self-validating approach relies on the convergence of data from multiple, orthogonal methods. Each technique probes a different aspect of the molecule's structure, and their collective agreement provides the highest level of confidence. The primary methods for validating this compound adducts are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Computational chemistry often serves as a powerful complementary tool for predicting and rationalizing experimental findings.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For isoxazole derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically required for complete assignment.[11][12][13][14][15]

Key Experimental Considerations:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound adduct, the methylene protons of the chloromethyl group will be a key diagnostic signal.

  • ¹³C NMR: Reveals the number of different types of carbon atoms. The chemical shifts of the isoxazole ring carbons are characteristic and can be used to confirm the integrity of the core structure.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting different molecular fragments and confirming the point of attachment of substituents to the isoxazole ring.

Experimental Protocol: Standard NMR Analysis of a this compound Adduct
  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized based on the sample concentration and the specific instrument being used.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the expected connectivity.

Mass Spectrometry (MS): The Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the adduct and, with high-resolution instruments (HRMS), its elemental composition.[17][18] This information is critical for confirming the expected molecular formula and identifying any unexpected reaction products.

Key Experimental Considerations:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for many isoxazole adducts, often producing the protonated molecule [M+H]⁺.

  • Mass Analyzer: Time-of-flight (TOF) and Orbitrap mass analyzers provide high resolution and mass accuracy, enabling the determination of the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecule and analyze the resulting product ions. This provides valuable structural information that can corroborate the connectivities determined by NMR.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the adduct (typically 1-10 µg/mL) in a solvent compatible with the chosen ionization method (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the full scan mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Elemental Composition Calculation: Use the accurate mass measurement of the molecular ion to calculate the elemental composition.

  • (Optional) MS/MS Analysis: Select the molecular ion for fragmentation and acquire the product ion spectrum to gain further structural insights.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is considered the "gold standard" for structural determination, providing an unambiguous three-dimensional model of the molecule in the solid state.[19][20][21] It reveals precise bond lengths, bond angles, and stereochemistry, which are invaluable for understanding structure-activity relationships.

Key Experimental Considerations:
  • Crystal Growth: The primary challenge is often growing a single crystal of suitable quality. This can be a time-consuming and iterative process involving screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection and Refinement: Once a suitable crystal is obtained, it is mounted on a diffractometer, and diffraction data is collected. The data is then processed to solve and refine the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the adduct by slow evaporation of a saturated solution, vapor diffusion, or other suitable methods.

  • Crystal Mounting: Mount a suitable single crystal on the goniometer of an X-ray diffractometer.

  • Data Collection: Collect the diffraction data at a controlled temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Structure Validation: The final structure should be validated using standard crystallographic metrics.

Computational Chemistry: The Theoretical Validation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to complement experimental data.[8][9][10] It can be used to predict NMR chemical shifts, calculate theoretical vibrational frequencies to compare with IR spectra, and determine the most stable conformation of the adduct.

Computational Workflow for Structural Validation

Structural Validation Workflow cluster_xtal Definitive Confirmation Start Synthesized Adduct Purification Purification (e.g., Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Proposed Proposed Structure NMR->Structure_Proposed MS Mass Spectrometry (HRMS) MS->Structure_Proposed Purification->NMR Purification->MS Xtal X-ray Crystallography Structure_Proposed->Xtal Computational Computational Chemistry Structure_Proposed->Computational Structure_Confirmed Confirmed Structure Structure_Proposed->Structure_Confirmed Iterative Refinement Xtal->Structure_Confirmed Computational->Structure_Confirmed

References

A Senior Application Scientist's Guide to Purity Assessment of 3-(Chloromethyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, 3-(chloromethyl)isoxazole derivatives are valuable building blocks, prized for their reactive chloromethyl group which serves as a handle for further molecular elaboration. The isoxazole core is a known pharmacophore, and its derivatives are integral to the development of novel therapeutic agents. However, the synthetic utility and biological activity of these compounds are intrinsically linked to their purity. Impurities, which can arise from starting materials, side-reactions, or degradation, can lead to ambiguous biological data, irreproducible results, and potential safety concerns.[1][2]

This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthesized this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and advocate for a multi-modal, self-validating workflow to ensure the highest degree of confidence in your material's quality.

The Analytical Toolkit: A Multi-Modal Approach to Purity Validation

No single analytical technique is sufficient to declare a compound "pure." Each method interrogates a different physical or chemical property of the sample. True confidence is achieved when orthogonal methods—those based on different principles—provide converging evidence of purity. A robust assessment strategy integrates quantitative chromatographic techniques with qualitative spectroscopic and elemental methods.

This workflow ensures that purity is not just measured as a single percentage point but is validated through structural confirmation, identification of potential trace impurities, and verification of elemental composition.

G cluster_0 Purity Assessment Workflow Start Synthesized This compound Derivative (Crude) HPLC Quantitative Purity Check (HPLC-UV) Start->HPLC Primary screen NMR Structural Confirmation & Solvent Check (NMR) HPLC->NMR Is purity ≥95%? Repurify Repurify Sample (e.g., Column Chromatography, Recrystallization) HPLC->Repurify Purity <95% GCMS Volatile Impurity Screen (GC-MS) NMR->GCMS Structure correct? No residual solvent? NMR->Repurify Structural anomalies or solvent present EA Elemental Composition Confirmation (CHN Analysis) GCMS->EA No volatile organics? GCMS->Repurify Volatiles detected Pure Compound Confirmed >95% Purity EA->Pure Composition matches within ±0.4%? EA->Repurify Deviation >0.4% Repurify->Start Re-analyze

Caption: A multi-modal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity assessment, separating the sample into its individual components and providing a quantitative measure of the main peak's area relative to all other detected peaks.

  • Principle of Operation: The sample is dissolved in a solvent and injected into a high-pressure stream of liquid (the mobile phase). This stream carries the sample through a column packed with a solid material (the stationary phase). Separation occurs because each compound in the mixture interacts with the stationary phase differently; compounds with stronger interactions move through the column more slowly. A detector, typically UV-Vis, measures the components as they exit the column.

  • Why It's Essential: HPLC excels at separating the target compound from non-volatile organic impurities, such as starting materials, reagents, or byproducts from the synthesis. The result is typically expressed as a "% purity by peak area." For drug development, adhering to guidelines like those from the International Council for Harmonisation (ICH) is critical, which set thresholds for reporting, identifying, and qualifying impurities.[2][3][4][5]

  • Experimental Choices:

    • Column: For moderately polar compounds like most isoxazole derivatives, a Reverse-Phase (RP) C18 column is the standard starting point.[6] The nonpolar stationary phase effectively retains the analyte, allowing for separation using a polar mobile phase.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic or phosphoric acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol is used.[6] A gradient elution, where the organic solvent concentration increases over time, is crucial for resolving compounds with a wide range of polarities.

    • Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard. An initial analysis at a common wavelength like 254 nm is performed, followed by optimization to the analyte's lambda max (λmax) for maximum sensitivity.

Detailed Protocol: HPLC-UV Purity Assessment
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound derivative and dissolve it in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.2 µm syringe filter into an HPLC vial.[7]

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: DAD/UV at 254 nm (or optimized λmax).

  • Gradient Elution Program:

    • 0-2 min: 10% B

    • 2-17 min: Ramp from 10% B to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 10% B

    • 21-25 min: Re-equilibrate at 10% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. Impurities at or above the reporting threshold (e.g., 0.05% per ICH Q3A guidelines) should be noted.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

While HPLC provides quantitative data, it reveals little about the identity of the peaks. NMR spectroscopy is the definitive technique for confirming the chemical structure of your synthesized compound and identifying structurally similar impurities or residual solvents that might co-elute in an HPLC run.

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field and irradiated with radio waves, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

  • Why It's Essential: For isoxazole derivatives, NMR is critical for:

    • Structural Confirmation: Ensuring the chloromethyl group and other substituents are in the correct positions (e.g., distinguishing between 3,5-disubstituted isomers).[8]

    • Detecting Isomeric Impurities: Synthesis of isoxazoles can sometimes yield regioisomers that may have very similar retention times in HPLC but distinct NMR spectra.[8][9]

    • Identifying Residual Solvents: The ¹H NMR spectrum will clearly show sharp, characteristic signals for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) used during synthesis and purification.

  • Experimental Choices:

    • Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample is chosen. Chloroform-d (CDCl₃) is a good first choice for many organic molecules.

    • Experiments: A standard ¹H NMR is always the first step. A ¹³C NMR is essential for confirming the carbon backbone.[10] For complex structures, 2D NMR experiments like COSY and HMBC may be necessary for unambiguous assignment.[11][12]

Detailed Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.[12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolution: Cap the tube and gently invert it or use a vortex mixer until the sample is completely dissolved.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Check for the expected signals corresponding to the isoxazole ring proton, the chloromethyl protons (-CH₂Cl), and any other substituents. Integrate the peaks to confirm the proton ratios.

    • Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

GC-MS is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

  • Principle of Operation: GC separates components based on their boiling points and interaction with a stationary phase inside a long, thin capillary column.[13] As each separated component exits the GC column, it enters the mass spectrometer (MS), which ionizes the molecules and breaks them into characteristic fragments. The MS then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that acts as a molecular fingerprint.[13]

  • Why It's Essential: It is exceptionally sensitive for detecting trace amounts of:

    • Residual Solvents: More sensitive than NMR for some high-boiling point solvents.

    • Volatile Reagents or Byproducts: Can detect unreacted starting materials or volatile side-products from the synthesis.[14]

  • Experimental Choices:

    • Injection Mode: A split injection is typically used to avoid overloading the column when analyzing a relatively pure sample for trace contaminants.

    • Column: A general-purpose, low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for a wide range of organic compounds.

    • Data Analysis: The mass spectrum of any detected impurity peak is compared against a reference library (like NIST) for tentative identification.

Elemental Analysis (EA): The Fundamental Check

Elemental Analysis (CHN analysis) is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[15][16]

  • Principle of Operation: A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich environment.[17] This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then separated and quantified by detectors.

  • Why It's Essential: EA provides a fundamental confirmation of the compound's elemental composition. For a synthesized compound to be considered pure, the experimentally determined mass percentages of C, H, and N must match the theoretical calculated values for the proposed molecular formula, typically within a ±0.4% tolerance.[18][19] A significant deviation can indicate the presence of inorganic salts, bound water/solvent, or an incorrect structural assignment.

  • Experimental Choices: This analysis is typically performed by dedicated analytical service laboratories. The key is to provide a highly purified, homogenous, and completely dry sample to obtain accurate results.

Comparative Guide to Purity Assessment Techniques

Technique Principle Primary Use Information Provided Strengths Limitations
HPLC-UV Differential partitioning between mobile and stationary phases.Quantitative PurityPercent purity by peak area; retention time.High precision and accuracy for quantification; widely applicable.Provides no definitive structural information; co-elution can mask impurities.
NMR Nuclear spin transitions in a magnetic field.Qualitative Structure IDUnambiguous molecular structure; presence of isomers, residual solvents.Gold standard for structural elucidation; identifies impurities HPLC might miss.[8][9]Not ideal for trace-level quantification; insensitive to non-proton-bearing impurities.
GC-MS Separation by volatility (GC), identification by mass fragmentation (MS).Qualitative/Quantitative Identification of volatile/semi-volatile impurities; mass spectrum fingerprint.Extremely sensitive for volatile compounds; library matching aids identification.[13]Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Combustion and detection of resulting gases (CO₂, H₂O, N₂).Quantitative CompositionMass percent of C, H, N, and other elements.Confirms elemental formula of a bulk sample.[15][16]Requires a highly pure sample; provides no information on the nature of impurities.

Decision-Making in the Lab

Choosing the right analytical approach depends on the specific question being asked. The following decision tree illustrates a logical process for investigating an unknown impurity or confirming the quality of a final compound.

G cluster_0 Analytical Method Selection Start What is the purity question? Q_Quant What is the exact % purity? Start->Q_Quant Q_Struct Is the structure correct? Are isomers present? Start->Q_Struct Q_Volatile Are residual solvents or volatile byproducts present? Start->Q_Volatile Q_Formula Does the bulk sample match the elemental formula? Start->Q_Formula A_HPLC Use HPLC-UV Q_Quant->A_HPLC A_NMR Use ¹H & ¹³C NMR Q_Struct->A_NMR A_GCMS Use GC-MS Q_Volatile->A_GCMS A_EA Use Elemental Analysis Q_Formula->A_EA

Caption: A decision tree for selecting the appropriate analytical method.

References

Safety Operating Guide

Navigating the Disposal of 3-(Chloromethyl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are at the heart of discovery. Yet, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(chloromethyl)isoxazole, a halogenated heterocyclic compound that demands meticulous handling due to its inherent reactivity and potential hazards. Our aim is to equip you with the knowledge to manage this chemical waste stream effectively, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the chemical nature of this compound. As a chlorinated organic molecule, it is classified as a hazardous substance. Safety Data Sheets (SDS) for this compound and its derivatives consistently highlight its corrosive nature, with the potential to cause severe skin and eye burns.[1][2] Ingestion can be harmful, and its thermal decomposition may release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][2]

The isoxazole ring itself, while a stable aromatic heterocycle, can undergo degradation under certain conditions.[1] The chloromethyl group introduces a reactive site, making the molecule susceptible to nucleophilic substitution reactions. This reactivity underscores the importance of proper segregation from incompatible materials, such as strong oxidizing agents, strong reducing agents, and strong acids.[2]

Core Principles of this compound Waste Management

The overarching principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The primary and recommended method of disposal is incineration by a licensed chemical waste disposal company.[3] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment.

The following sections provide a step-by-step guide for managing this compound waste from the point of generation to its final disposal.

Quantitative Data Summary

ParameterValue/InformationSource(s)
Chemical Formula C4H4ClNON/A
Primary Hazards Corrosive (causes severe skin and eye burns), Harmful if swallowed.[1][2]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, acid chlorides.[2]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl) gas.[1][2]
Recommended Disposal Method Incineration at a licensed chemical waste disposal facility.[3]

Step-by-Step Disposal Procedures

Part 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in managing chemical waste. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.

Experimental Workflow for Waste Segregation:

Caption: Waste segregation flow for this compound.

Protocol:

  • Container Selection: Use a designated, chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle, for collecting this compound waste. Ensure the container has a secure, leak-proof cap.

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic," and list "this compound" as a constituent. Include the date of first addition and the responsible researcher's name.

  • Segregation:

    • DO collect all materials contaminated with this compound (e.g., residual solid, solutions, contaminated gloves, and weighing paper) in this designated container.

    • DO NOT mix with non-halogenated organic solvents, strong acids, bases, or oxidizing/reducing agents. Incompatible materials can lead to dangerous chemical reactions.

  • Storage: Store the waste container in a well-ventilated area, away from heat sources and direct sunlight. It should be kept in secondary containment to prevent spills.

Part 2: Disposal of Small Quantities (≤ 5 grams)

For small quantities of expired or unused this compound, the primary disposal route remains through a certified hazardous waste contractor.

Protocol:

  • Packaging: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a suitable, labeled container.

  • Inventory: Maintain a log of all chemicals designated for disposal.

  • Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

Part 3: Management of Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Experimental Workflow for Spill Management:

SpillManagement Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Evacuate->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material into a Labeled Bag Contain->Collect Decontaminate Decontaminate the Area (see Decontamination Protocol) Collect->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response for this compound.

Protocol:

  • Immediate Response:

    • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

    • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] Remove contaminated clothing.

  • Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including double-layered nitrile gloves, chemical safety goggles, and a lab coat.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable plastic bag or container for hazardous waste.

  • Decontamination:

    • Once the bulk of the material is removed, decontaminate the spill area. (See Decontamination Procedures below).

  • Disposal:

    • All contaminated materials, including absorbent, gloves, and cleaning cloths, must be placed in the designated halogenated organic hazardous waste container.

Decontamination Procedures

Thorough decontamination of laboratory surfaces and equipment is essential after handling this compound to prevent cross-contamination and accidental exposure.

Protocol for Decontaminating Surfaces and Glassware:

  • Initial Cleaning: For surfaces, after a spill cleanup or for routine cleaning, wipe the area with a cloth dampened with a soap and water solution. For glassware, rinse with an appropriate organic solvent (e.g., acetone) in a fume hood to remove residual compound, collecting the rinsate as halogenated waste.

  • Decontamination Solution: While soap and water are effective for general cleaning, for a more thorough decontamination, a freshly prepared 1:10 dilution of household bleach (sodium hypochlorite solution) can be used. Allow a contact time of at least 10-15 minutes.

    • Caution: Bleach is corrosive, especially to stainless steel. After the contact time, the surface should be thoroughly rinsed with water to remove the bleach residue.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow surfaces and equipment to air dry completely in a well-ventilated area or fume hood.

  • Waste Disposal: All cleaning materials (wipes, gloves, etc.) that have come into contact with this compound should be disposed of as halogenated hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of a safe and sustainable laboratory environment. For a reactive and hazardous compound like this compound, adherence to established disposal protocols is not merely a matter of compliance but a professional obligation. By following the detailed procedures outlined in this guide—from meticulous segregation and labeling to prompt and proper spill response and thorough decontamination—researchers can confidently handle this valuable chemical intermediate while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.

References

Navigating the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 3-(Chloromethyl)isoxazole and its derivatives are pivotal building blocks. However, their utility is matched by a significant hazard profile that demands our utmost respect and diligence. This guide moves beyond a simple checklist, offering a deep, experience-driven dive into the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our objective is to build a culture of safety that is as robust as the innovative science we pursue.

The Inherent Risks of this compound: Understanding the "Why"

Before we can properly protect ourselves, we must understand the nature of the threat. While the toxicological properties of many specific isoxazole derivatives are not fully investigated, the available data for analogous compounds paints a clear picture of a potent irritant and corrosive agent.[1] Safety Data Sheets (SDS) for structurally similar chemicals consistently highlight the following hazards:

  • Severe Corrosivity: These compounds are known to cause severe skin burns and serious eye damage, potentially leading to irreversible harm.[2][3][4] The chloromethyl group, a reactive alkylating agent, is a primary contributor to this hazardous property.

  • Respiratory Irritation: Inhalation of dust or vapors can lead to irritation of the respiratory tract.[5][6]

  • Acute Toxicity: Some related isoxazoles are classified as harmful or even fatal if swallowed.[6]

Given these risks, a comprehensive PPE strategy is not merely a recommendation; it is an absolute necessity for safeguarding the health of every researcher in the laboratory.

Core Principles of Protection: A Multi-Layered Defense

Effective protection against chemical hazards relies on a multi-layered approach, where PPE serves as the critical final barrier between the researcher and the chemical.[7][8] This defense-in-depth strategy is paramount when handling substances like this compound.

Eye and Face Protection: The Non-Negotiable First Line

The eyes are exceptionally vulnerable to chemical splashes. Given that this compound and its analogs are classified as causing severe eye damage, robust eye and face protection is mandatory.[2][4]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer no protection from splashes.[7][8] Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[9]

  • Face Shield: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing or spraying, a face shield must be worn in addition to chemical splash goggles.[9] The face shield offers a broader barrier, protecting the entire face and neck.[9][10] It is crucial to remember that a face shield is a secondary protector and must always be used with primary eye protection (goggles).[9]

Skin and Body Protection: An Impermeable Barrier

Skin contact is a primary route of exposure for corrosive chemicals.[11] The goal is to prevent any contact between the chemical and the skin.

  • Gloves: The choice of glove material is critical and must be based on chemical compatibility and breakthrough time.

    • Nitrile Gloves: For incidental contact, such as handling sealed containers or during small-scale transfers in a fume hood, double-gloving with nitrile gloves is a sound practice. Nitrile provides good resistance to a range of chemicals, including many solvents and bases.[1][12]

    • Neoprene or Butyl Rubber Gloves: When there is a potential for prolonged contact or immersion, more robust gloves such as neoprene or butyl rubber are recommended.[10][12] Always inspect gloves for any signs of degradation or punctures before use.[13]

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned with tight-fitting cuffs is mandatory.[7][9] This provides a removable barrier that protects your personal clothing and underlying skin from contamination.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]

  • Full Body Protection: In situations with a high risk of significant exposure, such as a large-scale reaction or when cleaning up a major spill, a chemical-resistant suit may be necessary.[8]

  • Footwear: Open-toed shoes are never acceptable in a laboratory setting.[7][9] Sturdy, closed-toe shoes made of a liquid-resistant material are required to protect against spills.

Respiratory Protection: Safeguarding Against Inhalation

Operations involving this compound should always be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[13][14]

  • Chemical Fume Hood: This is the primary engineering control to prevent respiratory exposure. Always ensure the fume hood is functioning correctly before starting work.[11][13]

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. The choice of respirator depends on the specific airborne concentration and form of the chemical. A full-face respirator with appropriate cartridges for organic vapors and acid gases would be a typical choice.[8] All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with regulatory requirements.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against splashes and vapors; provides a seal around the eyes.[9]
Face Protection Face Shield (worn over goggles)Required for splash hazards to protect the entire face and neck.[9][10]
Hand Protection Double-gloved Nitrile (incidental contact) or Neoprene/Butyl (extended contact)Provides a chemical barrier to prevent skin corrosion and absorption.[1][12]
Body Protection Flame-Resistant Lab CoatProtects personal clothing and skin from contamination.[9]
Chemical-Resistant ApronAdditional protection against splashes for high-risk procedures.[11]
Foot Protection Closed-toe, liquid-resistant shoesProtects feet from spills.[9]
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of hazardous vapors/dusts.[13]

Operational Plan: A Step-by-Step Protocol for PPE Usage

Adherence to a strict protocol for donning (putting on) and doffing (taking off) PPE is as crucial as the selection of the equipment itself. Improper removal can lead to cross-contamination and exposure.

Donning Procedure
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, wear a chemical-resistant apron over the coat.

  • Outer Gloves: Don the second pair of gloves (nitrile or other specified material), ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing Procedure (to minimize cross-contamination)
  • Initial Decontamination: If the outer gloves are heavily contaminated, they should be rinsed with water while still on, if safe to do so.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching the exterior with your bare hands. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield/Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.

  • Remove Lab Coat/Apron: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the contaminated exterior. Place it in a designated laundry receptacle for hazardous materials.

  • Remove Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[15]

Disposal Plan: Managing Contaminated PPE

All disposable PPE used when handling this compound must be treated as hazardous waste.

  • Gloves and other disposables: Place all contaminated disposable items (gloves, bench paper, etc.) in a designated, clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with regular trash. Follow your institution's specific guidelines for chemical waste disposal.[1][2][16]

  • Reusable PPE: Reusable items like face shields and goggles must be decontaminated according to established laboratory procedures before being stored or reused.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task involving this compound.

PPE_Selection_Workflow start Start: Task involving This compound risk_assessment Risk Assessment: - Scale of work? - Potential for splash/aerosol? start->risk_assessment low_risk Low Risk (e.g., handling sealed containers, weighing small quantities in hood) risk_assessment->low_risk  Low medium_risk Medium Risk (e.g., small-scale synthesis, liquid transfers in hood) risk_assessment->medium_risk Medium   high_risk High Risk (e.g., large-scale reaction, spill cleanup) risk_assessment->high_risk High ppe_low Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (single pair) low_risk->ppe_low ppe_medium Required PPE: - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves medium_risk->ppe_medium ppe_high Required PPE: - Chemical-Resistant Apron - Face Shield + Goggles - Neoprene/Butyl Gloves - Consider Respirator high_risk->ppe_high end Proceed with Task ppe_low->end ppe_medium->end ppe_high->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.